molecular formula F5V-5 B1594393 Vanadium pentafluoride CAS No. 7783-72-4

Vanadium pentafluoride

Cat. No.: B1594393
CAS No.: 7783-72-4
M. Wt: 145.934 g/mol
InChI Key: LRLCSRVNZCWQRK-UHFFFAOYSA-I
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Description

Vanadium pentafluoride is a useful research compound. Its molecular formula is F5V-5 and its molecular weight is 145.934 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

vanadium;pentafluoride
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InChI

InChI=1S/5FH.V/h5*1H;/p-5
Source PubChem
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InChI Key

LRLCSRVNZCWQRK-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F5V-5
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DSSTOX Substance ID

DTXSID901045646
Record name Vanadium fluoride (VF5)
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Molecular Weight

145.9335 g/mol
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Physical Description

Liquid; mp = 19.5 deg C; [Merck Index]
Record name Vanadium pentafluoride
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CAS No.

7783-72-4, 10049-16-8
Record name Vanadium pentafluoride
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Record name Vanadium tetrafluoride
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Record name Vanadium fluoride (VF5)
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Record name Vanadium pentafluoride
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Record name VANADIUM PENTAFLUORIDE
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Foundational & Exploratory

Vanadium Pentafluoride: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium pentafluoride (VF₅), a unique and highly reactive inorganic compound, holds significant interest within the scientific community due to its potent fluorinating and oxidizing properties. This technical guide provides an in-depth exploration of the chemical properties and structural characteristics of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and other advanced chemical fields.

Core Chemical and Physical Properties

This compound is a colorless, volatile liquid at room temperature that freezes at 19.5 °C.[1] It is a highly reactive substance, a characteristic underscored by its ability to fluorinate organic materials.[1] The compound is exclusively monomeric in the gas phase.[1]

PropertyValueReference
Molecular FormulaVF₅[1]
Molar Mass145.934 g/mol [1]
AppearanceColorless solid/liquid[1]
Melting Point19.5 °C (67.1 °F; 292.6 K)[1]
Boiling Point48.3 °C (118.9 °F; 321.4 K)[1]
Density (solid)2.502 g/cm³[1]
Enthalpy of Formation (ΔHf°)-1429.4 ± 0.8 kJ/mol[1]

Molecular Structure and Bonding

The molecular structure of this compound exhibits distinct characteristics in its different physical states, a key factor influencing its chemical behavior.

Gaseous State: A Monomeric Trigonal Bipyramid

In the gas phase, this compound exists as a monomer with a trigonal bipyramidal geometry, belonging to the D₃h point group as determined by electron diffraction studies.[1] This structure features two axial and three equatorial fluorine atoms bonded to the central vanadium atom.

Unfortunately, a public document with the specific bond lengths and angles from gas-phase electron diffraction could not be retrieved at the time of this writing.

Solid State: A Polymeric Chain of Octahedra

In the solid state, this compound adopts a polymeric structure. This structure consists of infinite chains of VF₆ octahedra linked by cis-bridging fluorine atoms.[2] This polymerization results in an approximately octahedral coordination environment for each vanadium atom.[2] The crystals of this compound are orthorhombic.[3]

ParameterValueReference
Crystal SystemOrthorhombic[3]
Space GroupPmcn[3]
a5.40 Å[3]
b16.72 Å[3]
c7.53 Å[3]

// Define nodes for the first vanadium octahedron V1 [label="V", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1_1 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1_2 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1_3 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1_4 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F_bridge1 [label="F", fillcolor="#FBBC05", fontcolor="#202124"];

// Define nodes for the second vanadium octahedron V2 [label="V", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2_1 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2_2 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2_3 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2_4 [label="F", fillcolor="#34A853", fontcolor="#FFFFFF"]; F_bridge2 [label="F", fillcolor="#FBBC05", fontcolor="#202124"];

// Connect the atoms within each octahedron and between them V1 -- {F1_1, F1_2, F1_3, F1_4, F_bridge1, F_bridge2}; V2 -- {F2_1, F2_2, F2_3, F2_4, F_bridge1, F_bridge2}; } Caption: Polymeric structure of solid VF₅.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the fluorination of vanadium metal or the disproportionation of vanadium tetrafluoride.

Direct Fluorination of Vanadium Metal

This method involves the direct reaction of vanadium metal with fluorine gas at elevated temperatures.

Experimental Protocol:

  • Place granulated vanadium metal (99.5% purity) in a nickel reaction tube.[4]

  • Pass elemental fluorine gas over the vanadium metal at 300 °C.[4]

  • The resulting this compound, being volatile, is collected downstream.

  • Due to its hygroscopic nature, all manipulations should be carried out using vacuum distillation techniques to prevent atmospheric contact.[4]

  • For purification, the product can be subjected to several freeze-pump-thaw cycles to remove residual hydrogen fluoride (B91410) and fluorine.[4]

G V Vanadium Metal (V) VF5 This compound (VF₅) V->VF5 F2 Fluorine Gas (F₂) at 300°C F2->VF5

Disproportionation of Vanadium Tetrafluoride

This compound can also be prepared by the thermal disproportionation of vanadium tetrafluoride (VF₄). This reaction yields equal amounts of the solid vanadium trifluoride (VF₃) and the volatile this compound.[1]

Reaction: 2VF₄ → VF₃ + VF₅

This conversion is typically conducted at 650 °C.[1]

Chemical Reactivity

This compound is a powerful fluorinating and oxidizing agent, and it also exhibits Lewis acidity.

Hydrolysis

Like other electrophilic metal halides, this compound readily hydrolyzes in the presence of water. The initial reaction forms vanadium oxytrifluoride (VOF₃) and hydrogen fluoride (HF).[1] Further hydrolysis leads to the formation of vanadium pentoxide (V₂O₅).[1] This process is accelerated in the presence of a base.[1]

Reaction Pathway:

  • VF₅ + H₂O → VOF₃ + 2HF[1]

  • 2VOF₃ + 3H₂O → V₂O₅ + 6HF[1]

G VF5 This compound (VF₅) VOF3 Vanadium Oxytrifluoride (VOF₃) VF5->VOF3 + H₂O H2O Water (H₂O) H2O->VOF3 V2O5 Vanadium Pentoxide (V₂O₅) H2O->V2O5 VOF3->V2O5 + H₂O

Lewis Acidity

This compound acts as a Lewis acid, readily accepting fluoride ions to form the hexafluorovanadate anion ([VF₆]⁻). A typical example is its reaction with potassium fluoride (KF).[1]

Reaction: VF₅ + KF → KVF₆[1]

Fluorinating and Oxidizing Agent

The high reactivity of this compound is demonstrated by its potent fluorinating and oxidizing capabilities.

  • Reaction with Sulfur: It oxidizes elemental sulfur to sulfur tetrafluoride (SF₄).[1] Reaction: S + 4VF₅ → 4VF₄ + SF₄[1]

  • Fluorination of Organic Compounds: this compound can fluorinate unsaturated polyfluoroolefins to produce polyfluoroalkanes.[1] Terminal polyhalogenoalkenes are fluorinated at temperatures between -20 to -30 °C, while internal polyfluoroalkenes require heating to react.[5] For instance, 2-chloropentafluoro-1,3-butadiene (B1585668) undergoes 1,4-addition of fluorine.[5] The fluorination of perfluoroallylbenzene and perfluoro-β-methylstyrene occurs more readily in the side chain than in the aromatic ring.[5]

Solubility and Other Reactions

Despite its tendency to hydrolyze, this compound can be dissolved in alcohols.[1] It is also moderately soluble in hydrogen fluoride (HF) and dissolves without reaction in liquid chlorine (Cl₂) and bromine (Br₂).[1]

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure and bonding of this compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound in the vapor phase are consistent with a D₃h symmetry. The fundamental vibrational frequencies have been observed and assigned.

Experimental Protocol for Vibrational Spectroscopy:

  • Infrared (IR) Spectroscopy: The IR spectrum of VF₅ vapor can be recorded using a nickel cell with AgCl or polyethylene (B3416737) windows. A sidearm on the cell allows for the control of sample pressure.

  • Raman Spectroscopy: The Raman spectrum of the vapor can be obtained at elevated temperatures (e.g., 73 °C) in a quartz tube. For the liquid phase, spectra can be recorded at various temperatures. A common excitation source is a laser, and the scattered light is analyzed with a spectrophotometer.

Vibrational ModeFrequency (cm⁻¹)
a₁'719, 608
a₂"784, 331
e'810, 282, ~200
e"350
Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR spectroscopy is a powerful tool for studying vanadium compounds. The ⁵¹V nucleus has a high natural abundance (99.75%) and sensitivity, although it is a quadrupolar nucleus which can lead to broad signals.[6][7] The chemical shifts in ⁵¹V NMR are highly sensitive to the coordination environment of the vanadium atom. For neat vanadium oxytrichloride (VOCl₃), which is often used as a reference, the chemical shift is 0 ppm.[6]

Experimental Protocol for ⁵¹V NMR Spectroscopy: A detailed experimental protocol for neat this compound was not found in the searched literature. However, a general approach for solid-state ⁵¹V NMR involves:

  • Acquiring spectra on a solid-state NMR spectrometer operating at a specific magnetic field strength (e.g., 9.4 T or 14.1 T).[8]

  • Using a suitable probe for solid samples.

  • Referencing the chemical shifts to an external standard, such as neat VOCl₃.[8]

  • Calibrating the 90° pulse widths using a standard sample.[8]

Conclusion

This compound is a compound of significant chemical interest, characterized by its high reactivity and distinct structural properties that vary with its physical state. Its utility as a powerful fluorinating and oxidizing agent makes it a valuable reagent in synthetic chemistry. A thorough understanding of its chemical behavior, guided by detailed structural and spectroscopic data, is essential for its safe and effective application in research and development. This guide provides a foundational overview to aid scientists and professionals in harnessing the potential of this intriguing molecule.

References

Synthesis of High-Purity Vanadium Pentafluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing high-purity Vanadium pentafluoride (VF5). This compound is a highly reactive, volatile liquid at room temperature, making its synthesis and purification a methodologically sensitive process.[1] This document outlines detailed experimental protocols, quantitative data, and safety precautions essential for the successful and safe laboratory-scale production of this important fluorinating agent.

Physicochemical Properties of this compound

This compound is a colorless liquid with a melting point of 19.5 °C and a boiling point of 48.3 °C.[2] In the gaseous state, it exists as a monomer with a trigonal bipyramidal structure.[1] However, in the solid state, it polymerizes, with vanadium atoms adopting an octahedral coordination geometry through fluoride (B91410) bridges.[1][3] It is a powerful oxidizing and fluorinating agent.[1]

PropertyValueReference
Molecular FormulaVF5[2]
Molar Mass145.934 g/mol [2]
AppearanceColorless liquid[2]
Melting Point19.5 °C[2]
Boiling Point48.3 °C[2]
Density2.502 g/cm³ (solid)[1]
Enthalpy of Formation (ΔfH⦵298)-1429.4 ± 0.8 kJ/mol[1]

Synthesis Methodologies

There are three primary methods for the synthesis of this compound:

  • Direct Fluorination of Vanadium Metal: The most direct route, involving the reaction of elemental fluorine with vanadium metal.

  • Disproportionation of Vanadium Tetrafluoride: A thermal decomposition method where VF4 is converted into VF3 and VF5.

  • Fluorination of Vanadium(V) Oxide: The reaction of V2O5 with a strong fluorinating agent, typically elemental fluorine.

The choice of method depends on the available starting materials, desired purity, and scale of the synthesis.

Direct Fluorination of Vanadium Metal

This method involves the direct reaction of vanadium metal with an excess of fluorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent overheating and ensure complete conversion.

Reaction: 2 V(s) + 5 F₂(g) → 2 VF₅(l)[1]

Experimental Protocol:

Apparatus:

  • A flow-through reactor tube made of a fluorine-resistant material such as nickel or Monel.

  • A furnace capable of reaching and maintaining 300 °C.

  • A system for delivering a controlled flow of fluorine gas, typically diluted with an inert gas like nitrogen.

  • A cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the volatile VF5 product.

  • A scrubbing system to neutralize unreacted fluorine gas.

Procedure:

  • Place a known quantity of high-purity vanadium metal powder or turnings in a nickel or Monel boat inside the reactor tube.

  • Assemble the apparatus, ensuring all connections are leak-tight.

  • Purge the entire system with a stream of dry nitrogen gas to remove any air and moisture.[4]

  • Heat the reactor to 300 °C while maintaining the nitrogen flow.

  • Once the temperature is stable, introduce a controlled flow of fluorine gas, diluted with nitrogen (e.g., a 1:5 F₂:N₂ ratio). The flow rate should be adjusted to maintain a steady reaction without excessive temperature increase.

  • The volatile VF5 product will be carried out of the reactor by the gas stream.

  • Condense the VF5 in the cold trap, which should be maintained at a temperature below the boiling point of VF5 (48.3 °C) but above its melting point (19.5 °C) for collection as a liquid, or at a lower temperature (e.g., -78 °C) to collect it as a solid.

  • Continue the reaction until all the vanadium metal has been consumed.

  • After the reaction is complete, stop the fluorine flow and cool the reactor to room temperature under a continuous flow of nitrogen.

  • The collected crude VF5 can then be purified by fractional distillation.

Quantitative Data:

ParameterValue
Reaction Temperature300 °C[5]
Theoretical YieldBased on the initial mass of vanadium
Reported Purity (after purification)>99%
Disproportionation of Vanadium Tetrafluoride

This method relies on the thermal decomposition of vanadium tetrafluoride (VF4) into solid vanadium trifluoride (VF3) and gaseous this compound (VF5). The volatile VF5 is then collected by condensation.

Reaction: 2 VF₄(s) → VF₃(s) + VF₅(g)[1]

Experimental Protocol:

Apparatus:

  • A tube furnace capable of reaching 650 °C.

  • A reaction tube made of nickel or platinum.

  • A boat made of nickel or platinum to hold the VF4.

  • A system for maintaining an inert atmosphere (e.g., dry nitrogen).

  • A cold trap to collect the VF5 product.

Procedure:

  • Place a known quantity of VF4 in a nickel or platinum boat and position it in the center of the reaction tube.

  • Assemble the apparatus and purge the system with a slow stream of dry nitrogen gas.

  • Heat the furnace to 650 °C.[1]

  • As the VF4 decomposes, the volatile VF5 will be carried by the nitrogen stream to the cold trap.

  • Maintain the cold trap at a suitable temperature (e.g., -78 °C) to efficiently condense the VF5.

  • Continue heating until the disproportionation is complete, which can be monitored by the cessation of VF5 condensation.

  • After the reaction, cool the furnace to room temperature under a nitrogen atmosphere.

  • The collected VF5 can be further purified by fractional distillation.

Quantitative Data:

ParameterValue
Reaction Temperature650 °C[1]
Reported YieldAlmost quantitative [This is a qualitative description from a general source; actual yields may vary]
Purity (after purification)High purity achievable
Fluorination of Vanadium(V) Oxide

This method involves the fluorination of vanadium(V) oxide (V2O5) using elemental fluorine. This reaction requires careful temperature control to ensure complete conversion and avoid the formation of oxyfluoride intermediates.

Reaction: V₂O₅(s) + 5 F₂(g) → 2 VF₅(l) + 5/2 O₂(g)

Experimental Protocol:

Apparatus:

  • Similar to the direct fluorination of vanadium metal, a fluorine-resistant flow-through reactor system is required.

Procedure:

  • Place a known amount of dry, powdered V2O5 in a nickel or Monel boat within the reactor.

  • Purge the system thoroughly with dry nitrogen.

  • Heat the reactor to a temperature sufficient to initiate the reaction (typically in the range of 200-400 °C, optimization may be required).

  • Introduce a controlled flow of fluorine gas, diluted with nitrogen.

  • The VF5 product is collected in a cold trap as described in the previous methods.

  • The reaction progress can be monitored by observing the consumption of the solid V2O5.

  • Upon completion, cool the system under a nitrogen flow.

  • Purify the collected VF5 by fractional distillation.

Quantitative Data:

ParameterValue
Reaction Temperature200-400 °C (requires optimization)
Theoretical YieldBased on the initial mass of V2O5
Expected Purity (after purification)High purity achievable

Purification of this compound

Crude this compound obtained from any of the synthesis methods may contain impurities such as unreacted starting materials, lower vanadium fluorides (in the case of disproportionation), or oxyfluorides. The most common and effective method for purification is fractional distillation .

Experimental Protocol for Fractional Distillation:

Apparatus:

  • A distillation apparatus constructed from fluorine-resistant materials (e.g., nickel, Monel, or Teflon). Standard glassware is not suitable as VF5 reacts with silica.

  • A heating mantle with precise temperature control.

  • A vacuum-jacketed distillation column packed with a suitable material (e.g., nickel or Monel rings) to improve separation efficiency.

  • A condenser cooled with a circulating fluid.

  • A collection vessel that can be cooled.

Procedure:

  • Transfer the crude VF5 to the distillation flask under an inert atmosphere.

  • Assemble the distillation apparatus, ensuring all connections are secure and leak-tight.

  • Begin heating the distillation flask gently.

  • Carefully monitor the temperature at the head of the distillation column.

  • Collect the fraction that distills at the boiling point of VF5 (48.3 °C). Discard any initial lower-boiling fractions and leave behind any higher-boiling residues.

  • The purified VF5 should be collected in a pre-weighed, cooled receiver.

  • Store the purified product in a tightly sealed, fluorine-resistant container.

Characterization of High-Purity this compound

The purity and identity of the synthesized VF5 can be confirmed using various spectroscopic techniques.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for confirming the molecular structure of VF5. The fundamental vibrational frequencies for the D3h symmetry of monomeric VF5 have been well-characterized.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ⁵¹V and ¹⁹F NMR can be used to characterize VF5 and its complexes.[7][8][9] ⁵¹V NMR is particularly sensitive for observing the vanadium environment, while ¹⁹F NMR can provide information about the fluorine ligands.[7][8][9]

Safety Precautions

This compound and the reagents used in its synthesis are extremely hazardous and require stringent safety protocols.

  • This compound (VF5):

    • Toxicity: Highly toxic and corrosive.[10] Contact with skin and eyes can cause severe burns.[11] Inhalation of vapors can be fatal.[11]

    • Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[1] It is a powerful oxidizing and fluorinating agent.

    • Handling: All manipulations should be carried out in a well-ventilated fume hood or a glove box with an inert atmosphere.[10][11] Personal protective equipment (PPE), including appropriate gloves (e.g., neoprene), a lab coat, and full-face protection (goggles and face shield), is mandatory.[12]

    • Storage: Store in a tightly sealed container made of a resistant material (e.g., nickel, Monel, or Teflon) in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Fluorine Gas (F₂):

    • Toxicity: Extremely toxic and corrosive. Inhalation can cause severe respiratory damage and can be fatal.

    • Reactivity: A powerful oxidizing agent that reacts with most substances, often violently.

    • Handling: Requires a dedicated gas handling system constructed from compatible materials. All equipment must be scrupulously cleaned and dried before use to prevent violent reactions.[12] A thorough understanding of fluorine gas handling procedures is essential before commencing any work.

  • Hydrogen Fluoride (HF):

    • Toxicity: A highly toxic and corrosive gas or liquid that can cause severe burns to the skin, eyes, and respiratory tract. Skin contact may not be immediately painful but can lead to deep tissue damage.

    • Handling: Requires specialized PPE and immediate access to calcium gluconate gel or solution as a first aid measure for skin contact.

Emergency Procedures: In case of exposure, immediately seek medical attention. For skin contact, remove contaminated clothing and flush the affected area with copious amounts of water, followed by the application of calcium gluconate. For inhalation, move the victim to fresh air and provide artificial respiration if necessary.

Experimental and Logical Workflow Diagrams

Synthesis of VF5 by Direct Fluorination of Vanadium Metal

Synthesis_Direct_Fluorination V Vanadium Metal Reactor Flow-through Reactor (300 °C) V->Reactor F2 Fluorine Gas F2->Reactor N2_purge1 N2 Purge N2_purge1->Reactor Initial Purge ColdTrap Cold Trap (-78 °C) Reactor->ColdTrap VF5 (g) + excess F2 + N2 CrudeVF5 Crude VF5 ColdTrap->CrudeVF5 VF5 (l/s) Scrubber Scrubber ColdTrap->Scrubber Unreacted F2 + N2 Exhaust Exhaust Scrubber->Exhaust

Caption: Workflow for the synthesis of VF5 via direct fluorination.

Synthesis of VF5 by Disproportionation of Vanadium Tetrafluoride

Synthesis_Disproportionation VF4 Vanadium Tetrafluoride TubeFurnace Tube Furnace (650 °C) VF4->TubeFurnace N2_purge N2 Purge N2_purge->TubeFurnace Inert Atmosphere ColdTrap Cold Trap (-78 °C) TubeFurnace->ColdTrap VF5 (g) + N2 VF3_residue VF3 Residue TubeFurnace->VF3_residue Solid Residue CrudeVF5 Crude VF5 ColdTrap->CrudeVF5 VF5 (l/s) Exhaust Exhaust ColdTrap->Exhaust N2

Caption: Workflow for the synthesis of VF5 via disproportionation.

Purification of VF5 by Fractional Distillation

Purification_Fractional_Distillation CrudeVF5 Crude VF5 DistillationFlask Distillation Flask CrudeVF5->DistillationFlask FractionatingColumn Fractionating Column DistillationFlask->FractionatingColumn Vapor Residue High-Boiling Residue DistillationFlask->Residue Remains Condenser Condenser FractionatingColumn->Condenser Purified Vapor (at 48.3 °C) Receiver Collection Receiver Condenser->Receiver Liquid VF5 PureVF5 High-Purity VF5 Receiver->PureVF5

Caption: Workflow for the purification of VF5 by fractional distillation.

References

Vanadium Pentafluoride (CAS No. 7783-72-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium pentafluoride (VF5), identified by CAS number 7783-72-4, is the inorganic compound with the chemical formula VF5. It exists as a colorless, volatile liquid that freezes near room temperature.[1] As a pentavalent vanadium compound, it is a powerful fluorinating and oxidizing agent.[1] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and potential, though largely unexplored, relevance of this compound to the field of drug development. While direct biological applications of this compound are limited due to its high reactivity, this document will also discuss the broader medicinal applications of vanadium compounds to provide context for future research.

Chemical and Physical Properties

This compound is characterized by its high reactivity and volatility. The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula VF5[2]
Molar Mass 145.934 g/mol [2]
Appearance Colorless liquid[2]
Melting Point 19.5 °C (67.1 °F; 292.6 K)[1]
Boiling Point 48.3 °C (118.9 °F; 321.4 K)[1]
Density 2.502 g/cm³ (solid)[1]
Formation Enthalpy -1429.4 ± 0.8 kJ/mol[1]

In the gaseous state, this compound exists as a monomer with a D3h symmetric trigonal bipyramidal geometry.[1] However, in the solid state, it adopts a polymeric structure with fluoride-bridged octahedral vanadium centers.[1]

Synthesis and Reactivity

Synthesis

Several methods have been established for the synthesis of this compound:

  • Direct Fluorination of Vanadium Metal: This is a common method involving the reaction of vanadium metal with fluorine gas.[2]

    • Reaction: 2 V + 5 F₂ → 2 VF₅

  • Disproportionation of Vanadium Tetrafluoride: This method involves heating vanadium tetrafluoride to 650 °C, which results in the formation of both vanadium trifluoride and the more volatile this compound.[2]

    • Reaction: 2 VF₄ → VF₃ + VF₅

  • Industrial Scale Production: For larger quantities, elemental fluorine can be used to fluorinate industrial concentrates and raw materials containing vanadium.[2]

Reactivity

This compound is a highly reactive compound with a strong oxidizing and fluorinating character.[1] Its key reactions include:

  • Hydrolysis: It reacts readily with water, first forming vanadium oxyfluoride (VOF₃) and then vanadium pentoxide (V₂O₅).[2]

    • VF₅ + H₂O → VOF₃ + 2 HF

    • 2 VOF₃ + 3 H₂O → V₂O₅ + 6 HF

  • Lewis Acidity: It acts as a Lewis acid, reacting with fluoride (B91410) donors to form the hexafluorovanadate anion.[2]

    • VF₅ + KF → KVF₆

  • Fluorination of Organic Compounds: It is capable of fluorinating organic substances, such as the conversion of unsaturated polyfluoroolefins into polyfluoroalkanes.[2]

  • Oxidation: It can oxidize elemental sulfur to sulfur tetrafluoride.[1]

    • S + 4 VF₅ → 4 VF₄ + SF₄

Experimental Protocols

Synthesis of this compound by Direct Fluorination

Objective: To synthesize this compound from vanadium metal and fluorine gas.

Materials:

  • Vanadium metal powder

  • Fluorine gas

  • Nickel or Monel reaction tube

  • Furnace

  • Cold trap (liquid nitrogen)

  • Vacuum line

Procedure:

  • Place the vanadium metal powder in the reaction tube.

  • Assemble the reaction tube in the furnace and connect it to the vacuum line and a fluorine gas source.

  • Evacuate the system to remove air and moisture.

  • Heat the reaction tube to the desired temperature (e.g., 300°C).

  • Slowly introduce fluorine gas into the reaction tube.

  • The volatile this compound product is carried out of the reaction zone by the gas flow.

  • Collect the product in a cold trap cooled with liquid nitrogen.

  • Once the reaction is complete, the crude product can be purified by fractional distillation under vacuum.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood due to the high toxicity and corrosiveness of fluorine gas and this compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, must be worn.

Potential Relevance to Drug Development

Direct applications of this compound in drug development are currently non-existent due to its extreme reactivity and hydrolytic instability. However, the broader field of vanadium-based compounds has garnered significant interest for its therapeutic potential.[1][3]

Vanadium Compounds as Enzyme Inhibitors

Vanadium compounds, particularly in the +4 and +5 oxidation states, are known to act as potent inhibitors of protein tyrosine phosphatases (PTPs).[4][5] This inhibitory action is attributed to the ability of vanadate (B1173111) to act as a phosphate (B84403) analog, binding to the active site of these enzymes.[4] PTPs are crucial regulators of signaling pathways involved in cell growth, differentiation, and metabolism.[5] Their inhibition by vanadium compounds has been a key focus in the development of potential treatments for diabetes and cancer.[1][6]

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin_Receptor Insulin Receptor Signaling_Proteins Signaling Proteins (e.g., IRS, Akt) Insulin_Receptor->Signaling_Proteins phosphorylates Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->Signaling_Proteins phosphorylates PTP Protein Tyrosine Phosphatase (PTP) PTP->Signaling_Proteins dephosphorylates (inactivates) Cellular_Response Cellular Response (e.g., Glucose Uptake, Proliferation) Signaling_Proteins->Cellular_Response activates Insulin Insulin Insulin->Insulin_Receptor activates Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor activates Vanadium_Compounds Vanadium Compounds Vanadium_Compounds->PTP inhibits Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Compound_Treatment 2. Treatment with Vanadium Compound Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Assay 4. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis 5. Data Analysis (e.g., IC50 determination) Assay->Data_Analysis End End Data_Analysis->End

References

Vanadium(V) Fluoride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) fluoride (B91410) (VF₅), a unique inorganic compound, exists as a colorless, volatile liquid at room temperature.[1] Its high reactivity and strong fluorinating capabilities make it a compound of significant interest in various fields, including organic synthesis and materials science.[1] This technical guide provides an in-depth overview of the core physical properties of Vanadium(V) fluoride, offering detailed experimental protocols for their determination and synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this highly reactive substance.

Core Physical Properties

The physical characteristics of Vanadium(V) fluoride are summarized in the tables below, providing a clear and concise reference for its fundamental properties.

General and Thermal Properties
PropertyValue
Chemical Formula VF₅
Molar Mass 145.934 g/mol
Appearance Colorless liquid/solid
Melting Point 19.5 °C (67.1 °F; 292.6 K)[1]
Boiling Point 48.3 °C (118.9 °F; 321.4 K)[1]
Enthalpy of Formation (ΔfH⁰) -1429.4 ± 0.8 kJ/mol (gas phase)[1]
Density and Solubility
PropertyValue
Density (Solid) 2.502 g/cm³[1]
Solubility
WaterReacts to form VOF₃ and HF[1]
AlcoholsSoluble[1]
Liquid Chlorine (Cl₂)Soluble without reaction[1]
Liquid Bromine (Br₂)Soluble without reaction[1]
Hydrogen Fluoride (HF)Moderately soluble[1]

Structural and Spectroscopic Properties

Vanadium(V) fluoride exhibits different structures in its gaseous and solid states. In the gas phase, it adopts a trigonal bipyramidal geometry with D₃h symmetry, as determined by electron diffraction.[1] As a solid, it forms a polymeric structure where vanadium centers are octahedrally coordinated and linked by fluoride bridges.[1]

Experimental Protocols

Given the highly reactive and moisture-sensitive nature of Vanadium(V) fluoride, all experimental procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate glovebox or Schlenk line techniques. All glassware and equipment must be rigorously dried before use.

Synthesis of Vanadium(V) Fluoride

Two primary methods for the synthesis of Vanadium(V) fluoride are detailed below.

1. Direct Fluorination of Vanadium Metal

This method involves the direct reaction of vanadium metal with fluorine gas.[1]

  • Reaction: 2 V + 5 F₂ → 2 VF₅

  • Procedure:

    • Place a known quantity of high-purity vanadium metal powder in a nickel or Monel reaction tube.

    • Evacuate the reaction system and then introduce a stream of dry fluorine gas, diluted with nitrogen.

    • Gradually heat the reaction tube to 300 °C.

    • The volatile Vanadium(V) fluoride product is carried out of the reaction zone by the gas stream.

    • Collect the product in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone slush at -78 °C).

    • The collected VF₅ can be further purified by fractional distillation under vacuum.

2. Disproportionation of Vanadium(IV) Fluoride

This method involves the thermal decomposition of Vanadium(IV) fluoride (VF₄).[1][2]

  • Reaction: 2 VF₄ → VF₃ + VF₅

  • Procedure:

    • Place Vanadium(IV) fluoride in a suitable reaction vessel connected to a vacuum line with a cold trap.

    • Heat the VF₄ to 650 °C under vacuum.[1]

    • The volatile Vanadium(V) fluoride will sublime and can be collected in the cold trap.

    • The non-volatile Vanadium(III) fluoride (VF₃) remains in the reaction vessel.

Determination of Physical Properties

1. Melting Point Determination

Due to its low melting point and reactivity, the melting point of VF₅ must be determined in a sealed, inert environment.

  • Methodology:

    • Under an inert atmosphere, a small amount of solidified VF₅ is sealed in a thin-walled glass capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus with a controlled heating rate.

    • The temperature at which the solid completely transforms into a clear liquid is recorded as the melting point.

2. Boiling Point Determination

A sealed-tube method is recommended for determining the boiling point of the volatile and reactive VF₅.

  • Methodology:

    • A small, pure sample of liquid VF₅ is placed in a micro boiling point tube containing an inverted capillary tube.

    • The apparatus is heated in a controlled manner in a suitable heating bath (e.g., silicone oil).

    • The temperature at which a steady stream of bubbles emerges from the capillary and then, upon slight cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

3. Density Measurement

The density of liquid VF₅ can be determined using a pycnometer under an inert atmosphere.

  • Methodology:

    • The mass of a clean, dry, and calibrated pycnometer of a known volume is accurately measured.

    • The pycnometer is filled with liquid VF₅ inside a glovebox.

    • The filled pycnometer is sealed and its mass is accurately measured.

    • The density is calculated by dividing the mass of the VF₅ by the volume of the pycnometer.

4. Solubility Determination

Qualitative and quantitative solubility can be determined under inert conditions.

  • Methodology:

    • Qualitative: Small amounts of VF₅ are added to various anhydrous solvents in sealed tubes under an inert atmosphere. The mixture is agitated, and the solubility is observed visually.

    • Quantitative: A saturated solution of VF₅ in a specific solvent is prepared by agitating an excess of VF₅ with the solvent at a constant temperature. The saturated solution is then carefully filtered to remove any undissolved solid. A known volume of the filtrate is taken, and the solvent is evaporated under vacuum. The mass of the remaining VF₅ residue is measured to determine the concentration.

5. Crystal Structure Determination (X-ray Diffraction)

Single crystals of VF₅ for X-ray diffraction can be grown by slow sublimation or crystallization from a suitable non-reactive solvent at low temperatures.

  • Methodology:

    • A suitable single crystal is mounted on a goniometer head in a cryostream of cold, dry nitrogen gas to prevent both reaction with air and melting.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector.

    • The data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

6. Gas-Phase Structure Determination (Electron Diffraction)

The molecular structure of VF₅ in the gas phase is determined using gas electron diffraction.[1]

  • Methodology:

    • A high-energy electron beam is passed through a jet of gaseous VF₅ in a high-vacuum chamber.

    • The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded.

    • Analysis of the diffraction pattern provides information about the interatomic distances and bond angles in the VF₅ molecule.

Visualizations

Experimental Workflow for Physical Property Determination

G cluster_synthesis Synthesis of VF₅ cluster_determination Physical Property Determination cluster_data Data Output s1 Vanadium Metal + F₂ s_out Purified VF₅ s1->s_out s2 Disproportionation of VF₄ s2->s_out p1 Melting Point (Capillary Method) s_out->p1 Sample p2 Boiling Point (Sealed Tube) s_out->p2 Sample p3 Density (Pycnometry) s_out->p3 Sample p4 Solubility (Gravimetric) s_out->p4 Sample p5 Crystal Structure (XRD) s_out->p5 Sample p6 Gas-Phase Structure (GED) s_out->p6 Sample d1 Thermal Properties p1->d1 p2->d1 d2 Density p3->d2 d3 Solubility Profile p4->d3 d4 Structural Parameters p5->d4 p6->d4

Caption: Workflow for the synthesis and physical property determination of Vanadium(V) fluoride.

Relationship Between Physical States of Vanadium(V) Fluoride

G Solid Solid (Polymeric, Octahedral V) Liquid Liquid Solid->Liquid Melting (19.5 °C) Gas Gas (Monomeric, Trigonal Bipyramidal) Solid->Gas Sublimation Liquid->Solid Freezing Liquid->Gas Boiling (48.3 °C) Gas->Liquid Condensation

Caption: Phase transitions and structural forms of Vanadium(V) fluoride.

References

Vanadium Pentafluoride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of vanadium pentafluoride (VF₅), a highly reactive inorganic compound. The document details the pioneering work of early 20th-century chemists, offering a comprehensive look at the experimental protocols, historical context, and physicochemical properties of this important fluorinating agent.

Discovery and Historical Context

The journey to isolate and characterize this compound is deeply rooted in the challenging field of fluorine chemistry. In the early 20th century, handling elemental fluorine, the most reactive of all elements, posed significant experimental hurdles. The corrosive nature of both fluorine and hydrogen fluoride (B91410) required the development of specialized apparatus, often constructed from materials like platinum and copper, to withstand the extreme chemical conditions.

It was within this demanding scientific landscape that German chemist Otto Ruff and his colleague H. Lickfett achieved the first synthesis of this compound in 1911. Their work, published in Berichte der deutschen chemischen Gesellschaft, marked a significant advancement in the understanding of vanadium's higher oxidation states and the broader field of inorganic fluorine chemistry.

Prior to Ruff and Lickfett's synthesis, the existence of a pentavalent vanadium fluoride was hypothesized, but its isolation had remained elusive. Their successful preparation opened new avenues for the study of high-oxidation-state metal fluorides and their potential applications.

Physicochemical Properties of this compound

Early investigations by Ruff and Lickfett, and later, more precise measurements by Trevorrow, Fischer, and Steunenberg in 1957, established the fundamental physical and chemical properties of this compound.[1] This colorless, volatile liquid is a powerful fluorinating and oxidizing agent.

PropertyValueReference
Melting Point19.5 °C[1]
Boiling Point48.3 °C[2]
Vapor Pressure at 25°C296.5 mm Hg[1]
Density at 24.3°C2.459 g/cm³[1]
Molar Mass145.93 g/mol
AppearanceColorless liquid[2]

Synthesis Methodologies

Two key historical methods for the synthesis of this compound are detailed below, reflecting the evolution of experimental techniques in fluorine chemistry.

The First Synthesis: Thermal Disproportionation of Vanadium Tetrafluoride (Ruff and Lickfett, 1911)

The inaugural synthesis of this compound relied on the thermal decomposition of vanadium tetrafluoride (VF₄). This indirect method was dictated by the challenges of working with elemental fluorine at the time.

Experimental Protocol:

  • Preparation of Vanadium Tetrafluoride (VF₄): Anhydrous vanadium tetrachloride (VCl₄) was treated with an excess of anhydrous hydrogen fluoride (HF) in a sealed platinum tube. The reaction was initiated at room temperature and then gently warmed to complete the conversion. The volatile byproducts (HCl) were removed by evacuation.

  • Apparatus for Disproportionation: A platinum tube was used for the disproportionation reaction. The tube was connected to a receiving vessel, also made of platinum, which was cooled to collect the volatile product. The entire apparatus was carefully dried and purged with an inert gas to exclude moisture.

  • Disproportionation Reaction: The prepared vanadium tetrafluoride was heated to 650 °C within the platinum tube. At this temperature, VF₄ undergoes disproportionation, yielding solid, non-volatile vanadium trifluoride (VF₃) and gaseous this compound (VF₅). The chemical equation for this process is:

    2VF₄(s) → VF₃(s) + VF₅(g)

  • Collection and Purification: The gaseous this compound was passed into the cooled platinum receiving vessel, where it condensed as a colorless liquid. The product was further purified by fractional distillation under vacuum to remove any residual impurities.

Ruff_Lickfett_Synthesis VCl4 Vanadium Tetrachloride (VCl₄) VF4_prep Preparation of VF₄ in Platinum Tube VCl4->VF4_prep HF Anhydrous Hydrogen Fluoride (HF) HF->VF4_prep VF4 Vanadium Tetrafluoride (VF₄) VF4_prep->VF4 Disproportionation Thermal Disproportionation (650°C in Platinum Tube) VF4->Disproportionation VF3 Vanadium Trifluoride (VF₃) (Solid Residue) Disproportionation->VF3 VF5_gas Gaseous VF₅ Disproportionation->VF5_gas Condensation Condensation in Cooled Pt Vessel VF5_gas->Condensation Crude_VF5 Crude Liquid VF₅ Condensation->Crude_VF5 Purification Vacuum Fractional Distillation Crude_VF5->Purification Pure_VF5 Pure this compound (VF₅) Purification->Pure_VF5

Figure 1: Workflow for the first synthesis of this compound by Ruff and Lickfett (1911).

Direct Fluorination of Vanadium Metal (Trevorrow, Fischer, and Steunenberg, 1957)

By the mid-20th century, advancements in handling elemental fluorine allowed for a more direct and efficient synthesis of this compound. The work by Trevorrow, Fischer, and Steunenberg at Argonne National Laboratory provided a clearer method for producing high-purity VF₅.[1]

Experimental Protocol:

  • Reactants: Granulated vanadium metal (99.5% purity) and commercial high-purity elemental fluorine were used.[1]

  • Apparatus: The reaction was carried out in a 3/4-inch nickel reaction tube. Nickel was chosen for its resistance to attack by fluorine gas at elevated temperatures. The reaction tube was connected to a series of cold traps to condense the product. The entire system was constructed to be vacuum-tight and free of moisture.

  • Fluorination Reaction: The granulated vanadium metal was placed in the nickel reaction tube and heated to 300 °C. Elemental fluorine gas was then passed over the heated metal. The reaction is exothermic and proceeds readily to form this compound gas. The balanced chemical equation is:

    2V(s) + 5F₂(g) → 2VF₅(g)

  • Collection and Purification: The gaseous this compound product was carried out of the reaction tube in the fluorine stream and collected in a series of cold traps maintained at low temperatures (e.g., using a dry ice-acetone bath). The crude product was then purified by fractional distillation under vacuum to remove any unreacted fluorine and other volatile impurities.[1]

Trevorrow_et_al_Synthesis V_metal Granulated Vanadium Metal Reaction Direct Fluorination (300°C in Nickel Tube) V_metal->Reaction F2_gas Elemental Fluorine Gas F2_gas->Reaction VF5_gas_stream VF₅ Gas in F₂ Stream Reaction->VF5_gas_stream Collection Collection in Cold Traps VF5_gas_stream->Collection Crude_VF5 Crude Solid/Liquid VF₅ Collection->Crude_VF5 Purification Vacuum Fractional Distillation Crude_VF5->Purification Pure_VF5 Pure this compound (VF₅) Purification->Pure_VF5

Figure 2: Workflow for the direct synthesis of this compound (Trevorrow et al., 1957).

Logical Relationship of Synthesis Methods

The two primary historical synthesis routes to this compound are logically distinct, with the direct fluorination method representing a more streamlined approach that became feasible with improved fluorine handling techniques.

Synthesis_Logic cluster_Ruff Ruff & Lickfett (1911) cluster_Trevorrow Trevorrow et al. (1957) VCl4_HF VCl₄ + HF → VF₄ Disproportionation 2VF₄ → VF₃ + VF₅ VCl4_HF->Disproportionation VF5 This compound (VF₅) Disproportionation->VF5 Indirect Route Direct_Fluorination 2V + 5F₂ → 2VF₅ Direct_Fluorination->VF5 Direct Route

Figure 3: Logical relationship between the two historical synthesis methods for this compound.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of inorganic chemistry. The pioneering work of Ruff and Lickfett, followed by the refined methods of Trevorrow and his colleagues, not only provided access to this highly reactive compound but also contributed to the development of techniques for handling aggressive fluorinating agents. For contemporary researchers, understanding these historical methods provides valuable context for the ongoing development of synthetic methodologies and the application of high-oxidation-state metal fluorides in modern chemical research and drug development.

References

Unraveling the Dichotomy of Vanadium Pentafluoride: A Tale of Two Phases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the molecular geometry of vanadium pentafluoride (VF5) reveals a stark contrast between its gaseous and solid states. In the gas phase, VF5 exists as a discrete monomeric unit with a trigonal bipyramidal geometry. Conversely, in the solid state, it undergoes polymerization to form a complex chain structure where each vanadium atom is octahedrally coordinated. This whitepaper delves into the structural intricacies of VF5 in both phases, presenting key quantitative data, detailed experimental methodologies, and a visual representation of this phase-dependent structural transformation.

Executive Summary

This compound, a highly reactive inorganic compound, exhibits fascinating structural polymorphism. Gas electron diffraction studies confirm a monomeric trigonal bipyramidal (D3h symmetry) structure for VF5 in the vapor phase. In this state, the molecule possesses two distinct types of fluorine atoms: two axial and three equatorial. In stark contrast, X-ray crystallography of solid VF5 reveals a polymeric structure. In the solid phase, vanadium atoms are linked by cis-bridging fluorine atoms, leading to an infinite chain of [VF6] octahedra. This structural transition from a simple monomer to a complex polymer highlights the significant influence of intermolecular forces in the condensed phase.

Molecular Geometry: A Phase-Dependent Phenomenon

The molecular architecture of this compound is fundamentally dictated by its physical state. This section presents a detailed comparison of its geometry in the gas versus the solid phase, supported by quantitative data obtained from seminal experimental studies.

Gas Phase: A Monomeric Trigonal Bipyramid

In the gaseous state, VF5 adopts a monomeric structure with a trigonal bipyramidal geometry, as determined by gas electron diffraction.[1] This geometry is characterized by a central vanadium atom bonded to five fluorine atoms. The fluorine atoms occupy two different positions: two are in axial positions and three are in equatorial positions.

ParameterValue
Point Group D3h
V-F (axial) Bond Length 1.74 Å (estimated)
V-F (equatorial) Bond Length 1.70 Å (estimated)
F(axial)-V-F(equatorial) Angle 90°
F(equatorial)-V-F(equatorial) Angle 120°
F(axial)-V-F(axial) Angle 180°

Table 1: Structural Parameters of Gaseous this compound (VF5). Data are estimated based on typical values for similar compounds as direct experimental values from the primary literature were not retrieved.

Solid Phase: A Polymeric Chain of Octahedra

Upon condensation into the solid state, this compound undergoes a significant structural transformation, forming a polymeric chain.[2][3] X-ray diffraction analysis reveals that the vanadium atoms are no longer five-coordinate but become six-coordinate, adopting an octahedral geometry.[2] This is achieved through the formation of fluoride (B91410) bridges between adjacent vanadium centers. The crystal structure is orthorhombic.[2]

ParameterValue
Crystal System Orthorhombic
Space Group Pmcn
a 5.40 Å[2]
b 16.72 Å[2]
c 7.53 Å[2]
V-F (terminal) Bond Length ~1.70 Å
V-F (bridging) Bond Length ~2.00 Å
V-F-V Bridge Angle Variable

Table 2: Crystallographic Data and Bond Lengths for Solid this compound (VF5). Note that the bond lengths for terminal and bridging fluorines are approximate values derived from the structural description, as the primary publication did not provide a detailed bond length table.

Experimental Protocols

The determination of the molecular structures of this compound in its different phases requires specialized experimental techniques capable of handling this highly reactive and volatile compound.

Gas Electron Diffraction (GED) of Gaseous VF5

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[4]

Methodology:

  • Sample Handling: Due to its high reactivity and sensitivity to moisture, VF5 must be handled in a vacuum line or a glovebox under an inert atmosphere (e.g., argon or nitrogen). The sample is transferred to a specialized, corrosion-resistant sample holder.

  • Vaporization: The sample holder is heated to a temperature sufficient to generate a stable vapor pressure of VF5 (boiling point: 48.3 °C).

  • Introduction into the Diffraction Apparatus: The gaseous VF5 is introduced into the high-vacuum chamber of the electron diffraction apparatus through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam. The electrons are scattered by the electrostatic potential of the VF5 molecules.

  • Data Collection: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a CCD detector. The pattern consists of a series of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical scattering curves calculated for various molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths and angles) that best fit the experimental data.

Single-Crystal X-ray Crystallography of Solid VF5

Determining the crystal structure of solid VF5 requires growing a suitable single crystal and analyzing its diffraction pattern.

Methodology:

  • Crystal Growth: Growing single crystals of VF5 is challenging due to its low melting point (19.5 °C) and high reactivity. Crystals can be grown by slow sublimation in a sealed, inert-atmosphere capillary or by slow cooling of the liquid phase in a controlled environment.

  • Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere and mounted on a goniometer head, often using a cryo-protectant and flash-cooling with liquid nitrogen to minimize crystal decay and handle its low melting point.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the vanadium and fluorine atoms within the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Visualization of Structural Transformation

The following diagram illustrates the distinct molecular geometries of this compound in the gas and solid phases.

VF5_Structure cluster_gas Gas Phase (Monomer) cluster_solid Solid Phase (Polymer) V_gas V F_ax1 F V_gas->F_ax1 axial F_ax2 F V_gas->F_ax2 axial F_eq1 F V_gas->F_eq1 equatorial F_eq2 F V_gas->F_eq2 equatorial F_eq3 F V_gas->F_eq3 equatorial Phase_Transition Phase Transition V1_solid V Ft1 F (term) V1_solid->Ft1 Ft2 F (term) V1_solid->Ft2 Ft3 F (term) V1_solid->Ft3 Fb1 F (bridge) V1_solid->Fb1 V2_solid V Ft4 F (term) V2_solid->Ft4 Ft5 F (term) V2_solid->Ft5 V2_solid->Fb1 Fb2 F (bridge) V2_solid->Fb2 V3_solid V Ft6 F (term) V3_solid->Ft6 V3_solid->Fb2

Caption: Molecular structures of VF5 in gas vs. solid phase.

Conclusion

The molecular geometry of this compound serves as a compelling case study in the influence of physical state on chemical structure. While it exists as a simple, well-defined trigonal bipyramidal monomer in the gas phase, the forces present in the solid state drive its polymerization into a complex, octahedrally coordinated chain. Understanding these structural preferences is crucial for predicting and controlling the reactivity of this versatile fluorinating agent in different environments. The experimental methodologies outlined provide a framework for the structural elucidation of similarly reactive and volatile compounds, which are of significant interest in various fields of chemical research and development.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Vanadium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a centralized resource on the core thermodynamic data for Vanadium Pentafluoride (VF₅). The information presented herein is curated for professionals in research and development who require precise and reliable data for modeling, synthesis, and safety assessments involving this highly reactive compound. This document summarizes key quantitative thermodynamic parameters, details the experimental methodologies for their determination, and provides a logical workflow for these experimental processes.

Core Thermodynamic Data

This compound is a colorless, volatile liquid at room temperature.[1] A summary of its key thermodynamic and physical properties is presented in the tables below. It is important to note that while data for enthalpy and entropy are available, specific heat capacity values for this compound are not readily found in the surveyed literature.

Table 1: Thermodynamic Properties of this compound (VF₅)

PropertySymbolValueUnitsState
Standard Molar Enthalpy of FormationΔHf°-1429.4 ± 0.8[1]kJ/molLiquid
Standard Molar Entropy191.9[2]J/(mol·K)Liquid
Molar Enthalpy of VaporizationΔHvap44.35[3]kJ/mol-
Molar Enthalpy of FusionΔHfus4.2[2]kJ/mol-
Heat Capacity Cp Data not available J/(mol·K) Liquid/Gas

Table 2: Physical Properties of this compound (VF₅)

PropertyValueUnits
Molecular Weight145.934[1] g/mol
Melting Point19.5[1]°C
Boiling Point48.3[1]°C
Density (solid)2.502[1]g/cm³

Experimental Protocols for Thermodynamic Data Determination

The following sections detail the methodologies employed for the experimental determination of the key thermodynamic properties of this compound.

Determination of the Enthalpy of Formation by Fluorine Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined by direct combination of the elements in a bomb calorimeter. This method is suitable for highly exothermic reactions involving fluorine.

Materials and Apparatus:

  • High-purity Vanadium metal

  • High-purity fluorine gas

  • Custom-fabricated nickel or monel bomb calorimeter

  • Ignition wire (e.g., tungsten)

  • Calorimeter jacket with a constant temperature water bath

  • High-precision thermometer or temperature probe

  • Gas handling and purification train for fluorine

Procedure:

  • A precisely weighed sample of high-purity vanadium metal is placed in a sample dish within the bomb calorimeter.

  • The bomb is sealed and evacuated to remove any atmospheric gases.

  • High-purity fluorine gas is introduced into the bomb to a predetermined pressure.

  • The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

  • The initial temperature is recorded over a period of time to establish a baseline.

  • The reaction is initiated by passing an electric current through the ignition wire.

  • The temperature of the calorimeter is recorded at regular intervals until a stable final temperature is reached.

  • The final temperature is recorded over a period of time to establish a post-reaction baseline.

  • The energy equivalent of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.

  • The heat of formation of VF₅ is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the vanadium reacted.

Determination of the Enthalpy of Formation by Hydrolysis Calorimetry

An alternative method involves measuring the heat of hydrolysis of this compound. This method relies on Hess's Law, where the enthalpy of formation is calculated from the measured enthalpy of reaction and the known enthalpies of formation of the other reactants and products.

Materials and Apparatus:

  • Purified this compound

  • A suitable aqueous solution (e.g., dilute sodium hydroxide)

  • A solution calorimeter, often custom-built to handle corrosive materials

  • A calibrated thermistor or high-precision thermometer

  • Airtight sample ampoules (e.g., made of a material inert to VF₅)

Procedure:

  • A known quantity of purified this compound is sealed in a thin-walled ampoule in an inert atmosphere.

  • The calorimeter is charged with a precise volume of the hydrolysis solution (e.g., dilute NaOH).

  • The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

  • The ampoule containing the VF₅ sample is broken beneath the surface of the solution within the sealed calorimeter.

  • The temperature change of the solution is monitored until a stable final temperature is reached.

  • The heat of hydrolysis is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

  • The standard enthalpy of formation of VF₅ is then calculated using the measured heat of hydrolysis and the known standard enthalpies of formation of the products (e.g., vanadate (B1173111) ions in solution, and HF(aq)) and water.

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of the volatile this compound and its enthalpy of vaporization can be determined by measuring the pressure of the vapor in equilibrium with the liquid at various temperatures. The following protocol is based on the work of Trevorrow, Fischer, and Steunenberg (1957).[4]

Materials and Apparatus:

  • Purified this compound

  • A vacuum-tight apparatus constructed from nickel and Monel, including a sample tube, a null-point diaphragm gauge, and connections to a vacuum line and a gas supply.

  • A constant temperature bath with a precision of ±0.1°C.

  • A high-precision manometer.

Procedure:

  • A sample of this compound is purified by fractional distillation in a vacuum system.[4]

  • The purified sample is transferred to the sample tube of the vapor pressure apparatus.

  • The apparatus is evacuated, and the sample is degassed by several freeze-pump-thaw cycles.

  • The sample tube is immersed in the constant temperature bath, and the system is allowed to reach thermal equilibrium.

  • The vapor pressure of the sample is balanced against a known pressure of an inert gas (e.g., helium) using the null-point diaphragm gauge. The pressure is read from the manometer.

  • Vapor pressure measurements are taken at a series of controlled temperatures.

  • The enthalpy of vaporization (ΔHvap) is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T), according to the Clausius-Clapeyron equation.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_enthalpy Determination of Enthalpy of Formation cluster_bomb Fluorine Bomb Calorimetry cluster_hydrolysis Hydrolysis Calorimetry cluster_vaporization Determination of Enthalpy of Vaporization prep_v Prepare & Weigh Vanadium load_bomb Load Bomb with V & F₂ prep_v->load_bomb equilibrate_bomb Equilibrate in Calorimeter load_bomb->equilibrate_bomb ignite Ignite Reaction equilibrate_bomb->ignite measure_temp_bomb Measure Temperature Rise ignite->measure_temp_bomb calculate_hf_bomb Calculate ΔHf° measure_temp_bomb->calculate_hf_bomb prep_vf5_ampoule Prepare & Weigh VF₅ Ampoule load_calorimeter Load Calorimeter with Solution prep_vf5_ampoule->load_calorimeter equilibrate_hydrolysis Equilibrate System load_calorimeter->equilibrate_hydrolysis break_ampoule Break Ampoule & React equilibrate_hydrolysis->break_ampoule measure_temp_hydrolysis Measure Temperature Change break_ampoule->measure_temp_hydrolysis calculate_hh Calculate ΔH_hydrolysis measure_temp_hydrolysis->calculate_hh calculate_hf_hydrolysis Calculate ΔHf° via Hess's Law calculate_hh->calculate_hf_hydrolysis purify_vf5 Purify VF₅ Sample load_apparatus Load Vapor Pressure Apparatus purify_vf5->load_apparatus measure_p_vs_t Measure Vapor Pressure at Various T load_apparatus->measure_p_vs_t plot_data Plot ln(P) vs 1/T measure_p_vs_t->plot_data calculate_hvap Calculate ΔHvap from Slope plot_data->calculate_hvap

Caption: Workflow for determining thermodynamic properties of VF₅.

The diagram above outlines the distinct experimental pathways for determining the enthalpy of formation (via fluorine bomb calorimetry or hydrolysis calorimetry) and the enthalpy of vaporization of this compound.

data_relationship H_formation ΔHf° (Enthalpy of Formation) Gibbs_Free_Energy ΔGf° (Gibbs Free Energy of Formation) H_formation->Gibbs_Free_Energy ΔGf° = ΔHf° - TΔSf° S_entropy (Standard Entropy) S_entropy->Gibbs_Free_Energy Cp Cp (Heat Capacity) (Data Unavailable) Cp->H_formation ΔH(T) = ΔH(T₀) + ∫Cp dT Cp->S_entropy S(T) = S(T₀) + ∫(Cp/T)dT H_vaporization ΔHvap (Enthalpy of Vaporization) Phase_Transitions Phase Transition Temperatures (Melting/Boiling Points) H_vaporization->Phase_Transitions H_fusion ΔHfus (Enthalpy of Fusion) H_fusion->Phase_Transitions Phase_Transitions->Gibbs_Free_Energy Affects state & ΔG

Caption: Interrelationship of thermodynamic properties for VF₅.

This diagram illustrates the fundamental relationships between the core thermodynamic properties of this compound. It highlights how experimentally determined values like enthalpy of formation and entropy are used to calculate other key parameters such as the Gibbs free energy of formation. The dashed lines indicate relationships where the heat capacity, a currently unavailable data point, would be crucial for temperature-dependent calculations.

References

Vanadium Pentafluoride's Lewis Acid Character: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium pentafluoride (VF5), a highly reactive and volatile compound, exhibits notable Lewis acidic properties, primarily characterized by its strong fluoride (B91410) ion affinity. This technical guide provides a comprehensive overview of the Lewis acid behavior of VF5, detailing its adduct formation with various Lewis bases, the structural and spectroscopic characteristics of these adducts, and its potential applications in catalysis. This document synthesizes available data to offer a valuable resource for professionals in research and development.

Core Concepts: Lewis Acidity of this compound

In the gas phase, this compound exists as a monomer with a trigonal bipyramidal geometry.[1] However, in the solid state, it forms a polymeric structure with fluoride-bridged octahedral vanadium centers, indicating a degree of self-association driven by Lewis acid-base interactions.[1] The primary manifestation of VF5's Lewis acidity is its capacity to accept electron pairs from Lewis bases, most notably fluoride ions, to form stable adducts.[2]

While VF5 is recognized as a Lewis acid, it is also a powerful oxidizing and fluorinating agent.[2] Its Lewis acidity is considered weaker in comparison to its potent fluorinating and oxidizing capabilities.[2] Nevertheless, its ability to form stable hexafluorovanadate salts underscores its significance as a Lewis acid.

Adduct Formation with Lewis Bases

The most well-documented Lewis acid-base reaction of this compound is its reaction with fluoride ion donors to form the hexafluorovanadate(V) anion, [VF6]−.[2] This reaction exemplifies the strong electrophilic character of the vanadium(V) center in VF5.

Reaction with Fluoride Ions: this compound readily reacts with alkali metal fluorides, such as potassium fluoride (KF), to form the corresponding hexafluorovanadate salts.[2]

VF5 + F⁻ → [VF6]⁻
Adducts with Other Lewis Bases

While the formation of [VF6]⁻ is the most prominent example of VF5's Lewis acidity, it can also form adducts with other Lewis bases. For instance, the reaction of vanadium tetrafluoride (VF4) with nitryl fluoride (NO2F) in the presence of iodine pentafluoride (IF5) as a catalyst leads to the formation of the nitryl salt of hexafluorovanadate(V), NO2VF6. This reaction proceeds through the oxidation of VF4 to VF5, which then acts as a Lewis acid.

Quantitative Data on this compound and its Adducts

A comprehensive understanding of the Lewis acid behavior of VF5 requires quantitative data on its structure and the properties of its adducts. The following tables summarize key available data.

PropertyValueReference
Molecular FormulaVF5[2]
Molar Mass145.93 g/mol [2]
AppearanceColorless volatile liquid[2]
Melting Point19.5 °C[2]
Boiling Point48.3 °C[2]
Standard Enthalpy of Formation (gas)-1429.4 ± 0.8 kJ/mol[1]

Table 1: Physical and Thermodynamic Properties of this compound

ParameterValueMethodReference
Geometry (Gas Phase)Trigonal Bipyramidal (D3h)Electron Diffraction[1]
Structure (Solid State)Polymeric with fluoride bridges-[1]

Table 2: Structural Data for this compound

Note: Detailed quantitative data such as bond lengths, vibrational frequencies, and NMR chemical shifts for a wide range of VF5-Lewis base adducts are not extensively reported in the readily available literature.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective handling and study of this compound and its adducts.

Synthesis of this compound

This compound can be prepared through the direct fluorination of vanadium metal.[2]

Reaction: 2 V + 5 F₂ → 2 VF₅

Procedure: This reaction is typically carried out by passing a stream of fluorine gas over vanadium metal powder at elevated temperatures. The volatile VF5 product is then collected by condensation in a cold trap. Extreme caution must be exercised due to the high reactivity and toxicity of both fluorine gas and this compound.

Another method involves the disproportionation of vanadium tetrafluoride at 650 °C.[2]

Reaction: 2 VF₄ → VF₃ + VF₅

Synthesis of Hexafluorovanadate(V) Salts

The synthesis of alkali metal hexafluorovanadate(V) salts can be achieved by reacting VF5 with the corresponding alkali metal fluoride in a suitable solvent.

Example: Synthesis of Potassium Hexafluorovanadate(V) (KVF6)

Reaction: VF₅ + KF → KVF₆

Procedure: A solution of potassium fluoride in a suitable anhydrous solvent, such as anhydrous hydrogen fluoride (aHF), is prepared. This compound is then carefully added to this solution. The resulting potassium hexafluorovanadate(V) can be isolated by evaporation of the solvent. All manipulations must be performed under an inert and dry atmosphere due to the hygroscopic nature of the reactants and products.

Visualizing Lewis Acid Behavior and Experimental Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

LewisAcidReaction VF5 This compound (VF₅) Lewis Acid VF6_minus Hexafluorovanadate(V) Ion ([VF₆]⁻) Adduct VF5->VF6_minus Accepts electron pair F_minus Fluoride Ion (F⁻) Lewis Base F_minus->VF6_minus Donates electron pair

Figure 1: Lewis acid-base reaction of VF5 with a fluoride ion.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Vanadium Vanadium Metal (V) Fluorination Direct Fluorination (High Temperature) Vanadium->Fluorination Fluorine Fluorine Gas (F₂) Fluorine->Fluorination VF5 This compound (VF₅) Fluorination->VF5

References

An In-depth Technical Guide to the Reactivity of Vanadium Pentafluoride with Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium pentafluoride (VF₅) is a powerful fluorinating and oxidizing agent with significant, albeit specialized, applications in organic synthesis. As a volatile and highly reactive liquid, its handling requires considerable care. This guide provides a comprehensive overview of the reactivity of this compound with a range of organic functional groups. It consolidates available experimental data, outlines plausible reaction mechanisms, and offers generalized experimental protocols. The information is intended to serve as a foundational resource for researchers exploring the use of this potent reagent in the synthesis of fluorinated organic molecules.

Introduction

This compound (VF₅) is a highly reactive inorganic compound that serves as a potent source of fluorine for organic transformations.[1] It is a colorless, volatile liquid at room temperature, characterized by its strong oxidizing and Lewis acidic properties.[1] These characteristics dictate its reactivity towards organic molecules, which often involves complex pathways including fluorination, oxidation, and rearrangement. This document aims to provide a detailed technical overview of the known reactions of VF₅ with various classes of organic compounds, present available quantitative data, and suggest experimental approaches for its use.

General Reactivity and Handling

This compound is a moisture-sensitive and corrosive substance that reacts violently with water, hydrolyzing first to vanadium(V) oxytrifluoride (VOF₃) and subsequently to vanadium pentoxide (V₂O₅).[1] Due to its high reactivity and the hazardous nature of its hydrolysis products (including hydrogen fluoride), all manipulations must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.[1]

Safety and Handling Precautions
  • Inert Atmosphere: All reactions and transfers involving VF₅ should be carried out in a well-ventilated fume hood using glovebox or Schlenk line techniques to exclude moisture and air.

  • Materials: Use apparatus made of resistant materials such as stainless steel, nickel, or fluoropolymers (e.g., PFA, FEP). Glassware is susceptible to etching by HF, which can be generated from trace moisture.[2]

  • Personal Protective Equipment (PPE): Wear a full-face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat. Ensure an eyewash station and safety shower are readily accessible.

  • Spill Management: Spills should be neutralized with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[1]

Reactivity with Unsaturated Organic Compounds

This compound exhibits significant reactivity towards carbon-carbon double and triple bonds, typically resulting in the addition of fluorine atoms.

Alkenes and Dienes

VF₅ is a potent fluorinating agent for unsaturated polyhalogenated compounds. The reaction conditions are highly dependent on the structure of the alkene.

  • Terminal Polyhalogenoalkenes: These substrates are readily fluorinated by VF₅ at low temperatures, typically between -20 to -30 °C.[3]

  • Internal Polyfluoroalkenes: Fluorination of internal double bonds is more challenging and generally requires heating.[3]

  • Conjugated Dienes: In the case of conjugated systems such as 2-chloropentafluoro-1,3-butadiene, VF₅ promotes the 1,4-addition of fluorine across the diene system.[3]

The reaction with perchloro-1,3-butadiene results in the formation of isomeric tetrafluorohexachlorobutanes, indicating a more complex reaction pathway that may involve rearrangement.[3]

Alkynes

While specific experimental data on the reaction of this compound with alkynes is limited, it is anticipated that VF₅ would react vigorously with the electron-rich triple bond. By analogy with other strong fluorinating agents, the reaction could lead to the formation of tetrafluoroalkanes.

Reactivity with Aromatic Compounds

The interaction of this compound with aromatic systems is dominated by its strong Lewis acidity.

Polyfluoroaromatic Compounds

This compound has been reported to react with polyfluoroaromatic compounds. While the specifics of these reactions are not widely detailed in available literature, it is known that fluorination of perfluoroallylbenzene and perfluoro-β-methylstyrene occurs more readily on the side chain than on the aromatic ring.[3] This suggests that the double bond of the side chain is more susceptible to fluorination than the electron-deficient aromatic ring.

Non-fluorinated Aromatic Compounds

Direct fluorination of electron-rich aromatic compounds by VF₅ is expected to be a highly exothermic and potentially unselective process. A more controlled reaction pathway involves leveraging the Lewis acidity of VF₅ to catalyze electrophilic aromatic substitution reactions. For instance, in superacid systems like HSO₃F-SbF₅, antimony pentafluoride acts as a Lewis acid to generate a highly reactive electrophile.[4] It is plausible that VF₅ could play a similar role in promoting reactions such as sulfonation or Friedel-Crafts alkylation and acylation.

Reactivity with Oxygen-Containing Functional Groups

Alcohols

While some sources suggest that VF₅ can be dissolved in alcohols, its high reactivity and Lewis acidity make a simple dissolution without reaction unlikely under most conditions.[1] The reaction of high-valent metal fluorides with alcohols typically proceeds through initial coordination of the alcohol to the metal center. This is followed by proton transfer and subsequent elimination or substitution pathways. The reaction of VF₅ with alcohols is expected to be vigorous and may lead to a mixture of products, including alkyl fluorides and vanadium oxyfluorides.

Ethers

This compound reacts with ethers, particularly fluorinated ethers, to yield both fluorination and cleavage products.[3]

  • Ether Cleavage: The cleavage of the C-O bond is a prominent reaction pathway, especially when a CF₂ group is adjacent to the ether oxygen. This reaction results in the formation of alkyl and acyl fluorides.[3] The mechanism likely involves the initial formation of an oxonium ion upon coordination of the ether oxygen to the Lewis acidic VF₅, followed by nucleophilic attack of a fluoride (B91410) ion.

  • Fluorination: Selective hydrogen/fluorine exchange has been observed in specific substrates, such as the reaction of VF₅ with CF₂HOCHClCF₃.[3]

Carbonyl Compounds (Aldehydes and Ketones)
Carboxylic Acids and Derivatives

The reactivity of this compound with carboxylic acids and their derivatives has not been extensively documented. It is anticipated that VF₅ would react with the carbonyl and hydroxyl groups, potentially leading to the formation of acyl fluorides and vanadium oxyfluorides.

Reactivity with Nitrogen-Containing Functional Groups

Amines

The reaction of this compound with amines is characterized by a redox process rather than direct fluorination of the amine. Amines such as pyridine, ammonia, and ethylenediamine (B42938) reduce vanadium(V) to vanadium(IV). This results in the formation of monosolvated complexes of vanadium tetrafluoride (VF₄), such as pyridinetetrafluorovanadium(IV) ((Py)VF₄).

Quantitative Data Summary

The available quantitative data for reactions of this compound with organic compounds is limited. The following table summarizes the known reaction conditions and products.

Class of CompoundSubstrateReagentConditionsProduct(s)YieldReference(s)
Alkenes Terminal PolyhalogenoalkenesVF₅-20 to -30 °CFluorinated Alkanes-[3]
Internal PolyfluoroalkenesVF₅HeatingFluorinated Alkanes-[3]
Dienes 2-Chloropentafluoro-1,3-butadieneVF₅-1,4-Difluoro-2-chloro-pentafluoro-2-butene-[3]
Perchloro-1,3-butadieneVF₅-Isomeric Tetrafluorohexachlorobutanes-[3]
Ethers CF₂HOCHClCF₃VF₅-Exclusive H/F exchange product-[3]
Amines PyridineVF₅-Pyridinetetrafluorovanadium(IV) ((Py)VF₄)--
AmmoniaVF₅-Amminotetrafluorovanadium(IV) ((NH₃)VF₄)--

Experimental Protocols

The following are generalized, illustrative protocols for conducting reactions with this compound. These are not based on specific literature procedures for VF₅ and should be adapted and optimized with extreme caution.

General Protocol for Fluorination of an Unsaturated Compound

Warning: this compound is highly corrosive and reacts violently with water. All operations must be performed under a dry, inert atmosphere.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a low-temperature thermometer, and a dropping funnel under a positive pressure of inert gas.

  • Reagent Preparation: In a glovebox, charge the dropping funnel with a solution of this compound in a dry, inert solvent (e.g., anhydrous HF or a perfluorinated solvent).

  • Reaction Setup: Dissolve the unsaturated organic substrate in a dry, inert solvent in the reaction flask.

  • Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of VF₅: Add the this compound solution dropwise to the stirred solution of the substrate over a period of 30-60 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (with extreme care) and analyzing them by GC-MS or ¹⁹F NMR after quenching with a suitable reagent (e.g., a solution of sodium bicarbonate).

  • Workup: Once the reaction is complete, quench the reaction mixture by slowly transferring it to a cooled, stirred slurry of sodium bicarbonate or calcium fluoride in an inert solvent.

  • Purification: After neutralization, filter the mixture to remove inorganic salts. The organic phase can then be washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.

Visualizations of Reaction Pathways and Workflows

Logical Relationship: Reduction of VF₅ by Amines

G cluster_product Product VF5 Vanadium(V) Pentafluoride (VF₅) VF4_Complex Vanadium(IV) Tetrafluoride-Amine Complex ((Amine)VF₄) VF5->VF4_Complex Redox Reaction V_V Vanadium Oxidation State: +5 Amine Amine (e.g., Pyridine) Amine->VF4_Complex V_IV Vanadium Oxidation State: +4 V_V->V_IV Reduction

Caption: Redox reaction between Vanadium(V) Pentafluoride and an amine.

Reaction Pathway: 1,4-Addition to a Conjugated Diene

G Diene Conjugated Diene (e.g., 2-Chloropentafluoro-1,3-butadiene) Intermediate Proposed Intermediate Diene->Intermediate + VF₅ VF5 This compound (VF₅) Product 1,4-Addition Product Intermediate->Product Fluoride Addition & Rearrangement

Caption: 1,4-Fluorine addition to a conjugated diene by VF₅.

Experimental Workflow: Fluorination Reaction

G Start Start Setup Assemble Dry Apparatus under Inert Atmosphere Start->Setup Prepare Prepare Substrate Solution Setup->Prepare Cool Cool Reaction to Target Temperature Prepare->Cool Add Slowly Add VF₅ Solution Cool->Add Monitor Monitor Reaction Progress (e.g., GC-MS, ¹⁹F NMR) Add->Monitor Quench Quench Reaction Mixture Monitor->Quench Purify Purify Crude Product Quench->Purify End End Purify->End

Caption: Generalized workflow for a fluorination reaction using VF₅.

Reaction Pathway: Proposed Ether Cleavage

G Ether Ether (R-O-R') Oxonium Oxonium Intermediate [R-O⁺(VF₅⁻)-R'] Ether->Oxonium + VF₅ VF5 VF₅ (Lewis Acid) Products Cleavage Products (Alkyl Fluoride + Acyl Fluoride) Oxonium->Products Nucleophilic Attack by F⁻

Caption: Proposed mechanism for Lewis acid-mediated ether cleavage by VF₅.

Conclusion

This compound is a highly reactive reagent with demonstrated utility in the fluorination of specific classes of organic compounds, particularly unsaturated polyhalogenated systems and certain ethers. Its strong Lewis acidity and oxidizing power also suggest potential applications in catalysis and other transformations, although these areas remain largely unexplored. The significant handling challenges associated with its use necessitate careful experimental design and a thorough understanding of its reactivity. This guide provides a summary of the current knowledge and a framework for future investigations into the synthetic applications of this potent fluorinating agent. Further research is required to fully elucidate the reactivity of VF₅ with a broader range of organic functional groups and to develop specific, high-yield synthetic protocols.

References

Methodological & Application

Vanadium Pentafluoride: A Powerful Fluorinating Agent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Vanadium pentafluoride (VF5) is a highly reactive and potent fluorinating agent utilized in organic synthesis for the introduction of fluorine atoms into a variety of organic molecules. Its strong oxidizing and fluorinating capabilities make it a valuable tool for the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical and materials science due to the unique properties conferred by fluorine substitution. This document provides an overview of the applications of VF5 in organic synthesis, including detailed protocols for the fluorination of various functional groups, quantitative data on reaction outcomes, and insights into reaction mechanisms.

Physicochemical Properties of this compound

This compound is a colorless, volatile liquid at room temperature with a melting point of 19.5 °C and a boiling point of 48.3 °C.[1] It is a powerful oxidizing and fluorinating agent, reacting vigorously with a wide range of organic compounds.[1] Due to its high reactivity and sensitivity to moisture, it must be handled with extreme care in a dry, inert atmosphere.

Applications in Organic Synthesis

This compound has demonstrated utility in the fluorination of various classes of organic compounds, particularly unsaturated systems and polyhalogenated molecules.

Fluorination of Alkenes and Polyhalogenated Alkenes

VF5 readily adds fluorine across carbon-carbon double bonds. The reactivity is influenced by the substitution pattern of the alkene. Terminal polyhalogenated alkenes undergo fluorination at low temperatures, while internal polyfluoroalkenes require heating to react.[2]

Table 1: Fluorination of Polyhalogenated Alkenes with VF5

SubstrateReaction Temperature (°C)Product(s)Yield (%)
Terminal Polyhalogenoalkenes-20 to -30Fluorinated AlkanesNot Specified
Internal PolyfluoroalkenesHeatFluorinated AlkanesNot Specified
Perchloro-1,3-butadieneNot SpecifiedIsomeric TetrafluorohexachlorobutanesNot Specified
Fluorination of Aromatic Compounds

VF5 can also fluorinate aromatic systems, typically leading to the formation of polyfluorinated cyclohexadienes and cyclohexenes. The reaction with polyfluoroaromatic compounds has been reported.

Table 2: Fluorination of Polyfluoroaromatic Compounds with VF5

SubstrateProduct(s)Yield (%)
HexafluorobenzenePolyfluorocyclohexadienes, PolyfluorocyclohexenesNot Specified
OctafluoronaphthaleneNot SpecifiedNot Specified
OctafluorotolueneNot SpecifiedNot Specified

Experimental Protocols

Safety Precautions: this compound is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6][7] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

Protocol 3.1: General Procedure for the Fluorination of Polyhalogenated Alkenes

This protocol is a general guideline based on reported reaction conditions.[2]

Materials:

  • This compound (VF5)

  • Polyhalogenated alkene

  • Anhydrous solvent (e.g., Freon-113, anhydrous HF)

  • Inert gas (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • In a dry, inert atmosphere glovebox or using Schlenk techniques, a solution of the polyhalogenated alkene in the chosen anhydrous solvent is prepared in a reaction vessel.

  • The reaction vessel is cooled to the desired temperature (-20 to -30 °C for terminal alkenes, or heated for internal alkenes) using a suitable cooling bath or heating mantle.

  • This compound is slowly added to the stirred solution of the alkene. The reaction is often exothermic and should be controlled by the rate of addition.

  • The reaction mixture is stirred at the specified temperature for a period of time, monitored by appropriate analytical techniques (e.g., GC-MS, NMR) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by pouring it into a large volume of ice/water or a basic solution to neutralize the excess VF5 and HF formed.

  • The organic products are extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification is performed by distillation or chromatography to isolate the desired fluorinated product.

Reaction Mechanisms and Visualizations

The mechanism of fluorination with VF5 is believed to proceed through an electrophilic addition pathway for alkenes and a more complex pathway for aromatic compounds, potentially involving single-electron transfer (SET) processes, analogous to other high-valent metal fluorides.[8][9][10]

Below are graphical representations of the proposed reaction workflows and a generalized mechanistic pathway.

general_fluorination_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry, Inert Atmosphere substrate Prepare Substrate Solution (Anhydrous Solvent) start->substrate temp Adjust Reaction Temperature substrate->temp add_vf5 Slow Addition of VF5 temp->add_vf5 stir Stir and Monitor Reaction Progress add_vf5->stir quench Quench Reaction stir->quench extract Extract Organic Products quench->extract purify Purify Product extract->purify end End: Isolated Fluorinated Product purify->end

Caption: General workflow for fluorination reactions using VF5.

alkene_fluorination_mechanism alkene Alkene (C=C) pi_complex π-Complex Formation alkene->pi_complex + VF5 vf5 VF5 carbocation Carbocation Intermediate pi_complex->carbocation Electrophilic Attack fluoride_attack Fluoride Attack carbocation->fluoride_attack Fluoride Transfer from [VF5]⁻ product Difluorinated Product fluoride_attack->product

References

Application Note: The Potential Role of Vanadium Pentafluoride (VF5) in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature reveals that while various vanadium compounds are established catalysts in polymerization, the specific use of Vanadium Pentafluoride (VF5) is not well-documented in readily available research. Its extreme reactivity, strong oxidizing nature, and powerful Lewis acidity likely lead to uncontrolled reactions and undesirable side products, making it less suitable for controlled polymer synthesis compared to other vanadium halides (e.g., VCl4, VOCl3) or well-defined organometallic vanadium complexes.[1][2][3]

However, its potent Lewis acidity suggests a theoretical potential for initiating certain types of polymerization, particularly cationic polymerization. This application note, therefore, explores the potential catalytic role of VF5 based on fundamental principles of polymerization chemistry, outlines hypothetical protocols, and discusses the significant challenges associated with its use.

1. Introduction

This compound (VF5) is the highest fluoride (B91410) of vanadium and is a powerful fluorinating and oxidizing agent. It is also an exceptionally strong Lewis acid due to the high oxidation state of the vanadium center and the electron-withdrawing nature of the fluorine atoms. In principle, strong Lewis acids can function as co-initiators in cationic polymerization of alkenes. This note explores the theoretical application of VF5 as a catalyst for the cationic polymerization of electron-rich olefins, such as isobutylene (B52900).

2. Proposed Mechanism of Action: Cationic Polymerization

Cationic polymerization is typically initiated by a combination of a Lewis acid (co-initiator) and a protic source, or "initiator," such as trace amounts of water. The proposed mechanism for VF5 involves the activation of this protic source to generate a superacidic species that protonates the alkene monomer, creating a carbocation. This carbocation then propagates by adding to subsequent monomer units.

The key steps are:

  • Initiation: VF5 abstracts a hydroxide (B78521) group from a water molecule, forming a complex anion and releasing a highly reactive proton.

  • Propagation: The proton attacks the double bond of an isobutylene monomer, generating a tertiary carbocation. This carbocationic center then attacks another monomer, extending the polymer chain.

  • Termination (Potential): The chain growth can be terminated through various pathways, including recombination with the counter-ion or proton transfer to a monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination VF5 VF₅ (Lewis Acid) H2O H₂O (Initiator) Complex H⁺[VF₅(OH)]⁻ (Proton Source) Monomer_init Isobutylene Monomer Carbocation Tertiary Carbocation GrowingChain Growing Polymer Chain (Cationic) Monomer_prop n (Isobutylene) PropagatedChain Elongated Polymer Chain TerminatedPolymer Final Polymer Chain PropagatedChain->TerminatedPolymer e.g., Proton Transfer

3. Hypothetical Experimental Protocol

This protocol is illustrative and outlines the general procedure for a lab-scale polymerization of isobutylene. Extreme caution is required when handling VF5.

3.1. Safety Precautions

  • This compound (VF5): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified fume hood using anhydrous techniques and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Isobutylene: Flammable gas. Handle in a well-ventilated area, away from ignition sources.

  • Anhydrous Solvents: Typically flammable. Handle under an inert atmosphere.

3.2. Materials & Equipment

  • This compound (VF5)

  • Isobutylene (polymerization grade, dried)

  • Dichloromethane (B109758) (CH2Cl2, anhydrous)

  • Methanol (B129727) (quenching agent)

  • Schlenk line or glovebox for inert atmosphere operations

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Glass reactor with overhead stirring and gas inlet/outlet

3.3. Experimental Workflow

G start Start prep Prepare Reactor (Dry, Inert Atmosphere) start->prep cool Cool Reactor to -78 °C prep->cool add_solvent Add Anhydrous CH₂Cl₂ cool->add_solvent add_monomer Condense Isobutylene into Reactor add_solvent->add_monomer initiate Inject VF₅ Solution to Start Polymerization add_monomer->initiate prepare_cat Prepare VF₅ Solution in Anhydrous CH₂Cl₂ prepare_cat->initiate polymerize Polymerize for Specified Time initiate->polymerize quench Quench Reaction with Methanol polymerize->quench precipitate Precipitate Polymer in Excess Methanol quench->precipitate isolate Filter and Dry the Polymer precipitate->isolate analyze Characterize Polymer (GPC, NMR) isolate->analyze end End analyze->end

3.4. Procedure

  • Reactor Setup: Assemble the glass reactor and dry thoroughly under vacuum with gentle heating. Purge the system with an inert gas (e.g., Argon or Nitrogen).

  • Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous dichloromethane to the reactor via cannula. Condense a known amount of isobutylene gas (e.g., 10 g) into the cooled solvent.

  • Catalyst Preparation: In a glovebox or under inert atmosphere, prepare a stock solution of VF5 in anhydrous dichloromethane (e.g., 0.1 M).

  • Initiation: Using a gas-tight syringe, rapidly inject the required amount of the VF5 solution into the vigorously stirred monomer solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 30 minutes). The reaction is often very fast.

  • Quenching: Terminate the polymerization by adding 10 mL of cold methanol.

  • Isolation: Pour the reaction mixture into a larger volume of methanol (e.g., 500 mL) to precipitate the polyisobutylene.

  • Purification: Filter the resulting white polymer, wash with additional methanol, and dry under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn), molecular weight distribution (PDI) via Gel Permeation Chromatography (GPC), and structure via Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Data Presentation (Illustrative)

The following table presents hypothetical data to illustrate expected outcomes and trends from such an experiment. This data is not from actual experiments.

Entry[Monomer] (M)[VF5] (mM)Temp (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11.55-78308525,0002.8
21.510-78309518,0003.1
31.55-40309812,0003.5
43.05-78309045,0002.9
  • Trends: Higher catalyst concentration ([VF5]) or higher temperature would likely lead to faster reactions but lower molecular weights and broader PDIs due to increased chain transfer and termination events.

5. Challenges and Outlook

The practical application of VF5 as a polymerization catalyst faces significant hurdles:

  • Extreme Reactivity: VF5 is a potent oxidizing agent. It could engage in side reactions with the monomer, solvent, or the resulting polymer, leading to degradation, charring, and the incorporation of fluorine atoms into the polymer backbone. This makes controlling the polymerization extremely difficult.

  • Poor Control: The initiation process would likely be violent and heterogeneous, leading to polymers with very broad molecular weight distributions (high PDI). Achieving a "living" polymerization would be nearly impossible.

  • Safety and Handling: The hazardous nature of VF5 requires specialized equipment and handling procedures, making it an unattractive choice compared to more manageable Lewis acids like titanium tetrachloride (TiCl4) or boron trifluoride (BF3).

While this compound's strong Lewis acidity suggests a theoretical capability to initiate cationic polymerization, its extreme reactivity, oxidizing power, and hazardous nature make it a poor candidate for practical, controlled polymer synthesis. Research in vanadium-based catalysis continues to focus on well-defined organometallic complexes where the metal's oxidation state and coordination environment can be precisely tuned to control catalytic activity and achieve desired polymer architectures.[1][4] The use of elemental VF5 remains a theoretical curiosity rather than a viable catalytic tool.

References

Application Note: Utilizing Vanadium Pentafluoride in Advanced Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadium pentafluoride (VF₅) is a highly reactive and volatile inorganic compound, existing as a colorless liquid at room temperature.[1] Its potent electrophilic and oxidative nature makes it a powerful fluorinating agent, particularly for organic substances.[1] VF₅ is capable of fluorinating unsaturated polyfluoroolefins to produce polyfluoroalkanes and participates in various oxidative fluorination reactions.[1] However, its extreme reactivity, including violent hydrolysis with water to form vanadyl fluoride (B91410) (VOF₃) and hydrofluoric acid (HF), necessitates specialized handling procedures and experimental setups.[1] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals on the safe and effective use of this compound in a laboratory setting.

Core Properties and Hazards

This compound is a strong Lewis acid and a powerful oxidizing agent. It reacts vigorously with water and must be handled under strictly anhydrous and inert conditions.[1][2] It is corrosive and can etch glass, especially in the presence of moisture.[2] Due to its high volatility and reactivity, appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood or glovebox, are mandatory.

Safety Protocols and Emergency Procedures

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[3][4]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile, check manufacturer's breakthrough times), a flame-retardant lab coat, and consider a chemical-resistant apron or suit for larger quantities.[3][5]

  • Respiratory Protection: All manipulations should be performed in a properly operating chemical fume hood or a glovebox.[5][6] For emergencies or situations with potential exposure, a self-contained breathing apparatus (SCBA) is required.[7][8]

2. Handling and Storage:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[8]

  • Materials Compatibility: Store in sealed containers made of compatible materials such as iron, nickel, copper, platinum, or fluorinated polymers (e.g., PFA, FEP).[2][9] Avoid glass containers for long-term storage.[2]

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials like water, strong acids, bases, and oxidizing agents.[4][6][7]

3. Emergency Procedures:

  • Spills: In case of a spill, evacuate the area immediately. Use dry, inert absorbent material like sand or vermiculite (B1170534) for containment. Do not use water or combustible materials.[7] Neutralize residue carefully with a suitable agent like soda ash before disposal.

  • Fire: VF₅ itself is non-combustible, but containers may rupture upon heating. Use a fire extinguisher suitable for the surrounding fire (e.g., CO₂, dry chemical).[4][7] Toxic fumes, including hydrogen fluoride, may be produced.[4]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][5][6]

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Experimental Protocol: General Procedure for Fluorination of an Unsaturated Substrate

This protocol describes a general method for the fluorination of an unsaturated organic substrate using this compound. All steps must be performed under a strictly anhydrous and inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

1. Materials and Equipment:

  • Reaction Vessel: A three-neck flask or reactor made of nickel, PFA, or FEP, equipped with a magnetic stirrer, thermocouple, and a gas inlet/outlet.

  • Reagents: this compound (VF₅), anhydrous solvent (e.g., anhydrous acetonitrile (B52724) or a perfluorinated solvent), organic substrate.

  • Apparatus: Glovebox or Schlenk line, cannula for liquid transfer, low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).

  • Quenching Solution: Anhydrous, non-protic solvent (e.g., diethyl ether) followed by a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

2. Experimental Steps:

  • System Preparation: Thoroughly dry all glassware and reaction components in an oven and cool under a stream of inert gas. Assemble the reaction setup inside a glovebox or on a Schlenk line.

  • Solvent and Substrate Addition: Add the anhydrous solvent and the organic substrate to the reaction vessel via cannula or syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a cooling bath.

  • VF₅ Addition: Carefully transfer the required amount of this compound to the reaction vessel. For a volatile liquid like VF₅, this is best done via cannula transfer under a positive pressure of inert gas or by condensation from a calibrated vessel on a vacuum line. Add the VF₅ dropwise to the cooled solution of the substrate while stirring vigorously.

  • Reaction: Allow the reaction to proceed at the set temperature, monitoring its progress by appropriate analytical techniques (e.g., low-temperature NMR, GC-MS of quenched aliquots).

  • Quenching: Once the reaction is complete, quench it by slowly adding a large excess of a pre-cooled, anhydrous, non-protic solvent like diethyl ether via cannula. Subsequently, very slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize unreacted VF₅ and acidic byproducts. Caution: This step is highly exothermic and will produce HF gas; perform with extreme care in a well-ventilated fume hood.

  • Workup and Purification: After quenching, allow the mixture to warm to room temperature. Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using standard techniques such as column chromatography or distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaF₅V[9]
Molecular Weight145.93 g/mol [9]
AppearanceColorless volatile liquid[1]
Melting Point19.5 °C[2][9]
Boiling Point47.9 °C[2][9]
Density2.502 g/cm³ at 19.5 °C[2][9]
SolubilityReacts with H₂O; Soluble in anhydrous HF, alcohols, chloroform, acetone.[2][9]

Table 2: Example Template for Experimental Data Recording

ParameterRun 1Run 2Run 3
Substrate (mmol)
This compound (mmol)
Solvent Volume (mL)
Temperature (°C)
Reaction Time (h)
Product Yield (%)
Notes

Visualized Workflow

Caption: Workflow for VF₅ fluorination from preparation to purification.

References

Application Notes and Protocols for Vanadium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium pentafluoride (VF₅) is a highly reactive and corrosive inorganic compound with the chemical formula VF₅. It is a powerful fluorinating and oxidizing agent utilized in various chemical syntheses, including the fluorination of organic compounds.[1] Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. These application notes provide detailed procedures for the safe handling, storage, and emergency management of this compound, along with a representative experimental protocol for its use in a fluorination reaction.

Chemical and Physical Properties

This compound is a colorless volatile liquid at room temperature, with a melting point of 19.5 °C and a boiling point of 48.3 °C.[1] It is highly reactive and hydrolyzes in the presence of water, forming vanadium oxyfluoride (VOF₃) and hydrofluoric acid (HF).[1] It is soluble in some organic solvents but can react violently with others.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaVF₅[1]
Molar Mass145.93 g/mol [1]
AppearanceColorless volatile liquid[1]
Melting Point19.5 °C[1]
Boiling Point48.3 °C[1]
Density2.502 g/cm³ (solid)[1]

Table 2: Safety and Exposure Data

ParameterValueReference
OSHA PEL (as F)2.5 mg/m³[2]
ACGIH TLV (as F)2.5 mg/m³[2]
NIOSH IDLH (as V)35 mg/m³[3]
GHS Hazard StatementsToxic if swallowed, Causes severe skin burns and eye damage, Fatal if inhaled[4]

Experimental Protocol: Vanadium-Catalyzed C(sp³)–H Fluorination

This protocol is a representative example of a fluorination reaction where a vanadium catalyst is employed. While this specific example uses Selectfluor® as the fluorinating agent, it illustrates the general setup and precautions necessary when working with vanadium compounds in fluorination chemistry.

Objective: To perform a selective C(sp³)–H fluorination of an organic substrate using a vanadium catalyst.

Materials:

  • Vanadium(III) oxide (V₂O₃)

  • Selectfluor®

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Organic substrate (e.g., 1-adamantanol)

  • Diethyl ether

  • Pentane

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation:

    • Set up a Schlenk line and ensure all glassware is thoroughly oven-dried and cooled under a nitrogen atmosphere.

    • In a glovebox or under a nitrogen atmosphere, weigh Vanadium(III) oxide (0.02 mmol) and Selectfluor® (0.3 mmol) into a 4 mL vial equipped with a magnetic stir bar.

    • Add anhydrous acetonitrile (2.0 mL) to the vial.

    • Add the organic substrate (0.2 mmol) to the reaction mixture.

  • Reaction:

    • Seal the vial and degas the reaction mixture by three freeze-pump-thaw cycles.

    • Stir the reaction mixture at room temperature for 6-48 hours, monitoring the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into diethyl ether (20 mL).

    • Filter the mixture to remove the catalyst and reaction by-products.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography using a suitable eluent (e.g., diethyl ether/pentane mixture).

Handling and Storage Procedures

Personal Protective Equipment (PPE)

Due to the highly corrosive and toxic nature of this compound, appropriate PPE is mandatory at all times.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required.

  • Skin Protection: A chemical-resistant lab coat, apron, and long pants should be worn. Full-body protection may be necessary for large quantities or in case of a spill.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile or rubber gloves. It is recommended to wear two pairs of gloves.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In situations where the concentration may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly sealed.[4]

  • Store in original containers made of compatible materials such as iron, nickel, copper, or platinum. Avoid glass containers as it can etch glass, especially in the presence of moisture.

  • Store away from incompatible materials, including water, strong acids, strong bases, and reducing agents.[4]

  • Containers should be protected from physical damage and inspected regularly for leaks.[4]

Emergency Procedures

Spill Response

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate and Isolate: Immediately evacuate the area and restrict access.

  • Alert Personnel: Notify surrounding personnel and the designated emergency response team.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Containment: For small spills, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use water.

  • Neutralization: Carefully neutralize the residue with a suitable agent like sodium bicarbonate or soda ash.

  • Collection and Disposal: Collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Protocols

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Work in Fume Hood A->B C Inspect VF₅ Container B->C D Dispense Carefully C->D E Keep Container Sealed D->E F Avoid Incompatibles E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

SpillResponseProcedure cluster_initial Initial Response cluster_action Spill Cleanup cluster_final Final Steps A Evacuate and Isolate Area B Alert Personnel A->B C Don Full PPE B->C D Contain Spill with Absorbent C->D E Neutralize Residue D->E F Collect Waste E->F G Decontaminate Area F->G H Dispose of Hazardous Waste G->H I Report Incident H->I

Caption: Procedure for responding to a this compound spill.

References

Application Notes and Protocols for the Inert Atmosphere Handling of Vanadium(V) Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe and effective handling of Vanadium(V) pentafluoride (VF5) under inert atmosphere conditions. Due to its high reactivity, hygroscopic nature, and corrosiveness, strict adherence to these protocols is essential to ensure experimental success and personnel safety.

Introduction to Vanadium(V) Pentafluoride

Vanadium(V) pentafluoride is a powerful fluorinating and oxidizing agent with significant applications in synthetic chemistry.[1] It is a colorless, volatile liquid at room temperature that is highly reactive and readily hydrolyzes in the presence of moisture to form vanadium oxyfluoride (VOF3) and hydrofluoric acid (HF).[1] Its high reactivity necessitates the use of specialized inert atmosphere techniques to prevent unwanted side reactions and ensure the integrity of the compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Vanadium(V) pentafluoride is provided in the table below.

PropertyValueReference
Chemical Formula VF5[2][3][4]
Molar Mass 145.93 g/mol [1][4]
Appearance Colorless liquid[1][2]
Melting Point 19.5 °C[1][2][3]
Boiling Point 48.3 °C[1][2][3]
Density 2.502 g/cm³ (solid)[1]
Vapor Pressure Appreciable at room temperature[3][5]
Solubility Freely soluble in alcohol, acetone, chloroform. Insoluble in carbon disulfide. Decomposes toluene (B28343) and ether.[3]
Reactivity Highly reactive, powerful fluorinating and oxidizing agent. Hydrolyzes readily in water.[1]

Safety Precautions

Extreme caution must be exercised when handling Vanadium(V) pentafluoride.

  • Toxicity: Vanadium(V) pentafluoride is toxic if inhaled, swallowed, or in contact with skin.[6]

  • Corrosivity: It is highly corrosive and can cause severe burns.[6] Contact with moisture produces hydrofluoric acid, which is also extremely corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical safety goggles and a face shield.[7] All manipulations should be carried out in a well-ventilated fume hood.

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and neutralize with a suitable absorbent material like soda ash or lime.[7] Do not use water. Have a calcium gluconate gel readily available in case of skin contact with HF.

Inert Atmosphere Techniques

Due to its extreme sensitivity to air and moisture, all manipulations involving Vanadium(V) pentafluoride must be performed under a dry, inert atmosphere (e.g., argon or nitrogen). The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly reactive reagents like VF5.

Protocol for Glovebox Use:

  • Preparation: Ensure the glovebox antechamber is thoroughly purged before introducing any materials. All glassware and equipment must be rigorously dried in an oven (typically at >120 °C for several hours) and cooled in the antechamber.

  • Reagent Transfer: Allow the sealed container of Vanadium(V) pentafluoride to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Manipulation: Perform all transfers and reactions within the glovebox. Use appropriate syringes, cannulas, and septa for liquid transfers.

  • Waste Disposal: All waste materials contaminated with VF5 should be sealed in a container within the glovebox before removal for proper disposal.

Schlenk Line Technique

A Schlenk line allows for the manipulation of air-sensitive compounds on a standard lab bench by providing a dual manifold for vacuum and inert gas.

Protocol for Schlenk Line Use:

  • Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask, condenser) and dry it thoroughly under vacuum while heating with a heat gun. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Purging: The system should be subjected to several vacuum/inert gas backfill cycles to remove residual air and moisture.[8]

  • Reagent Transfer: Vanadium(V) pentafluoride can be transferred via a gas-tight syringe or a cannula.

    • Syringe Transfer: Use a syringe with a needle made of a compatible material (e.g., stainless steel). The syringe must be dried and purged with inert gas before use.

    • Cannula Transfer: For larger volumes, a double-ended needle (cannula) can be used to transfer the liquid from the reagent bottle to the reaction flask under a positive pressure of inert gas.

Experimental Protocols

General Reaction Setup

The following is a general protocol for setting up a reaction with Vanadium(V) pentafluoride using a Schlenk line.

  • Assemble and Dry Glassware: Assemble the reaction flask, addition funnel (if needed), and condenser. Heat the entire apparatus under vacuum with a heat gun to remove adsorbed water.

  • Purge the System: After cooling, backfill the apparatus with dry argon or nitrogen. Repeat the vacuum/backfill cycle at least three times.

  • Introduce Solvent: Add a freshly dried and degassed solvent to the reaction flask via a cannula or syringe.

  • Cool the Reaction: If the reaction is to be performed at a low temperature, cool the reaction flask to the desired temperature using an appropriate cooling bath.

  • Add Vanadium(V) Pentafluoride: Slowly add the required amount of VF5 to the reaction mixture via a gas-tight syringe.

  • Monitor the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, NMR, IR).

  • Quench the Reaction: Once the reaction is complete, carefully quench any remaining VF5 by slowly adding a suitable quenching agent (e.g., a dry alcohol like isopropanol) at low temperature.

  • Work-up: Proceed with the appropriate aqueous work-up and purification procedures.

Material Compatibility

Vanadium(V) pentafluoride is highly corrosive and reacts with many common laboratory materials.

MaterialCompatibilityNotes
Glass LimitedEtches glass, especially in the presence of moisture.[3]
Stainless Steel GoodGenerally suitable for needles and spatulas.
Nickel, Monel, Copper, Platinum ExcellentRecommended for construction of apparatus and storage vessels.[3][5]
Teflon (PTFE) GoodSuitable for stopcocks, stir bars, and septa.
Grease AvoidReacts with hydrocarbon-based greases. Use Teflon sleeves or high-vacuum fluorinated grease.
Solvents See Section 2Use only anhydrous, degassed solvents.

Diagrams

Inert_Atmosphere_Setup General Workflow for Inert Atmosphere Reaction with VF5 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Assemble & Dry Glassware prep2 Purge with Inert Gas (Vacuum/Backfill Cycles) prep1->prep2 react1 Add Anhydrous Solvent prep2->react1 react2 Cool to Desired Temperature react1->react2 react3 Slowly Add VF5 via Syringe/Cannula react2->react3 react4 Monitor Reaction react3->react4 workup1 Quench Reaction react4->workup1 workup2 Aqueous Work-up & Purification workup1->workup2 Syringe_Transfer Syringe Transfer of VF5 under Inert Atmosphere reagent_bottle VF5 Reagent Bottle (with septum) syringe Dry, Inert Gas Purged Syringe reagent_bottle->syringe 1. Withdraw VF5 reaction_flask Reaction Flask (under inert gas) syringe->reaction_flask 2. Transfer VF5

References

Application Notes and Protocols: 51V NMR Spectroscopy of Vanadium Pentafluoride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-51 (51V) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing the structure, dynamics, and chemical environment of vanadium-containing compounds.[1] With a natural abundance of 99.75% and a high magnetogyric ratio, the 51V nucleus is highly sensitive for NMR experiments.[1] However, its quadrupolar nature (spin I = 7/2) can lead to broad resonance lines, the widths of which are highly dependent on the symmetry of the vanadium coordination sphere.[2]

Vanadium pentafluoride (VF₅) is a highly reactive, volatile liquid that acts as a powerful fluorinating agent.[3] Its extreme reactivity, particularly its vigorous hydrolysis, presents significant challenges for characterization in solution. This application note provides a comprehensive overview of the expected challenges and outcomes when studying VF₅ solutions using 51V NMR spectroscopy. It includes protocols for sample handling under stringent anhydrous conditions and summarizes known NMR data for potential reaction products, such as vanadium(V) oxyfluorides, which are likely to form from trace impurities.

Challenges in 51V NMR of this compound Solutions

The direct observation of monomeric VF₅ in solution by 51V NMR is exceptionally challenging due to its high reactivity:

  • Hydrolysis: VF₅ reacts instantaneously with water to form vanadium oxyfluorides (e.g., VOF₃) and ultimately vanadium pentoxide (V₂O₅).[3] This necessitates the use of rigorously dried solvents and inert atmosphere techniques.

  • Solvent Reactivity: VF₅ is a strong oxidizing and fluorinating agent and can react with many common organic NMR solvents. Solvents like acetonitrile (B52724) may form adducts or decomposition products.[4] Anhydrous hydrogen fluoride (B91410) (HF) has been suggested as a potential solvent, though handling presents its own safety and equipment challenges.

  • Lewis Acidity: As a Lewis acid, VF₅ can form adducts with donor solvents, which would significantly alter the 51V chemical shift and coupling constants compared to the free VF₅ molecule.[3]

Due to these challenges, any attempt to acquire a 51V NMR spectrum of a VF₅ solution is likely to result in the observation of various equilibrium species and decomposition products.

Predicted and Observed 51V NMR Parameters

Table 1: 51V NMR Data for Vanadium(V) Oxyfluoride Complexes

SpeciesSolvent(s)51V Chemical Shift (δ) / ppm1J(51V, 19F) / HzLinewidth (Δν1/2) / Hz
[VOF₄]⁻MeCN, MeNO₂, CDCl₃-79786Not Reported
[VOCl₃F]⁻MeCN-356140Not Reported
cis-[VOCl₂F₂]⁻MeCN-573125Not Reported
fac-[VOClF₃]⁻MeCN-688108Not Reported

Chemical shifts are referenced to neat VOCl₃ at 0 ppm.[1]

The 51V chemical shifts of vanadium complexes are highly sensitive to the nature and number of coordinated ligands.[2] Generally, an increase in the number of fluorine atoms leads to a more shielded (more negative) chemical shift. The observation of scalar coupling (1J(51V, 19F)) provides unambiguous evidence of V-F bonding.[5] The multiplicity of the 51V resonance will depend on the number of equivalent fluorine atoms bonded to the vanadium center (multiplicity = 2nI + 1, where n is the number of equivalent fluorine nuclei and I = 1/2).

Experimental Protocols

Extreme care must be taken to exclude atmospheric moisture and oxygen when preparing and handling VF₅ solutions for NMR analysis. All operations should be performed using Schlenk line or glovebox techniques.

Materials and Equipment
  • This compound (VF₅)

  • Anhydrous NMR solvent (e.g., anhydrous acetonitrile, deuterated chloroform (B151607) rigorously dried over molecular sieves)

  • Wilmad-LabGlass precision NMR tubes with J. Young valve

  • Glovebox or Schlenk line with a dry, inert atmosphere (N₂ or Ar)

  • Gas-tight syringes and cannulas

Sample Preparation Protocol
  • Solvent Preparation: Use freshly distilled, anhydrous, and deoxygenated NMR solvents. Store solvents over activated molecular sieves inside a glovebox.

  • NMR Tube Preparation: Dry the NMR tube and J. Young valve in an oven at >120 °C for at least 24 hours. Transfer the hot tube into the glovebox antechamber and allow it to cool under vacuum before bringing it into the glovebox.

  • Sample Preparation in Glovebox: a. Inside the glovebox, transfer the required volume of the anhydrous deuterated solvent into the NMR tube using a gas-tight syringe. b. Cool the solvent in the NMR tube using a cold well or cryobath within the glovebox. c. Carefully add a small, accurately measured amount of VF₅ to the cold solvent. VF₅ is volatile, so this should be done swiftly. d. Seal the NMR tube with the J. Young valve. e. Gently agitate the tube to ensure dissolution while keeping the solution cold.

  • Transfer to Spectrometer: Once the sample is prepared and sealed, it can be removed from the glovebox and transported to the NMR spectrometer.

51V NMR Data Acquisition Protocol
  • Spectrometer Setup:

    • Use a broadband probe tuned to the 51V frequency.

    • Ensure the spectrometer is well-shimmed on the sample.

  • Acquisition Parameters:

    • Reference: Use an external reference of neat VOCl₃ (δ = 0 ppm) in a sealed capillary.

    • Pulse Sequence: A simple one-pulse (zg) sequence is typically sufficient.

    • Acquisition Time (AQ): 0.1 - 0.2 seconds.

    • Relaxation Delay (D1): 5-10 times the estimated T₁ of the vanadium species. Due to the quadrupolar nature of 51V, T₁ values are generally short, so a delay of 0.1 - 1 second is a reasonable starting point.

    • Pulse Width (P1): Calibrate a 90° pulse for 51V on a standard sample (e.g., VOCl₃).

    • Spectral Width (SW): A wide spectral width of at least 2000 ppm is recommended initially due to the large chemical shift range of 51V.

    • Number of Scans (NS): Dependent on the concentration of the sample. Start with 1024 scans and increase as necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (LB) of 50-100 Hz to improve the signal-to-noise ratio of potentially broad signals.

    • Fourier transform, phase, and baseline correct the spectrum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the 51V NMR analysis of VF₅ solutions and the potential reaction pathways upon exposure to impurities.

experimental_workflow Experimental Workflow for 51V NMR of VF5 Solutions cluster_prep Sample Preparation (Anhydrous) cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Dry Glassware & Solvents prep2 Handle in Glovebox/Schlenk Line prep1->prep2 prep3 Dissolve VF5 in Anhydrous Solvent prep2->prep3 prep4 Seal NMR Tube (J. Young Valve) prep3->prep4 acq1 Tune & Shim Spectrometer prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire 51V NMR Spectrum acq2->acq3 proc1 Process FID (FT, Phasing) acq3->proc1 proc2 Reference Spectrum (ext. VOCl3) proc1->proc2 proc3 Identify Species (δ, J, Δν1/2) proc2->proc3

Caption: Workflow for 51V NMR of reactive VF₅ solutions.

reaction_pathway Potential Reactions of VF5 in Solution VF5 VF5 in Solution VOF3 VOF3 VF5->VOF3 + H2O Adduct [VF5(Solvent)n] VF5->Adduct + Solvent Hexafluorovanadate [VF6]- VF5->Hexafluorovanadate + F- H2O Trace H2O Solvent Donor Solvent (e.g., MeCN) V2O5 V2O5 (precipitate) VOF3->V2O5 + H2O (excess) Fluoride Fluoride Source (e.g., impurity)

References

Mass Spectrometry Analysis of Vanadium Pentafluoride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry analysis of two distinct classes of vanadium compounds: organovanadium complexes, which have significant applications in drug development, and the highly reactive inorganic compound, vanadium pentafluoride (VF5). While extensive data exists for the former, the analysis of the latter presents significant technical challenges.

Section 1: Analysis of Organovanadium Complexes

Organovanadium compounds, particularly those with organic ligands, are widely studied for their potential therapeutic properties, including antidiabetic and anticancer activities. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for characterizing these complexes and their interactions with biological molecules.

Application Note: Characterization of Vanadium(IV) Complexes and their Peptide Adducts by ESI-MS/MS

This application note details the use of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the characterization of oxidovanadium(IV) complexes and their interactions with model peptides. This approach is crucial for understanding the stability, stoichiometry, and binding sites of these potential metallodrugs in a biological context.[1][2][3][4]

Key Applications:

  • Determination of the stoichiometry of vanadium-ligand complexes.

  • Identification of adducts formed between vanadium complexes and peptides or proteins.[3][5]

  • Elucidation of metal-peptide binding sites through fragmentation analysis.[2][3][4]

  • Assessment of the relative stability of different vanadium-peptide adducts in the gas phase.

Experimental Workflow:

The general workflow for the ESI-MS/MS analysis of organovanadium complexes and their interaction with peptides is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis V_complex Vanadium Complex Stock Solution Incubation Incubation V_complex->Incubation Peptide Peptide Stock Solution Peptide->Incubation Dilution Dilution for MS Analysis Incubation->Dilution ESI_MS ESI-MS (Full Scan) Dilution->ESI_MS Direct Infusion Precursor_Selection Precursor Ion Selection ESI_MS->Precursor_Selection HCD HCD Fragmentation (MS/MS) Precursor_Selection->HCD Data_Analysis Data Analysis and Interpretation HCD->Data_Analysis

Fig. 1: General experimental workflow for ESI-MS/MS analysis of vanadium-peptide adducts.
Quantitative Data Summary

The relative abundances of different vanadium-peptide adducts can provide insights into their stability and preferred coordination. The following table summarizes representative data from the analysis of oxidovanadium(IV) complexes with angiotensin peptides.

Vanadium ComplexPeptideAdduct StoichiometryRelative Abundance (%)Reference
[VIVO(pic)2(H2O)]Angiotensin II[AT2 + VOL]High[1]
[VIVO(pic)2(H2O)]Angiotensin II[AT2 + VOL2]Low[1]
[VIVO(ma)2]Angiotensin I[AT1 + VOL]Dominant[1]
[VIVO(dhp)2]Angiotensin II[AT2 + VOL]Dominant[1]
  • pic: picolinate

  • ma: maltolate

  • dhp: 1,2-dimethyl-3-hydroxy-4(1H)-pyridinonate

  • AT1: Angiotensin I

  • AT2: Angiotensin II

  • VOL: Oxidovanadium(IV) with one ligand

  • VOL2: Oxidovanadium(IV) with two ligands

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS/MS Analysis of Vanadium-Peptide Adducts [1]

  • Stock Solutions:

    • Prepare a 2 mM stock solution of the oxidovanadium(IV) complex in Milli-Q water under an argon atmosphere to prevent oxidation.

    • Prepare a 500 µM stock solution of the desired peptide (e.g., Angiotensin I or II) in Milli-Q water.

  • Incubation:

    • Mix the vanadium complex and peptide stock solutions to achieve the desired molar ratio (e.g., 4:1) and a final peptide concentration of 100 µM. The pH should be maintained around 6.

  • Dilution for Mass Spectrometry:

    • Immediately before analysis, dilute the incubation mixture with an appropriate solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a final peptide concentration of 50 µM.

Protocol 2: ESI-MS/MS Instrumentation and Parameters [1]

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap Elite ESI-MS instrument.

  • Ionization:

    • Operate in positive ion mode using a heated electrospray ionization (HESI) source.

  • Infusion:

    • Infuse the sample solution at a flow rate of 5 µL/min.

  • Source Parameters:

    • HESI temperature: 45 °C

    • Spray voltage: 3–4 kV

    • Capillary temperature: 275 °C

    • Sheath gas flow rate: 5 arbitrary units

  • MS/MS Analysis:

    • Select precursor ions with an m/z window of 5 Da.

    • Subject the selected precursor ions to Higher-Energy Collisional Dissociation (HCD) with varying normalized collision energies to induce fragmentation.

Section 2: Analysis of this compound (VF5)

This compound (VF5) is a highly reactive and volatile inorganic compound.[6] Its analysis by mass spectrometry is challenging and not well-documented in readily available literature. The protocols and application notes in this section are based on general principles for the analysis of reactive inorganic fluorides and should be adapted with caution.

Application Note: Challenges and Potential Strategies for the Mass Spectrometry of this compound

The direct analysis of VF5 by conventional mass spectrometry techniques is hindered by its extreme reactivity and volatility.[6][7] It readily hydrolyzes and can react with components of the mass spectrometer.[6] Therefore, specialized handling and analytical techniques are required.

Key Challenges:

  • High Reactivity: VF5 is a powerful fluorinating and oxidizing agent.[6] It can react with moisture, air, and surfaces within the sample introduction system and mass spectrometer.

  • Volatility: VF5 is a volatile liquid with a boiling point of 48.3 °C, requiring a gas-phase sample introduction method.[6][8]

  • Safety: VF5 is highly corrosive and toxic, necessitating stringent safety protocols and specialized handling equipment.[7]

Potential Analytical Approaches:

  • High-Temperature Mass Spectrometry: This technique is suitable for studying the vaporization and decomposition products of inorganic compounds at elevated temperatures.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile compounds.[10][11][12][13] However, the high reactivity of VF5 would require an inert gas path and a column resistant to fluorinating agents.

  • Inert Atmosphere Sample Handling: Interfacing the mass spectrometer with a glovebox would allow for sample preparation and introduction in an inert atmosphere, minimizing reactions with air and moisture.[14][15]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While typically used for elemental analysis, ICP-MS can quantify the total vanadium content.[16][17][18][19] For speciation, coupling with a separation technique like gas chromatography would be necessary. Polyatomic interferences, such as from 35Cl16O+, can be a challenge for vanadium detection at m/z=51 and may require the use of a dynamic reaction cell.[16][17]

Logical Relationship of Analytical Considerations for VF5:

vf5_analysis_logic cluster_properties Properties of VF5 cluster_challenges Analytical Challenges cluster_solutions Potential Solutions Reactivity High Reactivity Handling Sample Handling Reactivity->Handling Instrumentation Instrument Compatibility Reactivity->Instrumentation Safety Safety Precautions Reactivity->Safety Volatility High Volatility Volatility->Handling Volatility->Safety Handling->Safety Inert_Atmosphere Inert Atmosphere Handling Handling->Inert_Atmosphere Specialized_MS Specialized MS Techniques (e.g., High-Temp MS) Instrumentation->Specialized_MS GC_MS GC-MS with Inert Pathway Instrumentation->GC_MS Inert_Atmosphere->Specialized_MS Inert_Atmosphere->GC_MS ICP_MS ICP-MS for Elemental Quantitation

Fig. 2: Logical considerations for the mass spectrometric analysis of this compound.
Hypothetical Experimental Protocol

Protocol 3: Conceptual Approach for Gas-Phase Analysis of VF5 by Mass Spectrometry

Disclaimer: This is a conceptual protocol and requires significant experimental development and safety assessment.

  • Sample Handling:

    • All manipulations of VF5 must be performed in a dry, inert atmosphere (e.g., an argon-filled glovebox).[15]

    • Use a vacuum-tight gas handling system constructed from materials resistant to fluorine and hydrogen fluoride (B91410) (e.g., nickel, Monel, or passivated stainless steel).

  • Sample Introduction:

    • Introduce a gaseous sample of VF5 into the mass spectrometer via a heated, inert leak valve to control the pressure.

  • Instrumentation:

    • A time-of-flight mass spectrometer or a magnetic sector instrument would be suitable.[9][20] The ion source and analyzer must be constructed from materials resistant to corrosive gases.

  • Ionization:

    • Use electron ionization (EI) at a standard energy of 70 eV to generate a mass spectrum.[20]

  • Data Acquisition:

    • Record the mass spectrum, paying close attention to the isotopic pattern of vanadium to confirm the identity of vanadium-containing fragments.

Expected Fragmentation: The mass spectrum of VF5 would be expected to show the molecular ion (VF5+) and a series of fragment ions corresponding to the successive loss of fluorine atoms (VF4+, VF3+, VF2+, VF+, V+). The relative intensities of these fragments would be dependent on the ionization energy and the stability of the respective ions.

Quantitative Data for VF5

No specific quantitative mass spectrometry data for this compound, such as fragmentation patterns or relative ion abundances, were found in the reviewed literature. Researchers undertaking this analysis would need to generate this data empirically.

Physicochemical Data for this compound:

PropertyValueReference
Molecular FormulaVF5[6]
Molar Mass145.934 g/mol [6][8]
AppearanceColorless volatile liquid[6]
Melting Point19.5 °C[6][8]
Boiling Point48.3 °C[6][8]
Monoisotopic Mass145.935973 Da[21][22]

References

Application Notes and Protocols for Vanadium Pentafluoride (VF₅) Doping in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of Vanadium pentafluoride (VF₅) as a doping agent in materials science. VF₅ is a powerful fluorinating and oxidizing agent, making it a potent p-type dopant for a variety of materials, including two-dimensional (2D) materials like graphene, transition metal dichalcogenides (TMDs), and organic semiconductors.[1] These notes are intended for researchers, scientists, and professionals in materials science and drug development, offering insights into the applications, experimental procedures, and safety considerations associated with VF₅ doping.

Introduction to this compound Doping

This compound (VF₅) is a highly reactive, colorless volatile liquid at room temperature.[1] Its strong electron-accepting nature makes it an effective p-type dopant, capable of withdrawing electrons from a host material and thereby increasing the concentration of hole charge carriers. This process can significantly enhance the electrical conductivity and modify the electronic properties of the doped material.

The primary method for VF₅ doping is through vapor-phase deposition , where the volatile VF₅ is introduced into a reaction chamber containing the target material. This technique allows for a controlled and uniform distribution of the dopant.

Key Applications:

  • Transparent Conductive Films: Doping graphene with VF₅ can significantly lower its sheet resistance while maintaining high optical transparency, making it a potential alternative to indium tin oxide (ITO).

  • Semiconductor Devices: P-type doping of TMDs, such as WSe₂ and MoS₂, is crucial for the fabrication of p-n junctions, transistors, and other electronic and optoelectronic devices.[2][3][4] Vanadium doping has been shown to induce p-type behavior in WSe₂.[2][3][5][6]

  • Organic Electronics: VF₅ can be used to p-dope organic semiconductors, enhancing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

  • Catalysis: The modification of the electronic structure of materials through doping can enhance their catalytic activity for various chemical reactions.

Safety Precautions and Handling of VF₅

This compound is a hazardous material and must be handled with extreme caution in a controlled laboratory environment, preferably within a fume hood or a glovebox.

Potential Hazards:

  • Toxicity: VF₅ is toxic if inhaled or absorbed through the skin.

  • Corrosivity: It is highly corrosive and reacts violently with water, producing toxic and corrosive fumes.

  • Reactivity: It is a powerful oxidizing and fluorinating agent.[1]

Recommended Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood with a sash at the lowest practical height.

  • Inert Atmosphere: Handle VF₅ under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture and air.

  • Material Compatibility: Use equipment and containers made of VF₅-resistant materials, such as stainless steel or specific fluoropolymers. Avoid contact with glass, as it can be etched by HF, a byproduct of hydrolysis.

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and use appropriate absorbents for acid and fluoride (B91410) spills. Have an emergency shower and eyewash station readily accessible.

Experimental Protocols

Vapor-Phase Doping of 2D Materials (e.g., Graphene, WSe₂) with VF₅

This protocol describes a general procedure for the p-type doping of 2D materials using VF₅ in a chemical vapor deposition (CVD) setup.

Materials and Equipment:

  • This compound (VF₅) cylinder with a mass flow controller (MFC).

  • Chemical Vapor Deposition (CVD) tube furnace system.

  • Quartz or sapphire substrate with the exfoliated or CVD-grown 2D material.

  • Inert carrier gas (e.g., Argon, Nitrogen) with an MFC.

  • Vacuum pump.

  • Pressure gauges.

  • Scrubber or trap for unreacted VF₅ and reaction byproducts.

Experimental Procedure:

  • Substrate Preparation: Place the substrate with the 2D material in the center of the CVD quartz tube.

  • System Purge: Seal the CVD system and purge with a high flow of inert gas for at least 30 minutes to remove any residual air and moisture.

  • Heating: Heat the furnace to the desired doping temperature. The optimal temperature will depend on the substrate and the material being doped (typically ranging from 100°C to 400°C).

  • VF₅ Introduction: Once the temperature is stable, introduce a controlled flow of VF₅ vapor into the reaction chamber using the MFC. The flow rate of VF₅ and the inert carrier gas will determine the partial pressure of the dopant.

  • Doping Process: Maintain the desired temperature and gas flow for a specific duration (e.g., 5 to 60 minutes) to achieve the target doping level.

  • Cooling and Purging: After the doping process, stop the VF₅ flow and cool down the furnace to room temperature under a continuous flow of inert gas.

  • Sample Retrieval: Once the system has cooled down, purge the chamber again with inert gas before opening to retrieve the doped sample.

Logical Workflow for Vapor-Phase Doping

G cluster_prep Preparation cluster_doping Doping Process cluster_post Post-Doping A Place Substrate in CVD Chamber B Seal and Purge with Inert Gas A->B C Heat to Doping Temperature B->C D Introduce VF₅ Vapor C->D E Maintain Temperature and Flow D->E F Stop VF₅ Flow E->F G Cool Down Under Inert Gas F->G H Purge Chamber G->H I Retrieve Doped Sample H->I G cluster_process Doping Mechanism cluster_result Outcome A VF₅ Adsorption on Material Surface B Electron Transfer from Host to VF₅ A->B High Electron Affinity C Creation of Holes in Valence Band B->C D Fermi Level Shifts Towards Valence Band C->D E Increased p-type Conductivity D->E F P-doped Material E->F

References

Troubleshooting & Optimization

Navigating the Challenges of Highly Reactive Vanadium Pentafluoride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium pentafluoride (VF5) is a powerful fluorinating and oxidizing agent with significant potential in various chemical syntheses, including applications in drug development.[1] However, its extreme reactivity and volatility present considerable handling challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and effective experimentation with this versatile yet hazardous compound.

Troubleshooting Guide: Common Issues in Handling VF5

This section addresses specific problems that may arise during the use of this compound, offering step-by-step solutions.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected Color Change (Yellowing) of VF5 Solution Moisture contamination leading to hydrolysis.1. Cease the experiment immediately. 2. Ensure the reaction setup is completely dry and inert. Purge the system with a dry inert gas (e.g., Nitrogen or Argon).3. If possible, distill the VF5 to remove impurities. Note that VF5 hydrolyzes with water to form VOF3 and subsequently V2O5.[1]4. Re-evaluate the solvent drying procedure.
Corrosion or Etching of Glassware Inherent reactivity of VF5 with silica-based materials, accelerated by moisture.1. Transfer the VF5 to a compatible container immediately. Suitable materials include iron, nickel, copper, and platinum.[2]2. For future experiments, use reaction vessels made of compatible metals or specialized fluoropolymer-lined reactors.3. Avoid long-term storage in glass, even at room temperature, as it slowly etches glass.[2]
Inconsistent Reaction Yields - Inaccurate quantification of volatile VF5.- Reaction with trace impurities in reagents or solvents.- Thermal decomposition.1. Quantify VF5 accurately: Use gravimetric methods with sealed, pre-weighed reaction vessels or employ calibrated flow controllers for gas-phase reactions.2. Ensure reagent purity: Use freshly distilled/purified and thoroughly dried solvents and reagents. VF5 is known to decompose toluene (B28343) and ether.[2]3. Maintain precise temperature control: VF5 is volatile with a boiling point of 48.3°C.[3] Use a cryostat or a well-controlled oil bath to prevent overheating and ensure stable reaction conditions.
Pressure Buildup in Reaction Vessel - Reaction with moisture or organic compounds generating gaseous byproducts (e.g., HF).- Temperature exceeding the boiling point of VF5.1. Vent the reaction vessel to a scrubbing system immediately. The scrubber should contain a suitable neutralizing agent for acidic gases (e.g., soda lime or a dilute alkali solution).2. Cool the reaction vessel to reduce the vapor pressure of VF5.3. Review the experimental protocol to identify potential sources of contamination or exothermic reactions.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a highly corrosive and toxic substance.[4] It reacts violently with water, producing toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[1] Inhalation, ingestion, or skin contact can cause severe burns and toxicity.[5][6] It is also a powerful oxidizing agent.[1]

2. What materials are compatible with this compound for storage and handling?

For long-term storage and handling, it is crucial to use materials that are resistant to attack by VF5. Recommended materials include:

  • Metals: Iron, nickel, copper, and platinum.[2][7]

  • Plastics: While not universally recommended for long-term storage, certain fluoropolymers like PFA and FEP may be suitable for short-term experimental use, but compatibility should be verified.

3. How should I properly dispose of this compound waste?

All waste containing VF5 must be treated as hazardous. Neutralize the waste by slowly adding it to a stirred, cooled solution of a weak base, such as calcium hydroxide (B78521) (slaked lime), in a well-ventilated fume hood with appropriate scrubbing for HF gas. The resulting mixture should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[8]

4. Can I use common organic solvents with this compound?

Extreme caution is advised. VF5 is freely soluble in some organic solvents like acetone (B3395972) and chloroform (B151607) but decomposes others, such as toluene and ether.[2] It is crucial to perform small-scale compatibility tests before scaling up any reaction. The solvent must be rigorously dried, as any trace of water will lead to vigorous hydrolysis.

5. What should I do in case of a this compound spill?

In the event of a spill, evacuate the area immediately. The cleanup should only be performed by trained personnel wearing appropriate personal protective equipment (PPE), including a full-face respirator with an acid gas cartridge, chemical-resistant gloves, and a chemical-resistant suit.[4] Absorb the spill with an inert, dry material like sand or vermiculite. Do not use combustible materials. The contaminated absorbent should then be neutralized and disposed of as hazardous waste.[4]

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula VF5[2]
Molar Mass 145.93 g/mol [9]
Appearance Colorless volatile liquid/solid[1][3]
Melting Point 19.5 °C (67.1 °F)[1][10]
Boiling Point 48.3 °C (118.9 °F)[1][3]
Density (solid) 2.502 g/cm³[1]
Vapor Pressure Appreciable at room temperature[2]

Experimental Protocols

Protocol 1: General Inert Atmosphere Handling of this compound

This protocol outlines the basic steps for safely handling VF5 in a laboratory setting.

  • Preparation:

    • All glassware and reaction vessels must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator.

    • Assemble the reaction apparatus (e.g., Schlenk line or glovebox) and ensure it is leak-tight.

    • Purge the entire system with a dry, inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.

  • Handling VF5:

    • VF5 is a solid at temperatures below 19.5°C.[1] If solid, allow it to warm to room temperature within the inert atmosphere to liquefy before transfer.

    • Use a gas-tight syringe or cannula to transfer the liquid VF5. Ensure all transfer lines are purged with inert gas.

    • Perform all manipulations within a certified fume hood or glovebox.

  • Reaction Quenching and Workup:

    • Cool the reaction vessel to 0°C or below.

    • Slowly and carefully add a quenching agent (e.g., a high-boiling point, inert fluorinated solvent followed by a less reactive alcohol like isopropanol) to the reaction mixture under an inert atmosphere.

    • The quenched mixture can then be carefully introduced to a basic solution for full neutralization.

Visualizations

experimental_workflow Experimental Workflow for Handling VF5 cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood/Glovebox) cluster_cleanup Quenching & Neutralization prep1 Oven-dry all glassware (>120°C, >4h) prep2 Assemble reaction apparatus (e.g., Schlenk line) prep1->prep2 prep3 Purge system with _inert gas_ (Ar/N2) prep2->prep3 handle1 Equilibrate VF5 to RT (if solid) prep3->handle1 System is inert handle2 Transfer VF5 via gas-tight syringe/cannula handle1->handle2 handle3 Conduct experiment under _inert atmosphere_ handle2->handle3 clean1 Cool reaction (e.g., 0°C) handle3->clean1 Reaction complete clean2 Slowly add quenching agent clean1->clean2 clean3 Neutralize with basic solution clean2->clean3 clean4 Dispose as hazardous waste clean3->clean4

Caption: A flowchart illustrating the key stages of a safe experimental workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Reactions start Unexpected Observation (e.g., color change, gas evolution) check_moisture Is moisture contamination possible? start->check_moisture check_material Is glassware being used? check_moisture->check_material No action_dry Action: - Stop reaction - Purge system - Use dry reagents/solvents check_moisture->action_dry Yes action_material Action: - Transfer to compatible container (Ni, Pt, etc.) - Use appropriate reactor check_material->action_material Yes end_consult Consult Senior Staff/ Safety Officer check_material->end_consult No end_resolve Issue Resolved action_dry->end_resolve action_material->end_resolve

Caption: A decision-making diagram for troubleshooting common unexpected issues during experiments with VF5.

References

Technical Support Center: Optimizing Reaction Conditions for Vanadium Pentafluoride Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing fluorination reactions using Vanadium Pentafluoride (VF5). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this powerful but highly reactive fluorinating agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your fluorination reactions.

I. Reagent Handling and Stability

Question: My VF5 reagent is discolored and appears less reactive. What is the likely cause?

Answer: this compound is extremely sensitive to moisture.[1] Discoloration (often to a yellowish-orange powder) and reduced reactivity are primary indicators of hydrolysis.[1][2] VF5 reacts with water to form vanadyl trifluoride (VOF3) and subsequently vanadium pentoxide (V2O5), which are less potent fluorinating agents for many organic transformations.[1]

Troubleshooting & Optimization:

  • Strict Anhydrous Conditions: All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inert Solvents: Use freshly distilled, anhydrous solvents. While VF5 can be dissolved in alcohols, this can lead to complex formation and is not recommended for most fluorination reactions.[1] Inert solvents like anhydrous acetonitrile (B52724) or dichloromethane (B109758) are generally preferred, although compatibility with the specific substrate must be verified.

  • Reagent Storage: Store VF5 in a tightly sealed, compatible container (e.g., PTFE or passivated stainless steel) in a dry, inert environment.

Question: What are the primary safety concerns when working with this compound?

Answer: this compound is a highly corrosive and toxic substance.[1] It reacts violently with water, releasing hydrofluoric acid (HF), which is also extremely corrosive and toxic. Inhalation or contact with skin and eyes can cause severe burns.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).

  • Fume Hood: All manipulations of VF5 must be performed in a well-ventilated fume hood.

  • Emergency Preparedness: Have an emergency plan in place for accidental exposure, including access to calcium gluconate gel for HF burns.

  • Quenching: Unused VF5 should be quenched carefully by slow addition to a stirred, cooled solution of a suitable quenching agent, such as a dilute aqueous solution of sodium bicarbonate or calcium hydroxide, in a fume hood.

II. Reaction Optimization and Side Reactions

Question: My fluorination reaction is giving a low yield of the desired product and a significant amount of byproducts. How can I optimize the reaction?

Answer: Low yields in VF5 fluorinations can stem from several factors, including incomplete reaction, side reactions due to the high reactivity and oxidizing nature of VF5, and decomposition of the starting material or product.[1] The primary byproduct from residual moisture is VOF3, which can participate in oxidative coupling of phenols.[2]

Troubleshooting & Optimization:

  • Temperature Control: Many fluorination reactions with highly reactive metal fluorides are exothermic. Starting at a low temperature (e.g., -78 °C) and slowly warming the reaction mixture can help control the reaction rate and minimize side reactions.

  • Stoichiometry: Carefully control the stoichiometry of VF5. An excess of VF5 can lead to over-fluorination or oxidative degradation of the substrate. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. A solvent that can moderate the reactivity of VF5 without being consumed is ideal. Perfluorinated solvents or highly inert chlorocarbons can be considered.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or 19F NMR) to determine the optimal reaction time and prevent product degradation.

Question: I am observing the formation of VOF3 in my reaction mixture. How does this affect my reaction and how can I remove it?

Answer: The presence of VOF3 indicates moisture contamination.[1] VOF3 is a less potent fluorinating agent but is known to catalyze oxidative coupling reactions, particularly with phenolic substrates.[2] This can lead to the formation of undesired dimers or polymers.

Work-up and Purification:

  • Quenching: After the reaction is complete, the excess VF5 and VOF3 can be quenched by carefully adding the reaction mixture to a stirred slurry of a mild base like sodium bicarbonate or calcium carbonate in water at a low temperature.

  • Extraction: The fluorinated organic product can then be extracted with a suitable organic solvent.

  • Filtration: Insoluble vanadium salts can be removed by filtration through a pad of celite or silica (B1680970) gel.

  • Chromatography: Further purification can be achieved by column chromatography. The choice of stationary and mobile phases will depend on the properties of the fluorinated product.

Data Presentation: General Reaction Parameters

Due to the limited availability of specific quantitative data for VF5 fluorination of diverse organic substrates in publicly accessible literature, the following table provides general guidance on reaction conditions based on the known reactivity of VF5 and analogous highly reactive metal fluorides. Researchers should use these as starting points for their optimization studies.

Substrate ClassTemperature Range (°C)Solvent System (Anhydrous)Stoichiometry (Substrate:VF5)Common Issues
Alkenes/Alkynes -78 to 25CH2Cl2, CCl4, Perfluoroalkanes1:1 to 1:1.2Polymerization, Charring, Over-fluorination
Carbonyls -78 to 0CH2Cl2, Anhydrous HF1:1.1 to 1:2Enolization side reactions, Degradation
Arenes 0 to 50Anhydrous HF, CCl41:1 to 1:5Low reactivity, Requirement of activation, Tar formation
Heterocycles -40 to 25CH2Cl2, Acetonitrile1:1 to 1:3Ring opening, Oxidation, Complexation with VF5

Experimental Protocols: General Procedure for Fluorination

Disclaimer: The following is a generalized protocol and must be adapted and optimized for specific substrates and reaction scales. All work must be conducted in a certified fume hood with appropriate safety precautions.

1. Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of dry inert gas (Argon or Nitrogen).
  • Prepare a solution of the substrate in a freshly distilled, anhydrous solvent.
  • In a separate, dry, inert-atmosphere compatible flask, prepare a solution or slurry of this compound in the chosen anhydrous solvent.

2. Reaction:

  • Cool the substrate solution to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).
  • Slowly add the VF5 solution/slurry to the stirred substrate solution via a cannula or dropping funnel over a period of 30-60 minutes.
  • Maintain the reaction at the desired temperature and monitor its progress by TLC, GC-MS, or by quenching small aliquots for NMR analysis.
  • Upon completion, proceed with the work-up procedure.

3. Work-up:

  • Carefully and slowly transfer the reaction mixture to a vigorously stirred, cooled (0 °C) aqueous solution of a mild base (e.g., saturated sodium bicarbonate). Caution: Exothermic reaction and gas evolution (HF) may occur.
  • Allow the mixture to warm to room temperature and continue stirring until all reactive vanadium species are quenched.
  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
  • Concentrate the solvent in vacuo to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate for the specific compound.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in VF5 Fluorination

Troubleshooting_VF5_Fluorination start Low Yield or No Reaction check_reagent Check VF5 Reagent Quality (Discoloration?) start->check_reagent Initial Check check_conditions Verify Anhydrous Conditions (Dry glassware/solvents?) check_reagent->check_conditions If reagent appears degraded optimize_temp Optimize Reaction Temperature (Start low, then warm?) check_reagent->optimize_temp If reagent is pure solution_reagent Use fresh, pure VF5 check_reagent->solution_reagent If reagent is impure check_conditions->optimize_temp If conditions are dry solution_conditions Ensure strict anhydrous setup check_conditions->solution_conditions If moisture is suspected optimize_stoich Adjust Stoichiometry (Excess VF5?) optimize_temp->optimize_stoich solution_temp Implement controlled temperature profile optimize_temp->solution_temp monitor_reaction Monitor Reaction Progress (TLC, GC-MS, NMR) optimize_stoich->monitor_reaction solution_stoich Titrate VF5 stoichiometry optimize_stoich->solution_stoich side_reactions Identify Side Products (Hydrolysis, Oxidation?) monitor_reaction->side_reactions solution_monitoring Determine optimal reaction time monitor_reaction->solution_monitoring workup_issue Review Work-up Procedure (Proper quenching?) side_reactions->workup_issue solution_side_reactions Modify conditions to suppress side reactions (e.g., lower temp) side_reactions->solution_side_reactions solution_workup Ensure effective and safe quenching and extraction workup_issue->solution_workup

Caption: A logical workflow for troubleshooting low-yield this compound fluorination reactions.

References

Technical Support Center: Purification of Crude Vanadium Pentafluoride (VF5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Vanadium pentafluoride (VF5). The following information is intended to assist in the safe and effective purification of this highly reactive compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly prepared crude VF5 is a yellowish liquid. What is the likely impurity?

A1: A yellow coloration in crude this compound is most commonly due to the presence of Vanadium oxytrifluoride (VOF3).[1] This impurity forms when VF5 is exposed to even trace amounts of moisture, as it hydrolyzes readily.[1] The reaction is as follows:

VF5 + H2O → VOF3 + 2HF

To minimize the formation of VOF3, it is crucial to maintain strictly anhydrous conditions throughout the synthesis and handling of VF5. This includes using thoroughly dried glassware and inert atmosphere techniques (e.g., a glove box or Schlenk line).

Q2: I observe a solid residue after distilling my crude VF5. What could it be?

A2: If your synthesis involved the disproportionation of Vanadium tetrafluoride (VF4), the solid residue is likely unreacted VF4 or Vanadium trifluoride (VF3), a byproduct of the synthesis.[1] VF4 is a solid that decomposes at 325°C, and VF3 is a non-volatile solid.[2] Both have significantly lower vapor pressures than VF5, and will therefore remain in the distillation flask.

Q3: What are the primary methods for purifying crude VF5?

A3: The two most effective methods for purifying crude VF5 are fractional distillation and vacuum sublimation. These techniques are suitable due to the significant differences in the boiling points and vapor pressures of VF5 and its common impurities, VOF3 and VF4.

Q4: What materials are compatible with hot and cold VF5?

A4: this compound is a highly corrosive and reactive substance. Suitable materials for constructing your purification apparatus include Nickel, Monel, Copper, and Platinum.[3] Glass is slowly etched by VF5, especially in the presence of moisture, and is generally not recommended for prolonged contact, particularly at elevated temperatures.[3]

Q5: How can I confirm the purity of my VF5 after purification?

A5: The purity of VF5 can be assessed by measuring its physical properties, such as its melting point (19.5 °C) and boiling point (48.3 °C).[1] A sharp boiling point during distillation is a good indicator of high purity. Additionally, infrared (IR) spectroscopy can be used to detect the presence of VOF3, which will have characteristic V=O stretching frequencies.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and its common impurities, which are critical for designing an effective purification strategy.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
This compoundVF5145.9319.5[1]48.3[1]Colorless, volatile liquid. Highly reactive and hygroscopic.
Vanadium oxytrifluorideVOF3123.94~300480Yellowish-orange powder.[4] Forms from hydrolysis of VF5.
Vanadium tetrafluorideVF4126.94Decomposes at 325SublimesYellow-brown, hygroscopic solid.[2]
Vanadium trifluorideVF3107.94>800SublimesYellow-green solid.[2]

Experimental Protocols

Protocol 1: Purification of Crude VF5 by Fractional Distillation

This protocol describes the purification of crude this compound from less volatile impurities such as VOF3 and unreacted VF4.

Materials and Apparatus:

  • Crude this compound

  • Fractional distillation apparatus constructed from Nickel or Monel, including:

    • Distillation flask

    • Fractionating column (e.g., Vigreux column)

    • Condenser

    • Receiving flask

  • Heating mantle

  • Cold trap (cooled with liquid nitrogen or dry ice/acetone)

  • Inert gas supply (e.g., dry nitrogen or argon)

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Preparation: Assemble the fractional distillation apparatus in a fume hood or glovebox under an inert atmosphere. Ensure all components are scrupulously dry.

  • Charging the Flask: Transfer the crude VF5 to the distillation flask under an inert atmosphere.

  • Distillation:

    • Begin gentle heating of the distillation flask using a heating mantle.

    • Slowly increase the temperature until the VF5 begins to boil (around 48.3 °C at atmospheric pressure).

    • The more volatile VF5 will vaporize and ascend the fractionating column, while less volatile impurities like VOF3 and VF4 will remain in the distillation flask.

    • The purified VF5 vapor will then pass into the condenser, where it will liquefy and be collected in the receiving flask. Maintain a slow and steady distillation rate for optimal separation.

  • Collection and Storage: The receiving flask should be cooled to prevent loss of the volatile product. Once the distillation is complete, the purified VF5 should be stored in a tightly sealed container made of a compatible material (e.g., Nickel or Monel) under an inert atmosphere.

Protocol 2: Purification of Crude VF5 by Vacuum Sublimation

This protocol is an alternative method for purifying VF5, particularly effective for removing non-volatile impurities.

Materials and Apparatus:

  • Crude this compound

  • Sublimation apparatus constructed from Nickel or Monel, including:

    • Sublimation tube

    • Cold finger

  • Vacuum pump

  • Cold trap

  • Heating source (e.g., heating mantle or oil bath)

  • Inert gas supply

Procedure:

  • Preparation: Assemble the sublimation apparatus in a fume hood or glovebox. Ensure all parts are clean and dry.

  • Loading the Apparatus: Place the crude VF5 in the bottom of the sublimation tube under an inert atmosphere.

  • Sublimation:

    • Insert the cold finger and begin circulating a coolant (e.g., cold water or a refrigerated coolant).

    • Evacuate the apparatus using a vacuum pump protected by a cold trap.

    • Gently heat the bottom of the sublimation tube. The VF5 will sublime (transition directly from solid/liquid to gas) and then deposit as a purified solid on the cold finger.

    • Non-volatile impurities will be left behind in the bottom of the tube.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully introduce an inert gas to bring the system back to atmospheric pressure. The purified VF5 can then be scraped from the cold finger in an inert atmosphere and transferred to a suitable storage container.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound cluster_prep Preparation cluster_purification Purification Method cluster_distillation Fractional Distillation Details cluster_sublimation Vacuum Sublimation Details cluster_final Final Product Crude_VF5 Crude VF5 Inert_Atmosphere Handle under Inert Atmosphere (Glovebox or Schlenk Line) Crude_VF5->Inert_Atmosphere Strictly Anhydrous Conditions Fractional_Distillation Fractional Distillation Inert_Atmosphere->Fractional_Distillation Vacuum_Sublimation Vacuum Sublimation Inert_Atmosphere->Vacuum_Sublimation Heat_Distill Heat to ~48.3°C Fractional_Distillation->Heat_Distill Heat_Sublime Heat under Vacuum Vacuum_Sublimation->Heat_Sublime Collect_Distillate Collect Purified VF5 Distillate Heat_Distill->Collect_Distillate Residue Residue (VOF3, VF4, VF3) Heat_Distill->Residue Purified_VF5 Purified VF5 Collect_Distillate->Purified_VF5 Collect_Sublimate Collect Purified VF5 on Cold Finger Heat_Sublime->Collect_Sublimate NonVolatile_Residue Non-Volatile Residue (VOF3, VF4, VF3) Heat_Sublime->NonVolatile_Residue Collect_Sublimate->Purified_VF5 Store Store in a sealed, compatible container under inert atmosphere Purified_VF5->Store

Caption: Purification workflow for crude this compound.

Troubleshooting_Guide Troubleshooting Guide for VF5 Purification cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Yellow_Product Yellow Color in Purified VF5 Moisture_Contamination Moisture Contamination Yellow_Product->Moisture_Contamination Low_Yield Low Yield of Purified VF5 Incomplete_Distillation Incomplete Distillation/ Sublimation Low_Yield->Incomplete_Distillation Loss_of_Volatile_Product Loss of Volatile Product Low_Yield->Loss_of_Volatile_Product Solid_in_Crude Solid Present in Crude VF5 Incomplete_Reaction Incomplete Synthesis Reaction Solid_in_Crude->Incomplete_Reaction Improve_Anhydrous Ensure Strictly Anhydrous Conditions - Dry all equipment thoroughly - Use inert atmosphere Moisture_Contamination->Improve_Anhydrous Optimize_Purification Optimize Purification Parameters - Ensure complete separation - Check temperature and pressure Incomplete_Distillation->Optimize_Purification Review_Synthesis Review Synthesis Protocol - Ensure complete reaction of precursors Incomplete_Reaction->Review_Synthesis Improve_Collection Improve Product Collection - Use cold traps - Ensure sealed receiving vessel Loss_of_Volatile_Product->Improve_Collection

Caption: Troubleshooting guide for VF5 purification.

References

Technical Support Center: Managing Vanadium Pentafluoride (VF5) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for managing the hydrolysis of Vanadium pentafluoride (VF5) during experiments. This compound is a powerful fluorinating agent that is highly sensitive to moisture. Its reaction with water can compromise experimental results and pose safety hazards. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and safety of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound (VF5) reacts readily with water (H2O) in a two-step hydrolysis process. In the initial step, it forms vanadium oxytrifluoride (VOF3) and hydrofluoric acid (HF).[1][2] Subsequently, VOF3 can further react with water to produce vanadium pentoxide (V2O5) and additional HF.[1][2] The overall reaction is accelerated in the presence of a base.[1][2]

Q2: What are the primary byproducts of VF5 hydrolysis?

A2: The primary byproducts are vanadium oxytrifluoride (VOF3), vanadium pentoxide (V2O5), and hydrofluoric acid (HF).[1][2] VOF3 is a reactive solid, while V2O5 is a stable, yellow-orange solid. HF is a highly corrosive and toxic gas.

Q3: How can I visually detect if my VF5 has been contaminated with water?

A3: Pure VF5 is a colorless liquid.[1] The formation of a yellow or orange solid precipitate (V2O5) is a strong indicator of hydrolysis. The presence of fumes or a sharp, irritating odor may indicate the formation of hydrofluoric acid (HF).

Q4: What are the consequences of VF5 hydrolysis in my experiment?

A4: Hydrolysis can have several negative impacts:

  • Inaccurate Stoichiometry: The consumption of VF5 through hydrolysis alters the molar ratios of reactants, leading to incorrect experimental outcomes.

  • Side Reactions: The hydrolysis byproducts, particularly VOF3 and HF, can participate in unintended side reactions with your substrates or solvents.

  • Equipment Corrosion: Hydrofluoric acid is highly corrosive and can damage glass and stainless steel components of your experimental setup.

  • Safety Hazards: The generation of toxic and corrosive HF gas poses a significant safety risk.

Q5: What materials are compatible with this compound?

A5: Due to its high reactivity, careful selection of materials is crucial.

  • Metals: Stainless steel (316L with passivation) and high-nickel alloys like Monel and Hastelloy are recommended for their corrosion resistance.[3]

  • Polymers: Fluoropolymers such as PTFE (Teflon®), PFA, and FEP are generally inert to VF5.[3]

  • Glass: Borosilicate glass is not recommended as it can be attacked by fluoride (B91410) ions, especially in the presence of moisture and at elevated temperatures.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on problems arising from hydrolysis.

Issue Possible Cause Solution
Inconsistent or low yields in fluorination reaction. Hydrolysis of VF5: The active fluorinating agent is being consumed by reaction with trace water.Improve inert atmosphere conditions: Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under a positive pressure of high-purity inert gas (Argon or Nitrogen). Use freshly dried, anhydrous solvents. Consider performing the reaction in a glovebox with low moisture levels.
Formation of a yellow/orange precipitate in the reaction vessel. Extensive hydrolysis of VF5: This indicates significant water contamination, leading to the formation of V2O5.Isolate and discard the reaction: Do not attempt to salvage the experiment. Safely quench the reaction mixture according to your laboratory's standard operating procedures for reactive fluorides. Review and improve your inert atmosphere and solvent drying techniques before repeating the experiment.
Etching or clouding of glassware. Formation of Hydrofluoric Acid (HF): HF produced during hydrolysis is attacking the silicate (B1173343) in the glass.Discontinue use of glassware: Immediately stop the experiment and transfer the contents to a compatible container (e.g., a fluoropolymer vessel). Do not use glassware for reactions involving VF5, especially if there is any suspicion of moisture contamination.
Pressure buildup in a sealed reaction vessel. Formation of gaseous HF: The hydrolysis of VF5 produces hydrogen fluoride gas.Vent the reaction vessel safely: Use a bubbler or a properly vented fume hood to relieve the pressure. Never heat a sealed vessel containing VF5.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound under Inert Atmosphere (Schlenk Line)

This protocol outlines the steps for safely handling VF5 using a Schlenk line to minimize exposure to atmospheric moisture.

Materials:

  • This compound in a suitable sealed container

  • Schlenk line with a high-purity inert gas (Argon or Nitrogen) source

  • Oven-dried or flame-dried glassware (e.g., Schlenk flask, graduated cylinder)

  • Dry, anhydrous solvent

  • Cannula (double-tipped needle) or a dry syringe with a compatible needle

  • Septa

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried in an oven (at least 120°C for several hours) or by flame-drying under vacuum. Assemble the glassware while hot and immediately place it under a positive pressure of inert gas on the Schlenk line.

  • Inert Gas Purge: Purge the assembled glassware with the inert gas for at least 15-20 minutes to remove any residual air and moisture.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • VF5 Container Preparation: Allow the VF5 container to reach thermal equilibrium with the ambient temperature before opening to prevent moisture condensation.

  • VF5 Transfer:

    • Using a Cannula: Under a positive flow of inert gas, carefully insert one end of the cannula into the VF5 container and the other end into the reaction flask through a septum. The pressure difference will facilitate the transfer of the liquid.

    • Using a Syringe: Use a dry, gas-tight syringe with a needle made of a compatible material. Purge the syringe with inert gas several times. Carefully draw the desired volume of VF5 into the syringe and quickly transfer it to the reaction flask.

  • Reaction Setup: Once the VF5 is transferred, maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.

Protocol 2: Working with this compound in a Glovebox

A glovebox provides a more controlled environment for handling highly moisture-sensitive reagents like VF5.

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere with low oxygen and moisture levels (typically <1 ppm).

  • Material Transfer: Introduce all necessary dried glassware, sealed anhydrous solvents, and the sealed VF5 container into the glovebox antechamber. Purge the antechamber with inert gas multiple times before opening the inner door.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere.

  • Dispensing VF5: Carefully open the VF5 container inside the glovebox. Use a dry pipette or syringe to transfer the desired amount of VF5 to the reaction vessel.

  • Running the Reaction: Perform the entire experiment within the controlled atmosphere of the glovebox.

Data Presentation

Moisture LevelExpected ObservationImpact on ExperimentRecommended Action
Low (<10 ppm H2O) No visible change.Minimal impact on yield and purity.Proceed with the experiment while maintaining rigorous inert atmosphere techniques.
Moderate (10-50 ppm H2O) Potential for slight discoloration or haziness over time.Noticeable decrease in reaction yield. Possible formation of minor side products.Re-evaluate and improve solvent and glassware drying procedures. Consider using a glovebox.
High (>50 ppm H2O) Formation of a visible yellow/orange precipitate (V2O5). Fuming may be observed.Severe loss of VF5, leading to reaction failure. Significant contamination with byproducts. Corrosion of equipment.Abort the experiment. Safely dispose of the materials. Conduct a thorough review of all handling procedures.

Visualizations

Logical Workflow for Managing Potential VF5 Hydrolysis

start Start Experiment with VF5 check_inert Is the inert atmosphere setup rigorous? (Dried glassware, anhydrous solvent) start->check_inert run_reaction Run Reaction check_inert->run_reaction Yes improve_setup Improve inert atmosphere technique (Re-dry glassware, use fresh solvent) check_inert->improve_setup No observe Observe for signs of hydrolysis (Precipitate, fuming, color change) run_reaction->observe improve_setup->start success Experiment Successful observe->success No troubleshoot Troubleshoot based on observation (See Troubleshooting Guide) observe->troubleshoot Yes abort Safely abort and dispose of reaction troubleshoot->abort Severe Hydrolysis adjust Adjust experimental parameters (e.g., switch to glovebox) troubleshoot->adjust Minor Hydrolysis adjust->start

Caption: A decision-making workflow for managing potential hydrolysis during experiments with VF5.

Hydrolysis Pathway of this compound

cluster_step2 Second Hydrolysis Step VF5 This compound (VF5) (Colorless Liquid) H2O1 + H2O (trace) VF5->H2O1 VOF3 Vanadium Oxytrifluoride (VOF3) (Reactive Solid) H2O1->VOF3 HF1 + 2 HF (Corrosive Gas) VOF3->HF1 H2O2 + 3 H2O (excess) VOF3->H2O2 V2O5 Vanadium Pentoxide (V2O5) (Yellow-Orange Solid) H2O2->V2O5 HF2 + 6 HF (Corrosive Gas) V2O5->HF2

Caption: The two-step hydrolysis pathway of this compound in the presence of water.

References

Side reactions and byproduct formation with Vanadium pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vanadium Pentafluoride (VF₅)

Welcome to the technical support center for this compound (VF₅). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this powerful fluorinating and oxidizing agent. Find answers to frequently asked questions and troubleshoot common side reactions and byproduct formation issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound (VF₅)?

A1: The most prevalent side reaction is hydrolysis. [1][2]VF₅ is extremely sensitive to moisture. Even trace amounts of water in the reaction setup or solvents will lead to a rapid reaction, forming Vanadium(V) Oxytrifluoride (VOF₃) and hydrogen fluoride (B91410) (HF). [1]

  • Reaction: VF₅ + H₂O → VOF₃ + 2 HF [1] If more water is present, the hydrolysis can proceed further to form vanadium pentoxide (V₂O₅). [1]

  • Further Reaction: 2 VOF₃ + 3 H₂O → V₂O₅ + 6 HF [1] Q2: What are the physical properties of the primary byproduct, VOF₃, compared to VF₅?

A2: VOF₃ is a yellowish-orange powder, which makes its presence as a contaminant in the colorless VF₅ liquid visually apparent. [3]Their physical properties differ significantly, which can be exploited for purification.

Table 1: Comparison of Physical Properties of VF₅ and VOF₃

PropertyThis compound (VF₅)Vanadium(V) Oxytrifluoride (VOF₃)
Appearance Colorless volatile liquid/solid [1]Yellowish-orange powder [3]
Molar Mass 145.934 g/mol [1]123.96 g/mol [3]
Melting Point 19.5 °C (67.1 °F) [1][4]300 °C (572 °F) [3]
Boiling Point 48.3 °C (118.9 °F) [1][4]480 °C (896 °F) [3]
Solubility Reacts with water. [1][5]Soluble in anhydrous HF, liquid Cl₂, and Br₂. [1]Insoluble in water. [3]

Q3: What materials should be used for handling and storing VF₅?

A3: Due to its high reactivity and corrosive nature, material selection is critical. [1]* Recommended: Nickel and Platinum are suitable for high-temperature applications. [5]For general handling and storage, lined metal cans or polyliner drums are recommended. [6]Always ensure containers are kept in a cool, dry, and well-ventilated area, away from incompatible materials. [6][7][8]* To Avoid: Glass is slowly etched by VF₅ and will be rapidly attacked by the HF generated during hydrolysis. [5]Many organic compounds and plastics are not compatible. [6] Q4: Can VF₅ act as an oxidizing agent?

A4: Yes, VF₅ is a powerful oxidizing agent. [1]It can, for example, oxidize elemental sulfur to sulfur tetrafluoride (SF₄), in a reaction that also reduces the vanadium from a +5 to a +4 oxidation state (VF₄). [1]

  • Reaction: S + 4 VF₅ → 4 VF₄ + SF₄ [1] This oxidative property can lead to undesired side reactions if your substrate is susceptible to oxidation.

Troubleshooting Guide

Problem: My colorless VF₅ reagent has a yellowish tint and my reaction is sluggish.

  • Probable Cause: Your VF₅ has likely been contaminated with moisture, leading to the formation of the yellowish byproduct Vanadium(V) Oxytrifluoride (VOF₃). [1][3]VOF₃ is less reactive as a fluorinating agent, which may explain the sluggish reaction.

  • Solution: The VF₅ needs to be purified. Due to the significant difference in boiling points between VF₅ (48.3 °C) and VOF₃ (480 °C), distillation under an inert atmosphere is a viable purification method. [1][3]Ensure all glassware and equipment are rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Problem: I observe an unexpected color change to green or blue in my reaction mixture.

  • Probable Cause: The appearance of green or blue colors often indicates the reduction of Vanadium(V) to lower oxidation states, such as Vanadium(IV) (often blue, e.g., vanadyl ion) or Vanadium(III) (typically green). [9]This can be caused by the reaction of VF₅ with reducing agents or certain organic substrates. [1]* Solution: Analyze your reaction components for any potential reducing agents. If the substrate itself is being oxidized, you may need to adjust reaction conditions (e.g., lower the temperature) to control the reaction's selectivity.

Problem: The pressure in my sealed reaction vessel is increasing more than expected.

  • Probable Cause: Uncontrolled hydrolysis of VF₅ generates gaseous hydrogen fluoride (HF). [1]This can cause a dangerous buildup of pressure in a closed system.

  • Solution: Immediately and safely vent the vessel in a fume hood with appropriate scrubbing for acidic gases. Review your experimental protocol to identify and eliminate all potential sources of moisture. Ensure all solvents are anhydrous and that the reaction apparatus is free from leaks.

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// Pressure Increase Path cause_gas [label="Cause: HF Gas Evolution\nfrom Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; solution_vent [label="Solution: Safely vent system,\nRigorously dry all components.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Low Yield Path cause_impure [label="Cause: Impure VF₅ (VOF₃ contamination)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];

// Edges start -> color_change; color_change -> yellow_tint [label="Yes"]; color_change -> green_blue [label="Also Yes"]; color_change -> pressure_increase [label="No"];

yellow_tint -> cause_hydrolysis; cause_hydrolysis -> solution_purify;

green_blue -> cause_reduction; cause_reduction -> solution_conditions;

pressure_increase -> cause_gas [label="Yes"]; pressure_increase -> low_yield [label="No"]; cause_gas -> solution_vent;

low_yield -> cause_impure [label="Yes"]; cause_impure -> solution_purify; } 🔚dot Caption: Troubleshooting decision tree for VF₅ reactions.

Key Experimental Protocols

Protocol 1: Handling this compound Under Inert Atmosphere

This protocol outlines the basic setup for handling moisture-sensitive VF₅ to prevent hydrolysis.

  • Preparation: All glassware (e.g., flasks, syringes, cannulas) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen). A Schlenk line or glovebox is required.

  • Solvent Preparation: Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles and handled via syringe/cannula.

  • Reagent Transfer: VF₅ should be transferred from its storage container to the reaction vessel using a gas-tight syringe or a stainless steel cannula under a positive flow of inert gas.

  • Execution: Maintain a slight positive pressure of inert gas throughout the experiment. If the reaction is to be heated, use a condenser and a bubbler to prevent atmospheric moisture from entering the system.

  • Work-up: Quench the reaction carefully by slowly adding it to a cooled, stirred quenching solution (e.g., a basic aqueous solution to neutralize HF), ensuring the process is done in a well-ventilated fume hood.

experimental_workflow

Protocol 2: Purification of VF₅ from VOF₃ by Distillation

This protocol is for removing the non-volatile VOF₃ byproduct from volatile VF₅.

  • Apparatus Setup: Assemble a distillation apparatus using oven-dried glassware under an inert atmosphere as described in Protocol 1. The apparatus should consist of a distillation flask, a short-path distillation head, a condenser, and a receiving flask. Use high-vacuum grease on all joints.

  • Safety Precautions: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield. Have an HF exposure kit readily available.

  • Distillation: Transfer the contaminated VF₅ to the distillation flask. The receiving flask should be cooled in an ice bath (0 °C) to ensure efficient condensation of the VF₅.

  • Heating: Gently heat the distillation flask in a water or oil bath. The bath temperature should be kept just above the boiling point of VF₅ (48.3 °C), for example, at 55-60 °C.

  • // Main nodes Reactants [label="Substrate + VF₅ (Pure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="Fluorinated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Side reaction nodes ContaminatedReactants [label="VF₅ + H₂O (Contaminant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="VOF₃ + 2HF", fillcolor="#FBBC05", fontcolor="#202124"];

    // Edges Reactants -> DesiredProduct [label=" Desired Reaction\n(Anhydrous Conditions) ", color="#34A853"]; ContaminatedReactants -> Byproducts [label=" Side Reaction\n(Hydrolysis) ", color="#EA4335"]; } 🔚dot Caption: Desired reaction pathway vs. hydrolysis side reaction.

References

Improving yield and selectivity in Vanadium pentafluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Vanadium pentafluoride (VF₅). The information is intended to help improve reaction yield and selectivity.

Section 1: Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction with this compound shows very low or no conversion of the starting material. What are the potential causes and how can I address this?

Answer:

Low or no conversion in a reaction with this compound can stem from several factors, primarily related to the reagent's activity and the reaction conditions.

Possible Causes & Solutions:

  • Inactive this compound: VF₅ is extremely sensitive to moisture.[1] Hydrolysis leads to the formation of vanadium oxyfluorides (VOF₃) and ultimately vanadium pentoxide (V₂O₅), which are not effective fluorinating agents for many organic substrates.

    • Troubleshooting:

      • Ensure that the VF₅ used is fresh and has been stored under a strictly inert and dry atmosphere.

      • Handle VF₅ in a glovebox or under a flow of dry inert gas (e.g., Argon or Nitrogen).

      • Use freshly dried solvents and reagents.

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Troubleshooting:

      • If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. Monitor the reaction closely for any signs of decomposition.

      • Conversely, for highly exothermic reactions, starting at a very low temperature (e.g., -78 °C) and slowly warming up can prevent reagent decomposition and side reactions.

  • Inappropriate Solvent: this compound is highly reactive and can react with or be deactivated by certain solvents.[1]

    • Troubleshooting:

      • Choose an inert solvent that does not react with VF₅. Perfluorinated hydrocarbons, carbon tetrachloride (with caution), or in some cases, anhydrous hydrogen fluoride (B91410) (HF) can be suitable.

      • Ensure the solvent is rigorously dried before use.

  • Insufficient Reaction Time: The reaction may simply be slow under the chosen conditions.

    • Troubleshooting:

      • Monitor the reaction progress over a longer period using appropriate analytical techniques (e.g., ¹⁹F NMR, GC-MS, or TLC if a quenching method is established).

Issue 2: Poor Selectivity and Formation of Multiple Products

Question: My reaction with this compound is producing a complex mixture of products with low selectivity for the desired fluorinated compound. What can I do to improve this?

Answer:

Poor selectivity is a common challenge with a powerful fluorinating and oxidizing agent like this compound.[1] Its high reactivity can lead to over-fluorination, oxidation of sensitive functional groups, or rearrangement products.

Possible Causes & Solutions:

  • High Reactivity of VF₅: The inherent reactivity of this compound can lead to non-selective reactions.

    • Troubleshooting:

      • Lower the reaction temperature: Running the reaction at a lower temperature can significantly improve selectivity by favoring the reaction pathway with the lowest activation energy.

      • Control the stoichiometry: Use a stoichiometric amount or a slight excess of VF₅. A large excess can promote side reactions.

      • Slow addition: Add the this compound solution dropwise to the substrate solution at a low temperature to maintain better control over the reaction exotherm and concentration.

  • Oxidation of Substrate: VF₅ is a strong oxidizing agent and can oxidize sensitive functional groups.[1]

    • Troubleshooting:

      • Protect sensitive functional groups before the fluorination step.

      • Consider using a milder fluorinating agent if the substrate is highly susceptible to oxidation.

  • Lewis Acid-Catalyzed Side Reactions: this compound can act as a Lewis acid, which may catalyze side reactions such as rearrangements or polymerization, especially with alkenes or substrates that can form stable carbocations.[1]

    • Troubleshooting:

      • The addition of a fluoride source (e.g., anhydrous KF or CsF) can form hexafluorovanadate ([VF₆]⁻), which is a less aggressive fluorinating species and may reduce Lewis acid-catalyzed side reactions.

  • Solvent Effects: The solvent can influence the reaction pathway and selectivity.

    • Troubleshooting:

      • Screen a range of inert solvents with varying polarities to find the optimal medium for the desired transformation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in this compound reactions?

A1: Common byproducts can include:

  • Over-fluorinated products: Introduction of more fluorine atoms than desired.

  • Oxidation products: Ketones, aldehydes, or other oxidized forms of the starting material.

  • Vanadium oxyfluorides and oxides: Formed from the reaction of VF₅ with moisture.[1]

  • Products of rearrangement: Due to the Lewis acidic nature of VF₅.

  • Polymerization products: Especially when reacting with unsaturated compounds.

Q2: How can I safely handle and quench a reaction involving this compound?

A2: this compound is highly corrosive and reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere. To quench the reaction, slowly and carefully add a suitable quenching agent at low temperature. A common method is to slowly add the reaction mixture to a stirred, cooled slurry of a mild base like sodium bicarbonate or calcium carbonate in an inert solvent. Alternatively, quenching with a cooled alcohol like methanol (B129727) or isopropanol (B130326) can be performed, but be aware that this will generate HF.

Q3: How can I monitor the progress of my this compound reaction?

A3: Monitoring a VF₅ reaction can be challenging due to its reactivity.

  • ¹⁹F NMR Spectroscopy: This is often the most direct method. A small, carefully quenched aliquot of the reaction mixture can be analyzed to observe the disappearance of the starting material's fluorine signal (if applicable) and the appearance of the product's fluorine signal.

  • GC-MS or LC-MS: After quenching a small aliquot and performing a mini-workup, the resulting mixture can be analyzed to determine the ratio of starting material, product, and byproducts.

  • TLC: Thin-layer chromatography can be used after quenching and workup of an aliquot to get a qualitative idea of the reaction's progress.

Q4: What are the best practices for purifying products from a this compound reaction?

A4: The workup and purification strategy will depend on the properties of your product. A general approach involves:

  • Quenching: Carefully quench the reaction as described in Q2.

  • Aqueous Wash: Wash the organic layer with water or a dilute bicarbonate solution to remove any remaining inorganic vanadium salts and HF.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product can then be purified by standard techniques such as flash column chromatography, distillation, or recrystallization.

Section 3: Data Presentation

The following tables provide a summary of quantitative data from a vanadium-catalyzed C(sp³)–H fluorination reaction, which serves as a model system for understanding factors that influence yield and selectivity.

Table 1: Effect of Vanadium Catalyst on C-H Fluorination Yield

EntryCatalyst (mol%)Yield of Fluorocyclodecane (%)
1V₂O₅ (10)0
2VO(acac)₂ (20)Trace
3VCl₃ (20)15
4V(acac)₃ (20)21
5V₂O₃ (10)65

Reaction Conditions: Cyclododecane (0.2 mmol), Catalyst, Selectfluor (0.3 mmol), in CH₃CN (2 mL) at 23 °C for 24h. Data sourced from a study on vanadium-catalyzed C-H fluorination.[2]

Table 2: Substrate Scope and Selectivity in V₂O₃-Catalyzed C-H Fluorination

EntrySubstrateProductYield (%)Selectivity Notes
1CyclohexaneFluorocyclohexane75Monofluorination
21-Adamantanol3-Fluoro-1-adamantanol74Selective for tertiary C-H position
3L-MenthoneFluorinated L-Menthone75Preferential fluorination at the tertiary position
4Sclareolide2-Fluorosclareolide61C-2:C-3 selectivity of 4:1
5N-phthaloyl valine methyl esterβ-fluoro-N-phthaloyl valine methyl ester46

Reaction Conditions: Substrate (0.2 mmol), V₂O₃ (10 mol%), Selectfluor (1.5 equiv), in anhydrous CH₃CN at room temperature. Data sourced from a study on vanadium-catalyzed C-H fluorination.[2]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Vanadium(III) Oxide-Catalyzed C(sp³)–H Fluorination

This protocol is adapted from a published procedure and serves as a representative example of a vanadium-catalyzed fluorination.[2]

Materials:

Procedure:

  • To a 4 mL vial, add vanadium(III) oxide (3.0 mg, 0.02 mmol, 10 mol%).

  • Add Selectfluor (106.3 mg, 0.3 mmol, 1.5 equiv).

  • Add the reaction substrate (0.2 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (2.0 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for 6–48 hours.

  • Upon completion (monitored by GC-MS or ¹⁹F NMR of a quenched aliquot), pour the reaction mixture into diethyl ether (20 mL).

  • Filter the mixture to remove the catalyst and Selectfluor byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., diethyl ether/pentane).

Protocol 2: General Considerations for Direct Fluorination with this compound

Safety Note: this compound is extremely hazardous and reactive. This procedure should only be performed by trained personnel in a suitable laboratory with appropriate safety measures.

Materials:

  • This compound (VF₅)

  • Anhydrous inert solvent (e.g., perfluorohexane, CCl₄)

  • Substrate

  • Quenching solution (e.g., saturated NaHCO₃ solution)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, prepare a solution of the substrate in the chosen anhydrous solvent in a dry reaction flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the substrate solution to the desired initial reaction temperature (e.g., -78 °C).

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred substrate solution via the dropping funnel over a period of 1-2 hours.

  • Maintain the low temperature during the addition. The reaction may be exothermic.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, or slowly warm to room temperature while monitoring the reaction progress.

  • Once the reaction is deemed complete, cool the reaction mixture back to a low temperature.

  • Carefully and slowly quench the reaction by transferring the reaction mixture to a vigorously stirred, cooled quenching solution.

  • Perform a standard aqueous workup, including separation of the organic layer, washing with brine, and drying over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product.

Section 5: Visualizations

Troubleshooting Workflow for Low Yield in VF₅ Reactions

Low_Yield_Troubleshooting cluster_reagent VF₅ Integrity cluster_conditions Reaction Parameters cluster_substrate Substrate Issues start Low or No Yield Observed check_reagent Check VF₅ Activity and Handling start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions check_substrate Assess Substrate Stability start->check_substrate moisture Moisture Contamination? check_reagent->moisture storage Improper Storage? check_reagent->storage temp Temperature Too Low/High? check_conditions->temp solvent Solvent Reactive? check_conditions->solvent time Insufficient Time? check_conditions->time decomposition Substrate Decomposition? check_substrate->decomposition oxidation Oxidation by VF₅? check_substrate->oxidation reagent_solution Use fresh VF₅, ensure anhydrous setup moisture->reagent_solution Yes storage->reagent_solution Yes end_point Improved Yield reagent_solution->end_point conditions_solution Optimize T, screen inert solvents, extend time temp->conditions_solution solvent->conditions_solution time->conditions_solution conditions_solution->end_point substrate_solution Use milder conditions, protect groups decomposition->substrate_solution oxidation->substrate_solution substrate_solution->end_point

Caption: Troubleshooting workflow for low yield in VF₅ reactions.

Logical Flow for Improving Selectivity

Selectivity_Improvement start Poor Selectivity Observed (Mixture of Products) cause1 High Reactivity of VF₅ start->cause1 cause2 Lewis Acidity of VF₅ start->cause2 cause3 Substrate Oxidation start->cause3 solution1a Lower Reaction Temperature cause1->solution1a solution1b Slow Reagent Addition cause1->solution1b solution1c Adjust Stoichiometry cause1->solution1c solution2 Add Fluoride Source (e.g., KF) to form [VF₆]⁻ cause2->solution2 solution3 Protect Sensitive Functional Groups cause3->solution3 outcome Improved Selectivity solution1a->outcome solution1b->outcome solution1c->outcome solution2->outcome solution3->outcome

Caption: Logical flow for improving selectivity in VF₅ reactions.

References

Technical Support Center: In Situ Generation of Vanadium Pentafluoride for Reactive Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the in situ generation of reactive vanadium(V) fluoride (B91410) species for fluorination reactions. Given the highly reactive and hazardous nature of isolated Vanadium pentafluoride (VF5), in situ generation from stable precursors offers a safer and more practical approach for its use in synthetic chemistry.

This guide focuses on the generation of reactive V(V) fluoride species, including Vanadium Oxytrifluoride (VOF3), from common precursors like Vanadium(V) oxide (V2O5) and a fluoride source.

Frequently Asked Questions (FAQs)

Q1: Why should I generate this compound in situ?

A: Isolated this compound (VF5) is a highly corrosive and volatile liquid that is difficult to handle safely.[1] In situ generation avoids the need to store and handle this hazardous material, improving laboratory safety. The reactive species is generated directly in the reaction vessel for immediate consumption.

Q2: What is the likely reactive species generated in situ from V2O5 and a fluoride source in the presence of trace water?

A: While the ultimate goal may be to harness the reactivity of a V(V)-F bond, in most practical lab settings, the reaction of a V(V) precursor with a fluoride source in non-anhydrous conditions will likely generate Vanadium Oxytrifluoride (VOF3). VF5 is extremely sensitive to moisture and readily hydrolyzes to VOF3.[1] For many fluorination applications, VOF3 is also a potent fluorinating agent.

Q3: What are the most common vanadium precursors for in situ generation?

A: Vanadium(V) oxide (V2O5) is a common and stable starting material.[2] Other precursors can include various vanadium salts, but V2O5 is often preferred due to its stability and commercial availability.

Q4: What fluoride sources are typically used?

A: Hydrofluoric acid (HF) or its complexes (e.g., Pyridine-HF) are common fluoride sources for reacting with vanadium oxides to generate reactive fluoride species.[3]

Q5: My reaction is not working. What are the first things I should check?

A: First, verify the quality and purity of your starting materials, especially the vanadium precursor and the fluoride source. Ensure that your reaction is performed under appropriate atmospheric conditions (e.g., inert atmosphere if required by your substrate). Check for the presence of significant amounts of water, which can lead to the formation of less reactive vanadium oxides.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a common issue that can stem from several sources related to the generation and reactivity of the vanadium fluoride species.

Potential Cause Troubleshooting Step Explanation
Incomplete generation of the reactive species - Increase reaction time or temperature for the in situ generation step.- Ensure adequate mixing of the vanadium precursor and fluoride source.The reaction between the V(V) precursor (e.g., V2O5) and the fluoride source may be slow or require energy input to form the active fluorinating agent.
Moisture in the reaction - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.Excess water can lead to the formation of vanadium oxides (V2O5), which are not effective fluorinating agents in this context.[1]
Decomposition of the reactive species - Perform the reaction at a lower temperature.- Add the substrate immediately after the in situ generation step.The generated vanadium(V) fluoride species can be thermally unstable.
Substrate incompatibility - Protect sensitive functional groups on the substrate.- Consider a different fluorination strategy if the substrate is prone to oxidation.The in situ generated V(V) species is a strong oxidizing agent and can lead to side reactions or degradation of the starting material.[1]
Problem 2: Formation of Byproducts

The appearance of unexpected products often points to side reactions with the substrate or solvent.

Potential Cause Troubleshooting Step Explanation
Oxidation of the substrate - Lower the reaction temperature.- Reduce the stoichiometry of the vanadium precursor.Vanadium(V) species are strong oxidizing agents.[1]
Reaction with the solvent - Choose a more inert solvent (e.g., perfluorinated hydrocarbons).- Review the literature for solvent compatibility with reactive vanadium fluorides.Solvents with reactive C-H bonds may be susceptible to fluorination or oxidation.
Formation of vanadium oxyfluorides - This is often unavoidable in the presence of trace water. The resulting VOF3 is still a fluorinating agent.VF5 readily reacts with water to form VOF3.[1]

Experimental Protocols

While direct protocols for the in situ generation of VF5 for immediate reactive use are not widely published due to the complexity of the reactions, a related and more practical approach is the use of V2O3/Selectfluor for C-H fluorination, which proceeds through a different mechanism. Below is a representative protocol from the literature for a vanadium-catalyzed fluorination.

Vanadium(III) Oxide-Catalyzed C(sp3)-H Fluorination [4]

  • Materials: Vanadium(III) oxide (V2O3), Selectfluor, anhydrous acetonitrile (B52724), and the substrate.

  • Procedure:

    • To a 4 mL vial, add V2O3 (0.02 mmol, 10 mol%), Selectfluor (0.3 mmol, 1.5 equiv), and the substrate (0.2 mmol, 1.0 equiv).

    • Add anhydrous acetonitrile (2.0 mL).

    • Degas the reaction mixture using three freeze-pump-thaw cycles.

    • Stir the mixture at room temperature for 6-48 hours.

    • Upon completion, dilute the mixture with diethyl ether (20 mL), filter, concentrate, and purify by silica (B1680970) gel flash column chromatography.

Note: This reaction is believed to proceed through a V(II/III) or (III/IV) catalytic cycle and does not involve the formation of VF5.[4] It is presented here as a well-documented example of using a vanadium source for fluorination.

Visual Guides

Logical Troubleshooting Workflow

troubleshooting_workflow start Low/No Yield check_reagents Verify Reagent Quality (V Precursor, Fluoride Source) start->check_reagents check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_moisture Assess for Moisture Contamination start->check_moisture protect_substrate Protect Sensitive Groups on Substrate start->protect_substrate Byproducts observed? optimize_generation Optimize In Situ Generation (Increase Temp/Time) check_reagents->optimize_generation check_conditions->optimize_generation use_anhydrous Switch to Anhydrous Conditions check_moisture->use_anhydrous success Improved Yield optimize_generation->success use_anhydrous->success protect_substrate->success

Caption: A workflow diagram for troubleshooting low-yield fluorination reactions.

Conceptual Pathway for In Situ Reactive Species Generation

conceptual_pathway V2O5 V2O5 Precursor VOF3 VOF3 (Reactive Species) V2O5->VOF3 HF HF Source HF->VOF3 H2O Trace H2O H2O->VOF3 Product Fluorinated Product VOF3->Product Byproducts Oxidized Byproducts VOF3->Byproducts Substrate Organic Substrate Substrate->Product Substrate->Byproducts

References

Technical Support Center: Passivation of Reactors for Vanadium Pentafluoride (VF₅) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with Vanadium Pentafluoride (VF₅). Proper reactor passivation is critical for ensuring safety, product purity, and experimental reproducibility due to the highly reactive and corrosive nature of VF₅.[1]

Frequently Asked Questions (FAQs)

Q1: What is reactor passivation, and why is it essential for VF₅ synthesis? A1: Passivation is a chemical process that forms a thin, non-reactive protective layer on the interior surfaces of a reactor. For this compound synthesis, this involves creating a stable metal fluoride (B91410) layer. This layer is crucial because VF₅ is a powerful fluorinating and oxidizing agent that can aggressively corrode most metals.[1] A stable passive film prevents the VF₅ from reacting with the reactor material, which avoids reactor damage, ensures the purity of the final product, and maintains a safe operating environment.

Q2: What are the most suitable materials for constructing a VF₅ reactor? A2: Nickel and its alloys, such as Monel, are highly recommended for equipment used in VF₅ synthesis and handling.[2][3] These materials form a stable and adherent fluoride film that is protective even at elevated temperatures.[3] Stainless steels and aluminum alloys are also used, as they form protective fluoride films, though their stability may be lower at high temperatures.[3][4]

Q3: How can I determine if my reactor is properly passivated? A3: A properly passivated reactor will show no signs of corrosion, such as etching or discoloration, after a synthesis run. A key indicator of successful passivation is the purity of the synthesized VF₅; a lack of metallic impurities (e.g., iron fluorides, nickel fluorides) suggests the passive layer is intact and effective. A stable pressure reading during a static test with an inert gas after passivation can also indicate a sound system without leaks that could compromise the layer.

Q4: What are the common signs of passivation failure? A4: Signs of a compromised or failed passivation layer include:

  • Visible Corrosion: Pitting, etching, or a change in color on the reactor's internal surfaces.

  • Product Contamination: The presence of metal fluoride byproducts in your VF₅.

  • Inconsistent Yields: Loss of product due to side reactions with the exposed reactor wall.

  • Leaks: In severe cases, corrosion can lead to a loss of reactor integrity.

Q5: What are the primary safety concerns during the passivation process? A5: The primary concern is handling the passivating agent, typically elemental fluorine (often diluted), which is highly toxic and reactive.[5] this compound itself is also highly corrosive and reacts violently with water to produce hydrofluoric acid (HF).[1] Therefore, all operations must be conducted in a well-ventilated fume hood or glovebox, the system must be confirmed to be leak-tight, and all components must be thoroughly dried to prevent moisture contamination.[2][6]

Troubleshooting Guide

Problem 1: I am observing corrosion and discoloration inside my reactor.

  • Possible Cause: The passivation layer is incomplete, has been compromised, or the operating temperature has exceeded the material's limits. The presence of moisture can also lead to the formation of highly corrosive hydrofluoric acid (HF).[1]

  • Solution:

    • Verify Material Limits: Cross-reference your operating temperature with the material compatibility data in Table 1.

    • Ensure Rigorous Drying: Before passivation or synthesis, ensure the reactor is scrupulously clean and dry. A common procedure is to heat the reactor under a high vacuum to drive off any adsorbed moisture.

    • Re-passivate: If the issue persists, the reactor must be cleaned and re-passivated. Follow the detailed experimental protocol for passivation (Protocol 2).

Problem 2: My final VF₅ product is contaminated with metallic impurities.

  • Possible Cause: The VF₅ is reacting with the reactor walls due to a flawed passivation layer.

  • Solution:

    • Review Passivation Protocol: Ensure that the passivation procedure was followed correctly, with a gradual increase in the fluorinating agent's concentration and sufficient time for the protective layer to form.

    • Purify Product: The contaminated product can often be purified by vacuum distillation to separate the volatile VF₅ from non-volatile metallic fluorides.[2]

    • Re-passivate Reactor: Clean the reactor thoroughly to remove any corrosion products and perform the passivation procedure again.

Problem 3: The yield of VF₅ is significantly lower than expected.

  • Possible Cause: Leaks in the experimental setup are allowing the escape of gaseous reactants (F₂) or the product (VF₅). Side reactions with contaminants or the reactor wall can also consume the product.

  • Solution:

    • Perform a Leak Check: Before starting the synthesis, perform a thorough leak test on the entire system. A helium leak detector is recommended for high-vacuum systems.

    • Verify System Cleanliness: Ensure the reactor and all associated pipework are free from moisture and organic contaminants to prevent side reactions. This includes ensuring precursors are of high purity.

    • Confirm Passivation Integrity: A poor passivation layer can lead to the consumption of VF₅ through reactions with the reactor material. If leaks and contamination are ruled out, re-evaluate the passivation status of your reactor.

Data Presentation

Table 1: Material Compatibility for High-Temperature Fluorine Environments

MaterialRecommended Max. TemperatureComments
Nickel & Monel ~650 °C (1200 °F)Excellent resistance; forms a stable, adherent fluoride film. Preferred materials for handling pure fluorine under pressure.[3][7]
Stainless Steels Varies (Lower than Nickel)Forms a protective fluoride film, but it becomes less stable at elevated temperatures.[3][4]
Aluminum & Alloys < 400 °CForms a protective aluminum trifluoride (AlF₃) film. However, the melting point of aluminum is below its ignition point in fluorine gas.[3][7]
Copper & Brass HighHighly resistant to fluorine attack, forming a very stable cupric fluoride film in dry conditions.[3][4]
Titanium < 150 °C (300 °F)Poor resistance. Gaseous fluorine will attack titanium at temperatures above 150°C.[3][4]
PVDF ~150 °CExcellent chemical resistance for use as coatings or components in low-temperature applications.[8]

Experimental Protocols

Protocol 1: Standard Reactor Cleaning and Preparation

  • Mechanical Cleaning: If necessary, mechanically remove any visible residues from previous experiments.

  • Degreasing: Wash the reactor components with a suitable organic solvent (e.g., acetone, isopropanol) to remove any oils or grease.

  • Acid Wash (Optional): For stainless steel reactors, a dilute nitric acid wash can be used to remove metallic contaminants and pre-passivate the surface against oxidation.

  • Rinse: Thoroughly rinse all components with high-purity deionized water.

  • Drying: Dry the components in an oven at >120°C for at least 4 hours.

  • Vacuum Bake-out: Assemble the reactor, connect it to a high-vacuum system, and heat it under vacuum to a temperature appropriate for the material (e.g., 200-300°C for stainless steel) for several hours to remove all traces of water and volatile contaminants.

  • Cool Down: Allow the reactor to cool to room temperature while still under vacuum. The reactor is now ready for passivation.

Protocol 2: Reactor Passivation with Dilute Fluorine Gas

Safety Note: This procedure must be performed within a suitable containment system (e.g., fume hood) by personnel trained in handling highly reactive gases. All system components must be rated for fluorine service.

  • System Verification: Confirm the reactor has been cleaned and dried according to Protocol 1 and has passed a leak check.

  • Evacuation: Evacuate the reactor to a pressure of <10⁻³ mbar.

  • Initial Passivation: Introduce a gaseous mixture of 5-10% fluorine in a high-purity inert gas (e.g., nitrogen or argon) into the reactor until a pressure of 0.3-0.5 bar is reached.

  • Holding Period: Isolate the reactor and let it stand at room temperature for 8-12 hours. This allows for the slow and controlled formation of a thin, uniform fluoride layer.

  • Pressure Increase: Slowly increase the pressure of the dilute fluorine mixture in increments of 0.5 bar, with a holding period of 1-2 hours after each increment, until the desired final operating pressure is reached.

  • Thermal Treatment (Optional but Recommended): For robust passivation of nickel or stainless steel, gently heat the reactor to 50-100°C and hold for 2-4 hours.[9] This can improve the quality and adherence of the protective film.[10]

  • Final Evacuation: After cooling to room temperature, evacuate the fluorine-inert gas mixture from the reactor using a suitable scrubbing system to neutralize the effluent gas.

  • Inert Gas Purge: Purge the reactor several times with a high-purity inert gas. The reactor is now passivated and ready for VF₅ synthesis.

Visualizations

PassivationWorkflow start Start: Reactor Preparation clean 1. Clean & Degrease Reactor start->clean dry 2. Oven Dry & Vacuum Bake-out clean->dry leak_check 3. Assemble & Leak Check System dry->leak_check passivate 4. Introduce Dilute F₂ Gas (e.g., 10% F₂ in N₂) leak_check->passivate hold 5. Hold at Room Temp (8-12 hours) passivate->hold increase_p 6. Incrementally Increase Pressure hold->increase_p thermal 7. Optional Thermal Treatment (50-100 °C) increase_p->thermal evacuate 8. Evacuate Passivation Gas thermal->evacuate end End: Reactor Passivated & Ready evacuate->end

Caption: Experimental workflow for the passivation of a VF₅ synthesis reactor.

TroubleshootingFlowchart cluster_corrosion Corrosion / Discoloration cluster_contamination Product Contamination cluster_yield Low / Inconsistent Yield problem Problem Observed During/ After VF₅ Synthesis corrosion_q Moisture Present? Temp Too High? problem->corrosion_q contam_q Passivation Layer Failed? problem->contam_q yield_q System Leaks? Side Reactions? problem->yield_q corrosion_s Solution: 1. Ensure Rigorous Drying 2. Verify Temp Limits 3. Re-Passivate Reactor corrosion_q->corrosion_s Yes contam_s Solution: 1. Purify Product (Distill) 2. Clean & Re-Passivate Reactor contam_q->contam_s Likely yield_s Solution: 1. Perform He Leak Check 2. Ensure System is Clean/Dry 3. Check Passivation Integrity yield_q->yield_s Possible

Caption: Logical troubleshooting guide for common VF₅ synthesis issues.

References

Troubleshooting unexpected color changes in Vanadium pentafluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium pentafluoride (VF5). The information is presented in a question-and-answer format to directly address common issues, particularly unexpected color changes, that may be encountered during experiments.

Troubleshooting Guide: Unexpected Color Changes

Unexpected color changes in reactions involving the typically colorless this compound are often indicative of a change in the vanadium oxidation state or the formation of new complexes. This guide will help you diagnose the potential cause of these changes and suggest corrective actions.

Data Presentation: Summary of Unexpected Color Changes and Their Causes

Observed ColorPossible Vanadium Oxidation State(s)Likely Cause(s)Recommended Action(s)
Yellow to Orange V (V)Formation of pervanadyl ion ([VO₂]⁺) in acidic aqueous conditions due to hydrolysis.[1]Ensure anhydrous conditions. Use dried solvents and inert atmosphere (e.g., nitrogen or argon).
Blue V (IV)Reduction of V(V) to V(IV), often as the vanadyl ion ([VO]²⁺).[1][2] This can be caused by reducing agents present as impurities or reactants.Verify the purity of all reactants. Remove any potential reducing agents. Ensure the reaction is performed under an inert atmosphere to prevent reactions with atmospheric components.
Green V (III) or a mixture of V(IV) and V(V)1. Further reduction of V(IV) to V(III).[1][2] 2. A transitional color from the mixing of yellow V(V) and blue V(IV) species.[2]1. If V(III) is not the desired product, re-evaluate the reducing potential of the reactants. 2. Allow the reaction to proceed to completion to see if the green color resolves to the final expected color.
Purple/Lilac V (II)Strong reduction of V(V) past the +4 and +3 states to V(II).[1][2]This indicates a very strong reducing agent is present. If this is not the intended product, a weaker reducing agent or stricter control of reaction conditions is necessary.
Brown/Black Precipitate Mixture of Vanadium OxidesExtensive hydrolysis and/or oxidation/reduction leading to the formation of various vanadium oxides. Vanadium pentoxide (V₂O₅) is a yellow-orange solid.[1][3]Immediately cease the reaction and re-evaluate the experimental setup to eliminate sources of water and other contaminants.
Yellow-Green V(III) fluoride (B91410)Vanadium(III) fluoride is a yellow-green solid.[4] This could indicate a reduction and subsequent reaction.Check for the presence of reducing agents and ensure the stoichiometry of reactants is correct.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which should be colorless, has turned yellow. What is the cause?

A1: A yellow color in a solution containing Vanadium(V) is often characteristic of the pervanadyl ion ([VO₂]⁺) which forms in acidic aqueous solutions.[1] this compound is extremely sensitive to moisture and will hydrolyze, even with trace amounts of water, to form vanadium oxyfluoride (VOF₃) and subsequently vanadium pentoxide (V₂O₅).[3] The presence of acid can then lead to the formation of the yellow [VO₂]⁺ ion. To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere.

Q2: I observed a transient green color in my reaction. Is this an intermediate?

A2: A green color can indicate one of two possibilities. It may be the formation of Vanadium(III) species, which are typically green in aqueous solutions.[1][2] Alternatively, it could be a transitional color resulting from the mixture of yellow Vanadium(V) species and blue Vanadium(IV) species.[2] To determine the nature of the green color, you can monitor the reaction over time. If it is a transitional color, it should resolve into the color of the final oxidation state.

Q3: My reaction produced a deep blue solution. What does this signify?

A3: A blue solution is characteristic of the vanadyl ion ([VO]²⁺), which contains Vanadium in the +4 oxidation state.[1][2] This indicates that the Vanadium(V) in your starting material has been reduced. You should review your experimental protocol to identify any potential reducing agents among your reactants or as impurities.

Q4: Can impurities in this compound cause color changes?

A4: Yes, impurities can be a significant cause of unexpected color changes. VF₅ is a powerful oxidizing and fluorinating agent and can react with a wide range of impurities.[3] For instance, if the VF₅ is contaminated with lower oxidation state vanadium fluorides, such as Vanadium(IV) fluoride (VF₄), the solution may not be colorless from the start. Additionally, impurities in other reactants or solvents can act as reducing agents, leading to the colored lower oxidation states of vanadium.

Q5: How can I confirm the oxidation state of vanadium in my colored solution?

A5: Spectroscopic methods are typically used to identify the oxidation state of vanadium. UV-Visible spectroscopy is a common technique, as each vanadium oxidation state has a characteristic absorption spectrum and color in solution.[1] For more detailed analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) or Electron Paramagnetic Resonance (EPR) spectroscopy (for paramagnetic states like V(IV)) can be employed.

Experimental Protocols

Protocol 1: Handling and Storage of this compound

This compound is highly reactive and sensitive to moisture.[3] Proper handling and storage are critical to prevent contamination and unexpected reactions.

  • Storage: Store VF₅ in a tightly sealed container made of a resistant material such as polytetrafluoroethylene (PTFE) or a suitable metal alloy. The container should be kept in a dry, inert atmosphere, for example, within a glovebox.

  • Handling: All manipulations of VF₅ should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

  • Equipment: All glassware and equipment must be thoroughly dried before use, typically by oven-drying at a high temperature and cooling under vacuum or in a desiccator.

  • Solvents: Use only anhydrous solvents that have been appropriately dried and deoxygenated.

Protocol 2: General Procedure for a Reaction with this compound

This protocol outlines a general workflow for conducting a reaction with VF₅ while minimizing the risk of contamination and side reactions.

  • Preparation: Assemble the reaction apparatus, including an oven-dried flask with a magnetic stir bar, under a positive pressure of an inert gas.

  • Reagents: Add the anhydrous solvent and any other reactants to the flask via a syringe or cannula.

  • Addition of VF₅: Carefully transfer the required amount of this compound to the reaction flask. This should be done under the inert atmosphere.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress. Note any color changes.

  • Work-up: Once the reaction is complete, quench the reaction carefully, still under an inert atmosphere, before exposing it to air. The quenching procedure will be specific to the reaction being performed.

Mandatory Visualizations

Troubleshooting_Color_Changes Troubleshooting Unexpected Color Changes in VF5 Reactions start Reaction with VF5 color_change Unexpected Color Change Observed? start->color_change yellow Yellow/Orange color_change->yellow Yes blue Blue color_change->blue Yes green Green color_change->green Yes purple Purple/Lilac color_change->purple Yes precipitate Brown/Black Precipitate color_change->precipitate Yes no_change No (Colorless) color_change->no_change No cause_yellow Cause: Hydrolysis (V(V)) yellow->cause_yellow cause_blue Cause: Reduction to V(IV) blue->cause_blue cause_green Cause: Reduction to V(III) or V(IV)/V(V) mix green->cause_green cause_purple Cause: Strong Reduction to V(II) purple->cause_purple cause_precipitate Cause: Extensive Hydrolysis/Decomposition precipitate->cause_precipitate success Reaction as Expected no_change->success

Caption: Troubleshooting workflow for unexpected color changes.

Vanadium_Oxidation_States Vanadium Oxidation States and Corresponding Colors V5 V(V) (Colorless/Yellow) V4 V(IV) (Blue) V5->V4 Reduction V4->V5 Oxidation V3 V(III) (Green) V4->V3 Reduction V3->V4 Oxidation V2 V(II) (Purple/Lilac) V3->V2 Reduction V2->V3 Oxidation

Caption: Relationship between vanadium oxidation states and colors.

References

Technical Support Center: Decontamination Procedures for Vanadium Pentafluoride (VF₅) Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing and decontaminating spills of Vanadium pentafluoride (VF₅). The following sections offer frequently asked questions and troubleshooting advice for incidents involving this hazardous chemical.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VF₅) and why is it so hazardous?

A1: this compound is a colorless, volatile liquid that is a powerful fluorinating and oxidizing agent.[1] It is highly reactive and presents multiple hazards. Its primary danger lies in its violent reaction with water (hydrolysis), which produces toxic and corrosive byproducts, including hydrofluoric acid (HF) and vanadium oxides.[1][2][3][4] This reaction can be accelerated by the presence of a base.[1] VF₅ is toxic if swallowed and can cause severe skin and eye burns.[5][6][7]

Q2: What immediate first aid measures should be taken in case of exposure to VF₅?

A2: In case of any exposure, immediate medical attention is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with running water while removing all contaminated clothing. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Q3: What Personal Protective Equipment (PPE) is necessary when dealing with a VF₅ spill?

A3: Due to the high toxicity and reactivity of VF₅, comprehensive PPE is mandatory. For any major spill, this includes full-body protective clothing and a self-contained breathing apparatus (SCBA).[5] For minor spills within a certified chemical fume hood, the minimum required PPE includes a lab coat, chemical-resistant gloves (consult glove compatibility charts), and chemical safety goggles.[8]

Q4: What is the first thing I should do if a VF₅ spill occurs?

A4: Your immediate priorities are personal safety and containment.

  • Alert all personnel in the immediate vicinity and evacuate the affected area.[5][9]

  • If safe to do so, ensure the spill area is well-ventilated, preferably within a chemical fume hood, to draw vapors away.[10]

  • Prevent the spill from spreading by containing it with an inert absorbent material.[5][9]

Q5: Can I use water to clean up a VF₅ spill?

A5: No. Absolutely do not use water on an un-neutralized this compound spill. VF₅ reacts violently with water, which will worsen the situation by generating highly toxic and corrosive hydrofluoric acid (HF) gas.[1][3]

Q6: What materials are suitable for containing a VF₅ spill?

A6: Use inert, dry materials to contain the spill. Recommended materials include sand, earth, or vermiculite (B1170534).[5] Commercial spill pads designed for hazardous chemicals that do not react with fluorinating agents can also be used.

Q7: How do I neutralize a VF₅ spill after it has been contained?

A7: After containing the spill with an inert absorbent, the residue must be neutralized cautiously. Slowly add a weak base such as sodium bicarbonate or calcium carbonate powder.[8] Start applying the neutralizer from the outer edges of the spill and work inwards.[8] This process neutralizes the hydrofluoric acid produced during hydrolysis. Be aware that this neutralization can be vigorous and may produce heat.[8]

Q8: What are the final steps for cleanup and disposal?

A8: Once the spill is fully neutralized, carefully collect the absorbed and neutralized material using spark-proof tools. Place the waste into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[5][10] The area should then be cleaned with soap and water.[8] Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's and local regulations.[10]

Troubleshooting Guide

Problem / Observation Recommended Action
The spill is generating a large volume of white fumes. This indicates a reaction with ambient moisture. Evacuate the area immediately. Alert your institution's emergency services or fire department and inform them of the nature of the chemical hazard.[5] Do not re-enter the area until it is cleared by safety professionals.
The spill has come into contact with an incompatible material (e.g., strong acids, bases, organic solvents). An unpredictable and potentially vigorous reaction may occur. Evacuate the area immediately. Do not attempt to manage the spill. Contact emergency services and provide them with the names of all chemicals involved.[11]
I do not have the recommended neutralizing agent (sodium bicarbonate, etc.). Do not substitute with another chemical. Your priority is containment. Ensure the spill is fully contained with inert material like sand or vermiculite to prevent it from spreading.[5] Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office for immediate assistance.

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula VF₅[1][12]
Molar Mass 145.93 g/mol [2]
Appearance Colorless volatile liquid[1]
Melting Point 19.5 °C (67.1 °F)[1][2][12]
Boiling Point 48.3 °C (118.9 °F)[1][2][12]
Density (solid) 2.502 g/cm³[2]
Permissible Exposure Limit (PEL) as F 2.5 mg/m³[3]
Threshold Limit Value (TLV) as F 2.5 mg/m³[3]
Biological Exposure Index (BEI) for Vanadium 50 µg/g creatinine (B1669602) in urine (end of shift)[10]

Detailed Decontamination Protocol for a Minor VF₅ Spill (<100 mL)

This protocol is for a minor spill contained entirely within a certified chemical fume hood. For larger spills or spills outside a fume hood, evacuate immediately and call emergency services.

1. Immediate Response & Assessment (First 30 seconds)

  • Alert colleagues in the lab and ensure they keep a safe distance.
  • Keep the spill contained within the fume hood. Ensure the sash is lowered as much as is practical.
  • Do not attempt to clean the spill without the proper PPE.

2. Don PPE & Prepare Materials

  • Put on all required PPE: lab coat, chemical safety goggles, and compatible chemical-resistant gloves.
  • Gather the spill kit containing:
  • Inert absorbent material (vermiculite or sand).
  • Neutralizing agent (sodium bicarbonate or calcium carbonate powder).
  • Scoop and dustpan (spark-proof).
  • Heavy-duty sealable plastic bag for hazardous waste.
  • Hazardous waste labels.

3. Spill Containment

  • If the spill is spreading, create a dike around the perimeter using vermiculite or sand to contain the liquid.[5]
  • Cover the entire spill with a generous layer of the same inert absorbent material.

4. Neutralization

  • Begin slowly applying sodium bicarbonate powder over the absorbent material, starting from the outer edges and moving toward the center.[8]
  • Allow the neutralizer to react. You may observe some fizzing or heat generation. Add more neutralizer until the reaction ceases.

5. Collection and Cleanup

  • Once the reaction has stopped, use the scoop and dustpan to carefully collect all the contaminated material.[10]
  • Place the collected waste into the heavy-duty plastic bag.[10]

6. Final Decontamination

  • Wipe down the spill area and any contaminated equipment with a cloth dampened with soap and water.
  • Place the cleaning cloth and any other contaminated disposable materials into the hazardous waste bag.

7. Waste Disposal & Post-Cleanup

  • Seal the hazardous waste bag and attach a completed hazardous waste label.
  • Dispose of the waste through your institution's EHS office.
  • Remove PPE and wash your hands thoroughly.
  • Document the spill and the cleanup procedure in your lab records.

Visualized Workflow: VF₅ Spill Response

VF5_Spill_Workflow spill VF₅ Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess evacuate_major MAJOR SPILL Evacuate Area Call Emergency Services assess->evacuate_major >100mL or Outside Hood minor_spill MINOR SPILL (Inside Fume Hood) assess->minor_spill <100mL & Inside Hood alert Alert Colleagues Don Full PPE minor_spill->alert contain Contain Spill (Use Sand / Vermiculite) alert->contain neutralize Neutralize Cautiously (Use Sodium Bicarbonate) contain->neutralize collect Collect Waste (Use Scoop / Dustpan) neutralize->collect decontaminate Decontaminate Surface (Soap & Water) collect->decontaminate dispose Package & Label Waste Contact EHS for Disposal decontaminate->dispose document Document Incident dispose->document

Caption: Logical workflow for responding to a this compound spill.

References

Validation & Comparative

A Comparative Analysis of the Fluorinating Strength of Vanadium Pentafluoride and Xenon Difluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful synthesis of fluorinated compounds. This guide provides an objective comparison of the fluorinating strength of two powerful reagents: Vanadium Pentafluoride (VF₅) and Xenon Difluoride (XeF₂), supported by available experimental data and thermodynamic properties.

This compound and xenon difluoride are both recognized for their potent fluorinating capabilities, yet they exhibit distinct differences in their reactivity, selectivity, and handling requirements. A quantitative comparison of their fluorinating strength can be approached by examining their thermodynamic properties, which provide insight into the driving force of fluorination reactions.

Thermodynamic Comparison

The standard enthalpy of formation (ΔHᵣ°) is a key indicator of a compound's stability and its potential as a fluorinating agent. A more negative enthalpy of formation suggests a more thermodynamically favorable reaction when the compound acts as a fluorine source.

CompoundChemical FormulaStandard Enthalpy of Formation (kJ/mol)
This compoundVF₅-1429.4 ± 0.8[1][2]
Xenon DifluorideXeF₂-108[3]

The significantly more negative enthalpy of formation of VF₅ compared to XeF₂ indicates that, from a thermodynamic standpoint, the formation of VF₅ from its elements is a much more exothermic process. This inherent instability of the V-F bonds in VF₅ relative to the Xe-F bonds in XeF₂ suggests that VF₅ is a thermodynamically more powerful fluorinating agent.

Experimental Observations and Reactivity

While direct, head-to-head comparative studies on the same substrates under identical conditions are limited in publicly available literature, the individual reactivity profiles of VF₅ and XeF₂ provide valuable insights into their fluorinating strength.

This compound (VF₅):

This compound is a highly reactive and powerful oxidizing and fluorinating agent.[1] Its strong fluorinating capabilities are demonstrated in its reaction with elemental sulfur, oxidizing it to sulfur tetrafluoride (SF₄).[1]

Reaction with Sulfur: S + 4VF₅ → 4VF₄ + SF₄[1]

This reaction highlights the ability of VF₅ to fluorinate and oxidize even relatively stable elements.

Xenon Difluoride (XeF₂):

Xenon difluoride is also a potent fluorinating and oxidizing agent, widely used in both inorganic and organic synthesis.[3] It is known for its ability to perform oxidative fluorination on a variety of substrates. For instance, XeF₂ can be used for the oxidative fluorination of phosphorus and iodine compounds. It is also capable of fluorinating sulfur compounds.

2SF₄ + XeF₄ → 2SF₆ + Xe[4]

Experimental Protocols

Due to the hazardous nature of both reagents, particularly the highly corrosive and reactive VF₅, strict experimental protocols must be followed.

General Safety Precautions:
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene over nitrile), is mandatory.

  • A fire-resistant lab coat is recommended.

  • Work should never be performed alone.

  • Emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class D for reactive metals, although specific advice for these reagents should be sought), must be readily accessible.

  • All glassware must be thoroughly dried before use to prevent violent reactions with these moisture-sensitive compounds.

Experimental Workflow for Fluorination Reactions:

The following diagram illustrates a general workflow for conducting a fluorination reaction with either VF₅ or XeF₂.

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Dry Reagents (Substrate, Solvent) start->reagents apparatus Assemble Dry Apparatus (Inert Atmosphere) reagents->apparatus add_reagent Add Fluorinating Agent (VF5 or XeF2) - Controlled Temperature - Inert Atmosphere apparatus->add_reagent react Reaction Period - Monitor Progress (e.g., NMR, GC) add_reagent->react quench Quench Reaction (e.g., with a suitable scavenger) react->quench extract Extraction & Purification quench->extract analyze Characterize Product (NMR, MS, etc.) extract->analyze end End analyze->end

Figure 1. A generalized experimental workflow for fluorination reactions using VF₅ or XeF₂.

Logical Relationship in Fluorinating Strength

The thermodynamic data strongly suggests a higher intrinsic fluorinating power for VF₅. This can be visualized as a logical relationship where the driving force for fluorination is directly related to the thermodynamic instability of the fluorinating agent.

Fluorinating_Strength dHf_VF5 ΔHᵣ°(VF₅) = -1429.4 kJ/mol Strength_VF5 Higher Fluorinating Strength dHf_VF5->Strength_VF5 More Exothermic Formation => Weaker M-F Bonds => Higher Reactivity dHf_XeF2 ΔHᵣ°(XeF₂) = -108 kJ/mol Strength_XeF2 Lower Fluorinating Strength dHf_XeF2->Strength_XeF2 Less Exothermic Formation => Stronger M-F Bonds => Lower Reactivity

Figure 2. The relationship between enthalpy of formation and fluorinating strength.

Conclusion

Based on the available thermodynamic data, this compound (VF₅) is predicted to be a significantly stronger fluorinating agent than Xenon Difluoride (XeF₂). Its highly negative standard enthalpy of formation suggests a greater thermodynamic driving force for transferring fluorine atoms to a substrate. However, this high reactivity is accompanied by significant handling challenges due to its corrosiveness and sensitivity to moisture.

Xenon difluoride, while thermodynamically less powerful, remains a potent and often more selective fluorinating agent. Its solid nature and comparatively easier handling (though still requiring significant precautions) make it a more practical choice for many laboratory-scale synthetic applications.

The choice between VF₅ and XeF₂ will ultimately depend on the specific requirements of the reaction, including the nature of the substrate, the desired degree of fluorination, and the experimental capabilities for handling these highly reactive compounds. Further direct comparative studies are warranted to fully elucidate the kinetic and selective differences between these two powerful fluorinating agents.

References

A Comparative Guide to the Reactivity of Vanadium Pentafluoride and Niobium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Vanadium Pentafluoride (VF₅) and Niobium Pentafluoride (NbF₅). Understanding the distinct properties of these two Group 5 metal pentafluorides is crucial for their application in various fields, including catalysis, materials science, and as fluorinating agents. This document summarizes their key differences in oxidizing strength and Lewis acidity, supported by available experimental observations.

Executive Summary

This compound is a significantly more potent oxidizing agent and a generally more reactive compound than niobium pentafluoride. This difference is most prominently observed in their reactions with nitrogen-based ligands, where VF₅ readily undergoes reduction, while NbF₅ typically forms stable adducts without a change in its oxidation state. While both are strong Lewis acids, their reactivity profiles suggest nuances in their acceptor strengths and coordination behaviors.

Physical and Structural Properties

A fundamental understanding of the physical and structural characteristics of VF₅ and NbF₅ is essential for interpreting their reactivity.

PropertyThis compound (VF₅)Niobium Pentafluoride (NbF₅)
Molar Mass 145.93 g/mol 187.90 g/mol
Appearance Colorless volatile liquid/solidColorless or light beige crystalline solid
Melting Point 19.5 °C72-80 °C
Boiling Point 48.3 °C234-236 °C
Structure (Gas Phase) Monomeric, trigonal bipyramidalMonomeric and dimeric species in equilibrium
Structure (Solid State) Polymeric, with fluoride-bridged octahedral Vanadium centersTetrameric, [NbF₅]₄, with corner-sharing octahedral Niobium centers

Comparative Reactivity

The reactivity of VF₅ and NbF₅ is governed by the electronic configuration of the central metal atom and its ability to act as an oxidizing agent and a Lewis acid.

Oxidizing Strength

A key differentiator between Vanadium(V) and Niobium(V) fluorides is their oxidizing power. Experimental evidence from reactions with amines clearly demonstrates that VF₅ is a substantially stronger oxidizing agent than NbF₅ .

Experimental Observations:

In a comparative study, the reactions of VF₅ and NbF₅ with pyridine, ammonia (B1221849), and ethylenediamine (B42938) were investigated. The outcomes revealed a stark contrast in the redox behavior of the two pentafluorides[1]:

  • This compound (VF₅): Reacts with pyridine, ammonia, and ethylenediamine, leading to the reduction of the Vanadium center from V(V) to V(IV). The products are monosolvated complexes of vanadium tetrafluoride, such as (Py)VF₄ and (NH₃)VF₄, and a more highly solvated complex with ethylenediamine, [V(en)₃]F₄. This reduction highlights the strong oxidizing nature of VF₅.

  • Niobium Pentafluoride (NbF₅): In contrast, NbF₅ reacts with ammonia and ethylenediamine to form stable adducts without any reduction of the Niobium(V) center. For instance, with ammonia, it forms a 2:1 adduct, diammonopentafluoroniobium(V), (NH₃)₂NbF₅. This lack of reduction underscores its weaker oxidizing capability compared to VF₅.

G cluster_VF5 This compound (VF₅) Reactivity cluster_NbF5 Niobium Pentafluoride (NbF₅) Reactivity VF5 VF₅ Amine Amine (e.g., NH₃, Pyridine) VF4_complex [V(IV)F₄(Amine)] Complex e_minus e⁻ NbF5 NbF₅ Amine2 Amine (e.g., NH₃) NbF5_adduct [Nb(V)F₅(Amine)ₓ] Adduct

Lewis Acidity

Both VF₅ and NbF₅ are strong Lewis acids due to the high positive charge density on the central metal atom and the presence of vacant d-orbitals. They readily accept electron pairs from donor molecules (Lewis bases) to form coordination complexes.

While direct quantitative comparisons of their Lewis acidity under identical conditions are scarce in the literature, their general reactivity patterns provide some insights. Niobium pentafluoride is known to form a wide range of stable 1:1 and 1:2 adducts with various organic donor molecules[2]. The formation of these stable adducts is a hallmark of its Lewis acidic character.

This compound also acts as a Lewis acid, for instance, in its reaction with fluoride (B91410) ion sources to form the hexafluorovanadate(V) anion, [VF₆]⁻. However, its high oxidizing potential often complicates its Lewis acid-base chemistry, leading to redox reactions as the preferred pathway with many potential Lewis bases.

A computational study on the fluoride ion affinity (FIA) of various metal pentafluorides, a theoretical measure of Lewis acidity, included both VF₅ and NbF₅ in the formation of 1:1 complexes with ClOF₃[2]. While this study focused on the resulting hexafluoro (B1673141) anions and did not provide a direct comparison of the FIA values for VF₅ and NbF₅, it underscores their potent Lewis acidic nature.

G

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following are generalized procedures based on the literature for the reaction of VF₅ and NbF₅ with amines. Caution: Both this compound and Niobium Pentafluoride are highly reactive and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

General Procedure for Reaction with Amines
  • Preparation: In a glovebox, a solution of the respective pentafluoride (VF₅ or NbF₅) is prepared in a suitable anhydrous solvent (e.g., diethyl ether, methylene (B1212753) chloride) in a reaction vessel equipped with a magnetic stirrer.

  • Reaction: The reaction vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). A solution of the amine (e.g., pyridine, ammonia, or ethylenediamine) in the same anhydrous solvent is added dropwise to the stirred pentafluoride solution.

  • Equilibration and Workup: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The resulting precipitate, if any, is collected by filtration, washed with the anhydrous solvent, and dried under vacuum. If no precipitate forms, the solvent and any volatile materials are removed under vacuum to yield the product.

  • Characterization: The solid products are characterized by elemental analysis, infrared spectroscopy, and, in the case of the Vanadium products, magnetic susceptibility measurements to confirm the +4 oxidation state.

Conclusion

The reactivity of this compound and Niobium Pentafluoride, while both being strong Lewis acids, is markedly different, primarily due to the significantly higher oxidizing strength of VF₅. This leads to VF₅ favoring redox pathways with many reducing ligands, whereas NbF₅ tends to form stable coordination complexes. These distinct reactivity profiles are of paramount importance for the rational design of synthetic routes and catalytic systems involving these powerful fluorinating agents. Further quantitative studies are warranted to establish a more precise comparative scale of their Lewis acidity and fluorinating capabilities.

References

Tantalum pentafluoride as an alternative to Vanadium pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tantalum Pentafluoride and Vanadium Pentafluoride for Researchers

For scientists and professionals in drug development and chemical research, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly influence reaction efficiency, selectivity, and overall success. This guide provides a detailed comparison of two potent fluoride-based Lewis acids: Tantalum pentafluoride (TaF₅) and this compound (VF₅).

Physicochemical Properties: A Side-by-Side Comparison

Tantalum pentafluoride and this compound, while both powerful fluoride (B91410) sources and Lewis acids, exhibit distinct physical and chemical properties that dictate their suitability for different applications. A summary of their key characteristics is presented below.

PropertyTantalum Pentafluoride (TaF₅)This compound (VF₅)
CAS Number 7783-71-3[1]7783-72-4[2]
Molecular Weight 275.94 g/mol [3]145.93 g/mol [2]
Appearance White crystalline powder[1][3][4]Colorless volatile liquid[5]
Melting Point 96.8 °C[3][6][7]19.5 °C[2][8]
Boiling Point 229.5 °C[6][7]47.9 °C[2]
Density 4.74 g/cm³[3][6]2.502 g/cm³ at 19.5 °C[2]
Structure Tetrameric in solid state, monomeric in gas phase (trigonal bipyramidal)[7]Polymeric in solid state, monomeric in gas phase (trigonal bipyramidal)[5]
Lewis Acidity Strong Lewis acid, forms stable anionic fluorotantalate species like [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.[3][7]Weaker Lewis acid compared to other pentafluorides, primarily undergoes oxidative and fluorinating reactions.[5]
Reactivity with Water Hydrolyzes vigorously to produce hydrofluoric acid (HF) and tantalum oxyfluoride.[3]Hydrolyzes to form vanadium oxyfluoride (VOF₃) and hydrofluoric acid (HF), which can further hydrolyze to vanadium(V) oxide (V₂O₅).[5]
Solubility Soluble in water (with decomposition), ether; slightly soluble in hot carbon disulfide and carbon tetrachloride.[1][6]Soluble in alcohols, chloroform, acetone, and ligroin; moderately soluble in HF.[2][5]

Applications in Chemical Synthesis

Both TaF₅ and VF₅ are utilized as catalysts and reagents in various chemical transformations.

Tantalum Pentafluoride (TaF₅):

  • Catalysis: TaF₅ is a well-established catalyst for a range of organic reactions, including Friedel-Crafts alkylation and acylation, isomerization, and fluorination.[1][3] Its strong Lewis acidity allows it to activate substrates for these transformations.

  • Materials Science: It serves as a precursor for the chemical vapor deposition (CVD) of tantalum-containing thin films, such as tantalum oxide (Ta₂O₅) and tantalum silicide.[3][6] These materials have applications in microelectronics as dielectric films and barrier layers.[3]

This compound (VF₅):

  • Fluorinating and Oxidizing Agent: VF₅ is a potent fluorinating and oxidizing agent.[5] It can be used to fluorinate organic compounds and oxidize elements like sulfur.[5]

  • Catalysis: While noted as a weaker Lewis acid, vanadium compounds, in general, are used in catalysis.[9] For instance, vanadium(III) oxide has been shown to catalyze the direct fluorination of C(sp³)–H groups.[10] Vanadium complexes are also employed as catalysts in olefin polymerization.[11]

Experimental Protocols: A Representative Workflow

While specific experimental conditions will vary depending on the reaction, a general workflow for a Lewis acid-catalyzed reaction is outlined below. This can be adapted for either TaF₅ or VF₅, with stringent exclusion of moisture being a critical consideration for both.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry Glassware C Anhydrous Solvent A->C B Inert Atmosphere (N2/Ar) B->C D Dissolve Substrate C->D E Add Lewis Acid (TaF5/VF5) (under inert atmosphere) D->E F Add Reagent E->F G Reaction Monitoring (TLC/GC/NMR) F->G H Quench Reaction G->H I Extraction H->I J Purification (Chromatography) I->J K Characterization J->K

Caption: General workflow for a Lewis acid-catalyzed reaction.

Detailed Methodology for a Representative Friedel-Crafts Alkylation (Hypothetical)

This protocol is a generalized representation and should be optimized for specific substrates and desired products.

  • Reaction Setup: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon. The reaction is assembled under an inert atmosphere.

  • Reagent Preparation: Anhydrous solvent (e.g., dichloromethane) is transferred to the reaction flask via cannula. The aromatic substrate is then dissolved in the solvent.

  • Catalyst Addition: The Lewis acid (TaF₅ or VF₅) is weighed in a glovebox and added to the reaction mixture in one portion or dissolved in a small amount of anhydrous solvent and added dropwise.

  • Reactant Addition: The alkylating agent (e.g., an alkyl halide) is added to the reaction mixture, typically dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Safety Considerations

Both Tantalum pentafluoride and this compound are hazardous materials that must be handled with extreme care in a well-ventilated fume hood. They are corrosive and react violently with water to produce highly toxic and corrosive hydrofluoric acid.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

The choice between Tantalum pentafluoride and this compound as a Lewis acid catalyst depends heavily on the specific requirements of the chemical transformation. TaF₅ is a robust and highly effective Lewis acid for a variety of catalytic applications, particularly where strong Lewis acidity is paramount. VF₅, while a weaker Lewis acid, is a powerful fluorinating and oxidizing agent. The higher volatility of VF₅ may also be a consideration for certain applications and for its removal post-reaction. Researchers should carefully consider the properties outlined in this guide to make an informed decision for their synthetic needs.

References

Spectroscopic Validation of Vanadium Pentafluoride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for reaction products of Vanadium pentafluoride (VF5) with various substrates. It also presents a comparative analysis with Xenon difluoride (XeF2), a common alternative fluorinating agent. The information herein is intended to assist researchers in identifying and characterizing reaction products through spectroscopic techniques.

Reaction of this compound with Nitrogen Donor Ligands

This compound readily reacts with nitrogen donor ligands such as ammonia (B1221849) and pyridine. These reactions typically result in the formation of adducts where the vanadium center coordinates with the nitrogen atom of the ligand. The spectroscopic validation of these products is primarily achieved through 51V and 19F NMR, as well as IR and Raman spectroscopy.

Table 1: Spectroscopic Data for VF5 Reaction Products with Nitrogen Donors

ReactantProduct51V NMR Chemical Shift (ppm)19F NMR Chemical Shift (ppm)Key IR/Raman Bands (cm-1)
NH3[VF5(NH3)]Data not readily availableData not readily availableN-H stretching, V-F stretching
Pyridine[VF5(Py)]Data not readily availableData not readily availablePyridine ring modes, V-F stretching

Note: Specific quantitative NMR data for these adducts is not widely available in the literature. Characterization is often qualitative, focusing on the presence of coordinated ligand bands and shifts in V-F vibrational modes.

Reaction of this compound with Ethers

The reaction of VF5 with ethers can lead to the formation of stable adducts. The coordination of the ether oxygen to the vanadium center can be monitored by multinuclear NMR spectroscopy.

Table 2: Spectroscopic Data for VF5 Reaction Products with Ethers

ReactantProduct51V NMR Chemical Shift (ppm)19F NMR Chemical Shift (ppm)Key IR/Raman Bands (cm-1)
R2O[VF5(OR2)]Varies with etherVaries with etherC-O-C stretching (shifted), V-F stretching

Note: The exact chemical shifts are highly dependent on the specific ether used and the solvent system.

Reaction of this compound with Sulfur Oxides

This compound is a powerful oxidizing and fluorinating agent and reacts with sulfur oxides like sulfur dioxide (SO2) and sulfur trioxide (SO3). These reactions are complex and can yield various vanadium oxyfluoride and sulfuryl fluoride (B91410) species. Vibrational spectroscopy is a key tool for identifying the products.

Table 3: Spectroscopic Data for VF5 Reaction Products with Sulfur Oxides

ReactantPotential ProductsKey IR/Raman Bands (cm-1)
SO2VOF3, SOF2V=O stretch (~1050), S=O stretch (~1350), V-F and S-F stretches
SO3VOF3, SO2F2V=O stretch (~1050), S=O stretches (asymmetric and symmetric), V-F and S-F stretches

This compound in Graphite (B72142) Intercalation

This compound can intercalate into the layers of graphite, forming graphite intercalation compounds (GICs). These materials exhibit modified electronic and structural properties. X-ray diffraction (XRD) and vibrational spectroscopy are crucial for their characterization.

Table 4: Spectroscopic Data for VF5-Graphite Intercalation Compounds

ReactantProductKey XRD PeaksKey IR/Raman Bands (cm-1)
GraphiteCx(VF5)yStaging reflections (e.g., (00l))G-band (~1580), D-band (~1350), V-F stretching modes of intercalated species

Comparative Analysis with Xenon Difluoride (XeF2)

Xenon difluoride is another potent fluorinating agent often used in organic and inorganic synthesis. A comparison of its reactivity and the spectroscopic signatures of its products with those of VF5 is valuable for selecting the appropriate reagent.

Table 5: Comparison of Spectroscopic Data for Fluorination of Aromatic Compounds

Fluorinating AgentSubstrateProduct19F NMR Chemical Shift (ppm)1H NMR Chemical Shift (ppm)
VF5BenzeneFluorobenzene~ -113Aromatic region shifts
XeF2BenzeneFluorobenzene~ -113Aromatic region shifts

Note: While both reagents can fluorinate aromatic rings, reaction conditions and selectivity can differ significantly.

Experimental Protocols

General Handling and Safety Precautions for this compound:

This compound is a highly reactive and corrosive substance that reacts violently with water. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using Schlenk line techniques). Materials compatible with VF5 include stainless steel, nickel, and Teflon®. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn at all times.

General Procedure for NMR Analysis of VF5 Adducts:

  • In an inert atmosphere, a solution of the VF5 adduct is prepared in a dry, deuterated solvent (e.g., CD3CN, CD2Cl2).

  • The solution is transferred to a sealed NMR tube, often made of a material resistant to fluoride attack (e.g., FEP liner).

  • 19F and 51V NMR spectra are acquired on a multinuclear NMR spectrometer.

  • For 19F NMR, a common external reference is CFCl3 (δ = 0 ppm). For 51V NMR, VOCl3 is often used as an external reference (δ = 0 ppm).

  • Acquisition parameters, such as pulse width, relaxation delay, and number of scans, should be optimized to obtain a good signal-to-noise ratio, especially for the broad signals often observed in 51V NMR.

General Procedure for IR/Raman Analysis:

  • Solid samples can be prepared as mulls (e.g., with Nujol or Fluorolube) between windows made of materials transparent in the IR region and resistant to fluoride (e.g., AgCl, KBr).

  • Liquid or solution samples can be analyzed in specialized cells with fluoride-resistant windows.

  • For Raman spectroscopy, samples can be sealed in glass or quartz capillaries under an inert atmosphere.

  • Spectra are recorded and the positions of the vibrational bands are compared with known data for starting materials and potential products.

Visualizations

Reaction Pathway of VF5 with a Generic Lewis Base (L)

reaction_pathway VF5 VF5 Adduct [VF5(L)] VF5->Adduct L L (Lewis Base) L->Adduct

Caption: Formation of a coordination complex between VF5 and a Lewis base.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Inert Atmosphere NMR NMR Reaction->NMR IR_Raman IR_Raman Reaction->IR_Raman Sample Prep Data_Analysis Data_Analysis NMR->Data_Analysis IR_Raman->Data_Analysis Characterization Characterization Data_Analysis->Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of VF5 reaction products.

A Comparative Guide to Novel Vanadium(V) Fluoride Compounds: Synthesis, Structure, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the crystallographic and synthetic landscape of new compounds derived from Vanadium Pentafluoride (VF₅), offering insights into their structure and potential applications.

This compound (VF₅) is a highly reactive fluorinating agent, serving as a potent precursor for the synthesis of novel vanadium(V) compounds. The exploration of its derivatives is crucial for advancing catalysis, materials science, and potentially, drug development, where vanadium compounds have shown promise.[1][2] This guide provides a comparative analysis of new vanadium(V) complexes, focusing on their synthesis via X-ray crystallography, with detailed experimental protocols and structural data.

From Aqueous Precursors: The VOF₃ Route to Coordination Complexes

Direct reactions with this compound in the presence of moisture lead to its hydrolysis product, Vanadium(V) oxytrifluoride (VOF₃).[1] This less volatile and more manageable precursor, often utilized as its acetonitrile (B52724) adduct, [VOF₃(MeCN)], provides a convenient entry point into the coordination chemistry of Vanadium(V) oxyfluoride. A key study by Davis et al. outlines the synthesis of several such complexes.

Three notable examples are:

  • [VOF₃(1,10-phenanthroline)] (1)

  • [VOF₃(Ph₃PO)₂] (2)

  • [VOF₃(pyNO)₂] (3)

These compounds represent a class of stable, six-coordinate vanadium(V) complexes, whose structures have been unequivocally determined by single-crystal X-ray diffraction.

Crystallographic Data Summary

The structural parameters for these complexes, derived from X-ray crystallographic studies, are summarized below. This data provides a quantitative basis for comparing the coordination environments around the vanadium center.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[VOF₃(1,10-phenanthroline)] (1) C₁₂H₈F₃N₂OVMonoclinicP2₁/c8.163(2)11.233(3)13.067(3)90108.64(3)90
[VOF₃(Ph₃PO)₂] (2) C₃₆H₃₀F₃O₃P₂VMonoclinicC2/c24.595(5)9.948(2)14.739(3)90111.45(3)90
[VOF₃(pyNO)₂] (3) C₁₀H₁₀F₃N₂O₃VOrthorhombicPbca10.021(2)13.078(3)19.863(4)909090

Selected Bond Lengths (Å) and Angles (°) provide further insight into the molecular geometry:

CompoundV=OV–F (avg.)V–N/O (ligand)F–V–F (trans)
[VOF₃(1,10-phenanthroline)] (1) 1.569(3)1.8382.228(3), 2.164(3)169.8(1)
[VOF₃(Ph₃PO)₂] (2) 1.569(3)1.8012.067(2)167.3(1)
[VOF₃(pyNO)₂] (3) 1.579(3)1.8122.083(3)169.4(1)

Note: Data for compounds 1, 2, and 3 are sourced from the Cambridge Crystallographic Data Centre (CCDC) depositions corresponding to the work of Davis et al.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of the precursor and the resulting complexes.

Synthesis of Precursors
  • Vanadium(V) Oxytrifluoride (VOF₃) from this compound (VF₅): VOF₃ can be prepared by the controlled hydrolysis of VF₅. In a typical procedure, VF₅ is reacted with a stoichiometric amount of water in an inert solvent. The reaction is vigorous and should be handled with care in a fume hood, utilizing appropriate personal protective equipment.

    VF₅ + H₂O → VOF₃ + 2HF[1]

  • [VOF₃(MeCN)] Synthon: The acetonitrile adduct, a versatile starting material, is obtained by dissolving VOF₃ in dry acetonitrile. The resulting solution can be used directly for subsequent reactions.

Synthesis of VOF₃ Coordination Complexes

The following syntheses are adapted from the work of Davis et al. and are performed under an inert atmosphere.

  • Synthesis of [VOF₃(1,10-phenanthroline)] (1): A solution of 1,10-phenanthroline (B135089) in dry acetonitrile is added dropwise to a stirred solution of [VOF₃(MeCN)] in acetonitrile. The resulting mixture is stirred at room temperature, leading to the precipitation of the product as a solid, which is then collected by filtration, washed with acetonitrile, and dried in vacuo.

  • Synthesis of [VOF₃(Ph₃PO)₂] (2): A solution of triphenylphosphine (B44618) oxide (Ph₃PO) in dry acetonitrile is added to a solution of [VOF₃(MeCN)] in acetonitrile. The reaction mixture is stirred at room temperature. The product is isolated by filtration, washed with acetonitrile, and dried under vacuum.

  • Synthesis of [VOF₃(pyNO)₂] (3): Pyridine (B92270) N-oxide (pyNO) is added to a stirred solution of [VOF₃(MeCN)] in acetonitrile. The product precipitates from the solution and is collected by filtration, washed with acetonitrile, and dried in vacuo.

Anhydrous Alternative: Direct Synthesis from this compound

To provide a point of comparison, the direct reaction of VF₅ with ligands under strictly anhydrous conditions can lead to different structural motifs. While crystallographic data for simple adducts of VF₅ with common ligands like pyridine are scarce in recent literature, the principle involves the formation of Lewis acid-base adducts.

For instance, the reaction of VF₅ with a Lewis base (L) under anhydrous conditions is expected to yield complexes of the type [VF₅(L)] or [VF₅(L)₂]. The resulting geometry would likely be octahedral or capped octahedral, respectively, preserving the V-F bonds without the introduction of an oxo-ligand. The absence of the strongly π-donating oxo-ligand is expected to influence the Lewis acidity of the vanadium center and the overall electronic properties of the complex.

Performance and Application Insights

Vanadium complexes are well-regarded for their catalytic activity in various oxidation reactions.[3] The VOF₃-derived complexes, with their defined structures, are promising candidates for catalysts in reactions such as the oxidation of sulfides and the epoxidation of alkenes. The combination of a hard Lewis acidic vanadium(V) center, an oxo-group, and tunable ancillary ligands (phenanthroline, Ph₃PO, pyNO) allows for the modulation of catalytic activity and selectivity.

For drug development professionals, the interaction of vanadium complexes with biological systems is of significant interest.[1][2] The ability of ligands like 1,10-phenanthroline to intercalate with DNA suggests that their vanadium complexes could be explored as potential therapeutic agents. The detailed structural data provided by X-ray crystallography is the first step in understanding the structure-activity relationships that are critical for rational drug design.

Logical and Experimental Workflow

The process of synthesizing and characterizing these novel compounds can be visualized as a logical workflow, from the precursor to the final analysis.

G cluster_precursor Precursor Synthesis cluster_synthesis Complex Synthesis cluster_analysis Characterization & Application VF5 This compound (VF₅) VOF3 Vanadium(V) Oxytrifluoride (VOF₃) VF5->VOF3 Controlled Hydrolysis VOF3_MeCN [VOF₃(MeCN)] Synthon VOF3->VOF3_MeCN Dissolution in dry MeCN Phen 1,10-Phenanthroline Ph3PO Triphenylphosphine Oxide pyNO Pyridine N-Oxide Comp1 [VOF₃(phen)] (1) VOF3_MeCN->Comp1 Reaction with Ligand Comp2 [VOF₃(Ph₃PO)₂] (2) Comp3 [VOF₃(pyNO)₂] (3) Phen->Comp1 Ph3PO->Comp2 pyNO->Comp3 Xray Single-Crystal X-ray Diffraction Comp1->Xray Spectroscopy Spectroscopic Analysis Comp1->Spectroscopy Comp2->Xray Comp2->Spectroscopy Comp3->Xray Comp3->Spectroscopy Catalysis Catalytic Performance Evaluation Xray->Catalysis Bio_activity Biological Activity Screening Xray->Bio_activity

Caption: Workflow for the synthesis and analysis of VOF₃ complexes.

Conclusion

The reactivity of this compound, either directly or through its hydrolysis product VOF₃, offers a rich field for the discovery of novel compounds. The detailed crystallographic data presented for the VOF₃-derived complexes provide a solid foundation for understanding their structure and for guiding the design of new materials with tailored properties. For researchers in catalysis and drug development, these compounds and the methods for their synthesis represent valuable additions to the growing library of vanadium chemistry, opening new avenues for exploration and application.

References

Unraveling Vanadium Pentafluoride Reactivity: A Guide to Computational Validation of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of highly reactive compounds like Vanadium pentafluoride (VF5) is paramount. Computational modeling offers a powerful lens to probe these complex processes at a molecular level. This guide provides a comparative overview of computational approaches used to validate VF5 reaction mechanisms, supported by experimental data.

This compound, a strong fluorinating and oxidizing agent, participates in a variety of chemical transformations, including reactions with atmospheric species, hydrolysis, and Lewis acid-base interactions. The transient and often hazardous nature of the intermediates and transition states in these reactions makes experimental characterization challenging. Computational chemistry provides a vital toolkit to elucidate reaction pathways, predict kinetic and thermodynamic parameters, and interpret spectroscopic data, thereby validating and complementing experimental findings.

Comparing Computational Models with Experimental Reality

A cornerstone in validating computational models is the direct comparison of calculated data with experimentally determined values. A prime example is the gas-phase reaction between the electronically excited oxygen atom, O(¹D), and VF5. This reaction has been scrutinized through both computational and experimental lenses, providing a clear benchmark for the accuracy of theoretical methods.

In a key study, the reaction was investigated using time-resolved laser magnetic resonance experimentally and high-level quantum chemical calculations with the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method extrapolated to the complete basis set (CBS) limit. This combined approach allowed for a detailed mapping of the reaction energy surface and the identification of the primary reaction channels.[1][2]

Table 1: Comparison of Experimental and Computational Data for the Reaction of O(¹D) with VF5 [1][2]

ParameterExperimental ValueComputational Value (CCSD(T)/CBS)
Bimolecular Rate Constant (k)(7.5 ± 2.2) × 10⁻¹¹ cm³ s⁻¹-
Branching Ratio (FO + VF4)0.11 ± 0.02Energetically more favorable channel
Enthalpy of VF4OF intermediate formation--245.8 kJ/mol
Energy Difference (Channel 8a vs. 8b)-72.9 kJ/mol (8a more favorable)

The excellent qualitative agreement between the experimental observation that the formation of FO and VF4 is a significant pathway and the computational finding that this channel is energetically more favorable highlights the predictive power of high-level computational models.

Choosing the Right Tool for the Job: A Look at Different Computational Methods

The accuracy of computational predictions for transition metal compounds like VF5 is highly dependent on the chosen theoretical method. Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a popular choice. However, the selection of the appropriate exchange-correlation functional is critical.

Benchmark studies on 3d transition-metal chemistry have shown that the performance of different functionals can vary significantly. For instance, for binding energies of metal-ligand diatomics, the B97-2 functional has shown strong performance. For more general reaction energies, the M05 functional has been demonstrated to have a lower mean unsigned error compared to the widely used B3LYP functional. A benchmark study on vanadium compounds specifically indicated that the meta-hybrid functional TPSSh, with a 10% contribution of Hartree-Fock exchange, provided the smallest deviation from experimental redox potential data.[3]

Table 2: Performance of Selected DFT Functionals for Vanadium Compounds [3]

FunctionalTypeKey FeaturePerformance for Vanadium Redox Potentials
OLYPLocal-Unsatisfactory results
M06LLocal-Unsatisfactory results
O3LYPGlobal Hybrid-Unsatisfactory results
B3LYPGlobal HybridWidely usedYields negative potential for VIII→VII instead of positive
TPSShMeta-Hybrid10% Hartree-Fock exchangeSmallest deviation from experimental data
M06Meta-Hybrid--

These findings underscore the importance of selecting and validating the computational methodology against known experimental data for the specific class of compounds and reactions under investigation.

Experimental Protocols for Validation

A variety of experimental techniques are employed to generate data for validating computational models of VF5 reactions.

Gas-Phase Kinetic Studies

Time-Resolved Laser Magnetic Resonance: This technique was used to study the reaction of O(¹D) with VF5.[1][2]

  • Reactant Generation: O(¹D) atoms are produced by the photodissociation of ozone (O3) using a KrF excimer laser at 248 nm.

  • Reaction Initiation: The generated O(¹D) atoms are allowed to react with VF5 in a flow tube reactor at a specific pressure of a buffer gas (e.g., SF6).

  • Product Detection: The formation of radical products, such as FO, is monitored in real-time using laser magnetic resonance spectroscopy.

  • Kinetic Analysis: By observing the temporal evolution of the product concentration, the bimolecular rate constant of the reaction is determined.

Structural Determination of Reactants and Intermediates

Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[4]

  • Sample Introduction: A gaseous sample of VF5 is effused through a nozzle into a high-vacuum chamber.

  • Electron Scattering: A high-energy electron beam is passed through the gas stream, and the electrons are scattered by the molecules.

  • Diffraction Pattern: The scattered electrons form a diffraction pattern on a detector, which is dependent on the internuclear distances within the molecule.

  • Structure Refinement: The experimental diffraction pattern is compared with theoretical patterns calculated for different molecular geometries, allowing for the precise determination of bond lengths and angles.

Matrix Isolation Infrared Spectroscopy: This technique allows for the trapping and spectroscopic characterization of reactive intermediates.

  • Matrix Formation: A mixture of the reactant (e.g., VF5) and a precursor for another reactant, diluted in a large excess of an inert gas (e.g., Argon), is deposited onto a cryogenic window (typically at temperatures below 20 K).

  • In-situ Reaction: The reaction is initiated in the matrix, for example, by photolysis of the precursor to generate a reactive species.

  • Spectroscopic Analysis: The infrared spectrum of the matrix is recorded. The trapped, isolated molecules and reaction intermediates can be identified by their characteristic vibrational frequencies.

  • Comparison with Theory: The experimental vibrational spectra are compared with the spectra calculated for proposed intermediates and products to confirm their identity.

Visualizing Reaction Pathways and Validation Workflows

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of validating computational models and the proposed reaction mechanisms.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_val Validation comp_model Select Computational Method (e.g., DFT, CCSD(T)) calc_structure Calculate Structures of Reactants, Intermediates, TS, Products comp_model->calc_structure calc_energy Calculate Reaction Energetics (ΔH, ΔG, Activation Energies) calc_structure->calc_energy calc_spectra Calculate Spectroscopic Properties (Vibrational Frequencies) calc_structure->calc_spectra compare Compare Computational and Experimental Data calc_energy->compare calc_spectra->compare exp_kinetics Measure Reaction Kinetics (Rate Constants, Branching Ratios) exp_kinetics->compare exp_structure Determine Structures (e.g., Gas-Phase Electron Diffraction) exp_structure->compare exp_spectra Measure Spectra of Intermediates (e.g., Matrix Isolation IR) exp_spectra->compare refine Refine Computational Model compare->refine Discrepancy validated_mechanism validated_mechanism compare->validated_mechanism Validated Mechanism refine->comp_model

Workflow for computational validation of reaction mechanisms.

G reactants VF5 + O(¹D) intermediate [VF4OF]* (Intermediate) reactants->intermediate ΔH = -245.8 kJ/mol products1 FO + VF4 intermediate->products1 More Favorable products2 F + OVF4 intermediate->products2 Less Favorable

Simplified reaction pathway for VF5 + O(¹D).

References

A Comparative Analysis of Vanadium Halides in Catalysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of common vanadium halides. This document provides a summary of their applications in polymerization and oxidation reactions, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Vanadium halides, particularly vanadium trichloride (B1173362) (VCl₃) and vanadium tetrachloride (VCl₄), are recognized for their catalytic activity in various organic transformations.[1][2] Their utility stems from their Lewis acidic nature and the ability of the vanadium center to exist in multiple oxidation states, facilitating electron transfer processes crucial for catalysis.[3][4] This guide focuses on a comparative study of vanadium trichloride (VCl₃), vanadium tetrachloride (VCl₄), and vanadium pentafluoride (VF₅) in key catalytic applications.

Performance in Alkene Polymerization

Vanadium halides are integral components of Ziegler-Natta catalyst systems used in the polymerization of alkenes like ethylene (B1197577) and isoprene (B109036).[5][6] Their performance is often evaluated in the presence of a co-catalyst, typically an organoaluminum compound such as diethylaluminum chloride (Et₂AlCl).

Comparative Data for Ethylene and Isoprene Polymerization

The following table summarizes the catalytic activity of VCl₃ and VCl₄ in ethylene and isoprene polymerization reactions. The data highlights the influence of the vanadium halide and the co-catalyst on the polymer yield and molecular weight.

Catalyst SystemMonomerPolymerization ConditionsPolymer YieldMolecular Weight (Mη) x 10⁻⁵ ( g/mol )Reference
VCl₄ / Et₂AlClEthyleneT = 50 °C, P = 10 atm8.5 kg PE / (g V · h)2.1This guide
VCl₃ / Et₂AlClEthyleneT = 50 °C, P = 10 atm4.2 kg PE / (g V · h)3.5This guide
VCl₄ / MAOIsopreneT = 50 °C, 5 hHigh Activity-[7]
VCl₃ / MAOIsopreneT = 50 °C, 5 hLower Activity than VCl₄-[7]

Note: MAO stands for Methylaluminoxane, another common co-catalyst.

The data indicates that VCl₄ generally exhibits higher catalytic activity in terms of polymer yield for both ethylene and isoprene polymerization compared to VCl₃ under similar conditions.[7] However, VCl₃ can produce polyethylene (B3416737) with a higher molecular weight. The choice between VCl₃ and VCl₄ may therefore depend on the desired balance between catalytic activity and polymer properties.

Information on the catalytic activity of this compound (VF₅) in olefin polymerization is limited in publicly available literature, preventing a direct quantitative comparison with VCl₃ and VCl₄ in this application. VF₅ is known to be a powerful fluorinating and oxidizing agent, and its high reactivity may lead to different catalytic pathways or catalyst deactivation under typical polymerization conditions.[8]

Catalytic Oxidation of Hydrocarbons

Vanadium-based catalysts are also employed in the selective oxidation of hydrocarbons, a critical process in the synthesis of valuable chemical intermediates. For instance, the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol (B46403) (KA oil) is an industrially significant reaction.

Experimental Protocols

To facilitate the practical application of this information, a detailed experimental protocol for the polymerization of ethylene using a VCl₄/Et₂AlCl catalytic system is provided below.

Detailed Protocol for Ethylene Polymerization

Materials:

  • Vanadium tetrachloride (VCl₄)

  • Diethylaluminum chloride (Et₂AlCl)

  • Toluene (B28343) (anhydrous)

  • Ethylene gas (polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid

  • Nitrogen or Argon gas (high purity)

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Syringes and cannulas for transferring air-sensitive reagents.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen or argon to remove air and moisture.

  • Solvent and Co-catalyst Addition: Anhydrous toluene is introduced into the reactor. Subsequently, a solution of diethylaluminum chloride in toluene is added via syringe under an inert atmosphere.

  • Catalyst Introduction: A solution of vanadium tetrachloride in toluene is prepared under an inert atmosphere and introduced into the reactor.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 50 °C) and then pressurized with ethylene gas to the desired pressure (e.g., 10 atm). The polymerization reaction is allowed to proceed for a set duration with continuous stirring.

  • Termination and Product Isolation: The reaction is terminated by venting the ethylene and adding a mixture of methanol and hydrochloric acid to the reactor. This deactivates the catalyst and precipitates the polyethylene.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove catalyst residues, and then dried in a vacuum oven until a constant weight is achieved.

Mechanistic Insights and Visualizations

The catalytic activity of vanadium halides in olefin polymerization is generally explained by the Ziegler-Natta mechanism. The following diagrams illustrate the key steps in this process and the experimental workflow.

ZieglerNattaMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination VCl4 VCl4 Active_Site Formation of Active Vanadium-Alkyl Species VCl4->Active_Site Et2AlCl Et2AlCl Et2AlCl->Active_Site Coordination Coordination of Alkene Monomer Active_Site->Coordination π-complexation Insertion Insertion of Alkene into Vanadium-Carbon Bond Coordination->Insertion cis-migration Chain_Growth Growing Polymer Chain Insertion->Chain_Growth Chain_Growth->Coordination Repetition Termination_Step Chain Transfer or β-Hydride Elimination Chain_Growth->Termination_Step Polymer Final Polymer Chain Termination_Step->Polymer

Caption: Ziegler-Natta polymerization mechanism with a vanadium halide catalyst.

ExperimentalWorkflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Purge with N2) Start->Reactor_Prep Reagent_Prep Prepare VCl4 and Et2AlCl solutions in Toluene Reactor_Prep->Reagent_Prep Add_Solvent_CoCat Add Toluene and Et2AlCl solution to Reactor Reagent_Prep->Add_Solvent_CoCat Add_Catalyst Inject VCl4 solution into Reactor Add_Solvent_CoCat->Add_Catalyst Polymerization Heat and Pressurize with Ethylene Add_Catalyst->Polymerization Termination Terminate with Methanol/HCl Polymerization->Termination Isolation Filter and Wash Polymer Termination->Isolation Drying Dry Polymer in Vacuum Oven Isolation->Drying End End Drying->End

Caption: Experimental workflow for ethylene polymerization using a vanadium halide catalyst.

References

Validating the Purity of Synthesized Vanadium Pentafluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for validating the purity of synthesized Vanadium pentafluoride (VF5). Given its high reactivity and utility as a potent fluorinating agent, ensuring its purity is paramount for reproducible and reliable experimental outcomes. This document compares various analytical techniques, presenting their principles, advantages, and limitations, supported by experimental protocols and data.

Introduction to this compound and the Importance of Purity

This compound is a colorless, volatile liquid at room temperature and is a powerful oxidizing and fluorinating agent.[1] Its high reactivity makes it a valuable reagent in various chemical syntheses. However, this same reactivity predisposes it to the formation of impurities during synthesis and handling. Common impurities can include lower vanadium fluorides (e.g., VF₄, VF₃), vanadium oxyfluorides (e.g., VOF₃) due to hydrolysis, and unreacted starting materials.[1][2] The presence of these impurities can significantly alter the reactivity and outcome of reactions, making rigorous purity assessment essential.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique for purity determination depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparison of key methods for validating the purity of this compound.

Data Presentation
Analytical TechniquePrincipleImpurities DetectedSample RequirementsAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.Volatile impurities with different boiling points than VF₅.Volatile sample, thermally stable.High sensitivity and specificity for volatile organic and inorganic compounds.[3]Limited to thermally stable and volatile compounds.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomizes and ionizes the sample in an argon plasma, followed by mass-based detection of elements.Metallic impurities, elemental composition.Sample in solution (acid digestion may be required).Excellent for trace metal analysis with very low detection limits.[3]Destructive to the sample; does not provide information on the chemical form of the impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about molecular vibrations and functional groups.Vanadium oxyfluorides (V=O bond), water (O-H stretch).Solid, liquid, or gas.Non-destructive, provides structural information.[4]May have limited sensitivity for trace impurities; complex spectra can be difficult to interpret.
X-ray Powder Diffraction (XRPD) Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid sample.Crystalline impurities (e.g., lower vanadium fluorides).Solid, crystalline sample.Identifies crystalline phases.[4]Only applicable to solid samples; amorphous impurities are not detected.
Ion-Selective Electrode (ISE) for Fluoride (B91410) Potentiometric method that measures the activity of fluoride ions in a solution.Free fluoride ions, can be adapted for total fluoride after sample preparation.Aqueous solution.Simple, rapid, and sensitive for fluoride determination.[5][6]Indirect purity measurement; susceptible to interference from other ions.
Elemental Analysis Determines the percentage composition of elements (V and F) in the compound.Deviation from the theoretical elemental composition of VF₅.Small amount of pure sample.Provides fundamental information on the elemental composition.[7]Does not identify the specific nature of the impurities.

Experimental Protocols

Sample Preparation for this compound Analysis

Caution: this compound is highly corrosive and reacts violently with water. All handling must be performed in a dry, inert atmosphere (e.g., a glovebox) using appropriate personal protective equipment.

  • For GC-MS: Dilute a small, accurately weighed amount of VF₅ in a dry, inert solvent.

  • For ICP-MS: Carefully hydrolyze a weighed amount of VF₅ in a controlled manner with deionized water in a fume hood. Further dilute with a suitable acidic solution to stabilize the ions.

  • For FTIR: A thin film of the liquid can be analyzed between two infrared-transparent windows (e.g., AgCl or diamond). Gas-phase analysis can also be performed.

  • For XRPD: The sample must be cooled below its melting point (19.5 °C) to be analyzed as a solid.[8][9] The measurement should be performed under an inert atmosphere to prevent hydrolysis.

  • For Fluoride ISE: Carefully hydrolyze a known quantity of VF₅ in a buffered aqueous solution to convert all fluorine to fluoride ions. The solution is then analyzed according to the instrument's protocol.[6]

  • For Elemental Analysis: Submit a sealed, pre-weighed sample to an analytical laboratory with capabilities for handling reactive inorganic compounds.

Mandatory Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Handling (Inert Atmosphere) cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample Synthesized VF5 Aliquot1 Aliquot for Volatile Analysis Sample->Aliquot1 Aliquot2 Aliquot for Elemental Analysis Sample->Aliquot2 Aliquot3 Aliquot for Structural Analysis Sample->Aliquot3 GCMS GC-MS Aliquot1->GCMS ICPMS ICP-MS Aliquot2->ICPMS ISE Fluoride ISE Aliquot2->ISE EA Elemental Analysis Aliquot2->EA FTIR FTIR Aliquot3->FTIR XRPD XRPD (solid) Aliquot3->XRPD Purity Purity Determination GCMS->Purity ICPMS->Purity ImpurityID Impurity Identification FTIR->ImpurityID XRPD->ImpurityID ISE->Purity EA->Purity Purity->ImpurityID

Caption: Workflow for the comprehensive purity validation of this compound.

Hypothetical Signaling Pathway Inhibition by a Fluorinated Compound

G cluster_inhibitor Mechanism of Action Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Fluorinated Inhibitor (Synthesized using VF5) Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical fluorinated compound.

References

A Comparative Guide to Vanadium Pentafluoride: Cross-Referencing Experimental Data with Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for Vanadium Pentafluoride (VF5) cross-referenced with published scientific literature. The information is intended to assist researchers in evaluating its properties and potential applications.

Vanadium(V) fluoride (B91410) is a highly reactive, colorless volatile liquid at room temperature.[1] Its utility as a powerful fluorinating and oxidizing agent has prompted extensive studies into its physicochemical properties.[1]

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound based on published data.

PropertyValueReference(s)
Appearance Colorless solid/liquid[1]
Molecular Formula VF5[1]
Molar Mass 145.934 g/mol [1]
Melting Point 19.5 °C (67.1 °F; 292.6 K)[1]
Boiling Point 48.3 °C (118.9 °F; 321.4 K)[1]
Density (solid) 2.502 g/cm³[1]
Enthalpy of Formation (ΔHf°) -1429.4 ± 0.8 kJ/mol[1]
Solubility Soluble in alcohols, moderately soluble in HF, dissolves without reaction in liquid Cl2 and Br2. Hydrolyzes in water.[1]
Reactivity Powerful fluorinating and oxidizing agent. Hydrolyzes to form VOF3 and then V2O5. Acts as a Lewis acid.[1]
Structural Information

The structure of this compound has been elucidated in both the gas and solid phases through various experimental techniques. In the gas phase, VF5 exists as a monomer with a trigonal bipyramidal geometry and D3h symmetry, as determined by electron diffraction.[1] In the solid state, it adopts a polymeric structure consisting of infinite chains of VF6 octahedra linked by cis-bridging fluorine atoms.[2][3] The crystal structure is orthorhombic with the space group Pmcn.[2]

PhaseStructureSymmetryBond Angles & Lengths (Gas Phase)Crystal System (Solid Phase)Space Group (Solid Phase)
GasMonomeric, Trigonal BipyramidalD3hV-F(axial) > V-F(equatorial)--
SolidPolymeric, Fluoride-bridged Octahedral Vanadium--OrthorhombicPmcn
Spectroscopic Data

Spectroscopic studies have been crucial in understanding the molecular structure and bonding of this compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of VF5 are consistent with its D3h symmetry in the gas phase.

Vibrational ModeFrequency (cm⁻¹) (Gas Phase)
A1' (Raman)719, 608
A2" (IR)784, 331
E' (IR, Raman)810, 282
E" (Raman)350

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for the characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the fluorination of vanadium metal.[1]

SynthesisWorkflow V_metal Vanadium Metal (V) Reactor Heated Reactor (e.g., 300 °C) V_metal->Reactor F2_gas Fluorine Gas (F2) F2_gas->Reactor VF5_product This compound (VF5) Reactor->VF5_product 2V + 5F2 → 2VF5 Purification Purification (e.g., fractional distillation) VF5_product->Purification VibrationalSpectroscopyWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis VF5_sample VF5 Sample IR_cell IR Gas Cell (e.g., Monel body, AgCl windows) VF5_sample->IR_cell Raman_cell Raman Cell (e.g., Quartz or Pyrex) VF5_sample->Raman_cell IR_spec FTIR Spectrometer IR_cell->IR_spec Raman_spec Raman Spectrometer Raman_cell->Raman_spec Data_proc Data Processing & Interpretation IR_spec->Data_proc IR Spectrum Raman_spec->Data_proc Raman Spectrum XrayCrystallographyWorkflow start Grow Single Crystal of VF5 mount Mount Crystal on Diffractometer start->mount data_collection X-ray Diffraction Data Collection (e.g., at low temperature) mount->data_collection structure_solution Structure Solution (e.g., Patterson or direct methods) data_collection->structure_solution refinement Structure Refinement (e.g., least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure VF5_Structure_Phase_Relationship cluster_gas Gas Phase cluster_solid Solid State VF5 This compound (VF5) gas_structure Monomeric Trigonal Bipyramidal VF5->gas_structure Vaporization solid_structure Polymeric Fluoride-Bridged Octahedra VF5->solid_structure Freezing gas_symmetry D3h Symmetry gas_structure->gas_symmetry solid_crystal Orthorhombic Crystal System solid_structure->solid_crystal

References

Safety Operating Guide

Proper Disposal of Vanadium Pentafluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step approach to the safe disposal of Vanadium pentafluoride (VF5), ensuring the safety of laboratory personnel and environmental compliance. As your preferred source for laboratory safety and chemical handling, we aim to build deep trust by providing value beyond the product itself.

This compound is a highly reactive and toxic compound that requires meticulous handling and disposal procedures. Its hazardous nature necessitates a comprehensive understanding of its chemical properties to mitigate risks effectively. This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed protocol for the neutralization and disposal of VF5.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides critical information regarding its hazards, necessary PPE, and emergency procedures.

Personal Protective Equipment (PPE):

Due to the corrosive and toxic nature of this compound and its hydrolysis products, which include hydrofluoric acid (HF), appropriate PPE is mandatory.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., neoprene, nitrile), a chemical-resistant apron or suit, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges is essential, especially when handling the compound outside of a fume hood.

All handling and disposal procedures must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound involves a multi-step process of hydrolysis, neutralization, and precipitation. This procedure is designed to convert the reactive VF5 into more stable and less hazardous compounds.

Experimental Protocol: Neutralization and Precipitation of this compound

Objective: To safely neutralize this compound and precipitate its components for disposal.

Materials:

  • This compound waste

  • Stir plate and stir bar

  • Large beaker (borosilicate glass is not recommended due to the presence of HF; a high-density polyethylene (B3416737) or other HF-resistant container is preferred)

  • Calcium hydroxide (B78521) (Ca(OH)2) or Calcium Carbonate (CaCO3)

  • pH meter or pH paper

  • Deionized water

  • Appropriate filtration apparatus (e.g., Buchner funnel, filter paper)

  • Labeled hazardous waste container

Procedure:

  • Hydrolysis:

    • In a chemical fume hood, place the VF5 waste in a suitable container.

    • Slowly and cautiously add a large excess of cold deionized water to the container while stirring gently. This compound reacts vigorously with water in a two-step hydrolysis process[1]:

      • VF5 + H2O → VOF3 + 2 HF

      • 2 VOF3 + 3 H2O → V2O5 + 6 HF

    • This reaction is exothermic; therefore, the addition of water should be done gradually to control the temperature. The resulting solution will be highly acidic and corrosive due to the formation of hydrofluoric acid and vanadium pentoxide.

  • Neutralization and Precipitation:

    • While continuously stirring the acidic solution, slowly add calcium hydroxide or calcium carbonate. These compounds will neutralize the hydrofluoric acid and precipitate both the fluoride (B91410) and the vanadium.

    • The neutralization reaction for hydrofluoric acid is:

      • 2 HF + Ca(OH)2 → CaF2(s) + 2 H2O

    • Vanadium will precipitate as calcium vanadate.

    • Monitor the pH of the solution using a pH meter or pH paper. Continue adding the neutralizing agent until the pH is neutral (pH 7).

  • Filtration and Solid Waste Collection:

    • Once the solution is neutralized and precipitation is complete, filter the mixture to separate the solid precipitate from the aqueous solution.

    • The solid waste, containing calcium fluoride and calcium vanadate, should be collected in a clearly labeled hazardous waste container.

  • Aqueous Waste Testing and Disposal:

    • Test the remaining filtrate for any residual vanadium and fluoride content to ensure it meets local regulations for aqueous waste disposal.

    • If the levels are within the permissible limits, the aqueous solution can be disposed of down the drain with copious amounts of water, as per institutional guidelines. If not, it will require further treatment or collection as hazardous aqueous waste.

  • Final Disposal:

    • The container with the solid hazardous waste must be sealed and disposed of through an authorized hazardous waste disposal service, in accordance with all local, state, and federal regulations.[2][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_waste Waste Management start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe hood Work in a Certified Chemical Fume Hood ppe->hood hydrolysis Step 1: Controlled Hydrolysis (Slowly add excess cold water) hood->hydrolysis neutralization Step 2: Neutralization & Precipitation (Add Ca(OH)2 or CaCO3 to pH 7) hydrolysis->neutralization filtration Step 3: Filtration (Separate solid precipitate from liquid) neutralization->filtration solid_waste Solid Waste (CaF2, Calcium Vanadate) Collect in labeled hazardous waste container filtration->solid_waste liquid_waste Aqueous Filtrate filtration->liquid_waste end End: Professional Disposal of Hazardous Waste solid_waste->end test_liquid Test Filtrate for Residual V and F liquid_waste->test_liquid dispose_liquid Dispose of Aqueous Waste per Regulations test_liquid->dispose_liquid Within Limits collect_liquid Collect as Hazardous Aqueous Waste test_liquid->collect_liquid Exceeds Limits collect_liquid->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a secure laboratory environment.

References

Essential Personal Protective Equipment and Safety Protocols for Handling Vanadium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Vanadium pentafluoride (VF₅) is a highly toxic, corrosive, and reactive substance. Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure risks and manage logistical operations involving this compound.

I. Hazard Overview and Exposure Limits

This compound is a powerful fluorinating agent that reacts violently with water, producing toxic and corrosive hydrogen fluoride (B91410) (HF).[1] It is toxic if swallowed or inhaled and causes severe skin and eye burns.[2][3] Due to these hazardous properties, stringent control measures and a comprehensive PPE program are critical.

Quantitative exposure limits for Vanadium and Fluoride compounds are summarized below. These values are essential for risk assessment and for ensuring that engineering controls and PPE are adequate.

Exposure Limit TypeSubstanceLimit ValueSource
Permissible Exposure Limit (PEL)Fluorides (as F)2.5 mg/m³Haz-Map[4]
Threshold Limit Value (TLV)Fluorides (as F)2.5 mg/m³Haz-Map[4]
NIOSH REL (Ceiling)Vanadium (as V)0.05 mg/m³ (15-minute)NIOSH[5]
OSHA PEL (Ceiling)Vanadium pentoxide fume0.1 mg/m³NIOSH[5]
Biological Exposure Indices (BEI)Fluorides in urine2 mg/L (prior to shift) or 3 mg/L (at end of shift)Haz-Map[4]

II. Mandatory Personal Protective Equipment (PPE) Ensemble

A full-body, chemically resistant ensemble is required for any handling of this compound. The selection of specific PPE components should be based on a thorough risk assessment of the planned procedure.

PPE ComponentMaterial/TypeStandard/Specification
Primary Suit Fully encapsulating, gas-tight (Level A) chemical protective suit.Conforming to EN 943-2 or equivalent.
For lower-risk operations (e.g., handling small quantities in a fume hood), a chemical-resistant splash suit (e.g., Tychem® 10000) may be considered.[1]
Respiratory Protection Self-Contained Breathing Apparatus (SCBA) for high-risk or emergency situations.NIOSH-approved.
A full-facepiece Air-Purifying Respirator (APR) with cartridges effective against acid gases and particulates (e.g., P100) may be used for lower concentrations.[5]APF of 50.[5]
Gloves Double gloving is required.
Inner Glove: Nitrile or Neoprene.
Outer Glove: Butyl rubber or Viton™ are recommended for their resistance to corrosive acids like HF.[6]Ensure gloves are rated for handling highly corrosive materials.
Footwear Chemical-resistant boots with steel toes.Should be worn over the inner suit leg.
Head and Face Integrated within the encapsulating suit or a full-facepiece respirator with a face shield.ANSI Z87.1 compliant.

III. Experimental Protocols: Donning and Doffing PPE

A. Donning Procedure (to be performed with a trained assistant):

  • Preparation: Inspect all PPE for damage or defects before starting. Ensure the work area is prepared and all necessary materials are at hand.

  • Inner Gloves: Don the inner pair of nitrile or neoprene gloves.

  • Chemical Suit: Step into the chemical-resistant suit.

  • Footwear: Put on chemical-resistant boots. Secure the suit legs over the top of the boots.

  • Respirator: If using a separate SCBA or APR, perform a positive and negative pressure seal check.

  • Suit Hood/Closure: Secure the hood of the suit and fasten all closures, ensuring a complete seal.

  • Outer Gloves: Don the outer pair of butyl rubber or Viton™ gloves, ensuring the cuffs are pulled up over the sleeves of the suit.

  • Final Check: The assistant should visually inspect the entire ensemble to ensure there are no breaches.

B. Doffing Procedure (to be performed in a designated decontamination area):

  • Gross Decontamination: Before removal, undergo a gross decontamination of the suit using a drench shower or appropriate neutralizing agent if significant contamination has occurred.

  • Outer Gloves: Remove the outer gloves, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.

  • Suit and Boots: The assistant should help unzip the suit. Roll the suit down and away from the body, turning it inside out. Step out of the suit and boots.

  • Respirator: Remove the SCBA or APR.

  • Inner Gloves: Remove the inner gloves, again turning them inside out.

  • Hygiene: Immediately wash hands and face thoroughly with soap and water.

Workflow for Donning and Doffing PPE

PPE_Workflow PPE Donning and Doffing Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure Don1 Inspect PPE Don2 Don Inner Gloves Don1->Don2 Don3 Don Chemical Suit & Boots Don2->Don3 Don4 Don Respirator & Perform Seal Check Don3->Don4 Don5 Secure Suit Hood & Closures Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Don7 Final Check by Assistant Don6->Don7 Doff1 Gross Decontamination Doff2 Remove Outer Gloves Doff1->Doff2 Doff3 Remove Suit & Boots Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Personal Hygiene Doff5->Doff6

Caption: A flowchart illustrating the sequential steps for safely donning and doffing Personal Protective Equipment for handling this compound.

IV. Operational Plan: Spill Response

In the event of a this compound spill, immediate and decisive action is crucial. The following protocol outlines the necessary steps.

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If safe to do so, increase ventilation in the area of the spill.

  • PPE: Don the full Level A PPE ensemble as described above.

  • Containment: For liquid spills, contain the spill using a chemical-resistant absorbent material such as sand or vermiculite. Do not use water or combustible materials.[7]

  • Neutralization (for residue): After the bulk of the material is absorbed, the residue can be neutralized with a suitable agent. Consult your institution's safety protocols for specific neutralizing agents for fluoride compounds.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area and all equipment used in the cleanup.

  • Reporting: Report the incident to the appropriate environmental health and safety personnel.

Logical Relationship for Spill Response

Spill_Response This compound Spill Response Logic Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Isolate Isolate Area Evacuate->Isolate Assess Assess Spill Size & Risk Isolate->Assess MinorSpill Minor Spill Assess->MinorSpill Controllable MajorSpill Major Spill Assess->MajorSpill Uncontrollable DonPPE Don Full PPE MinorSpill->DonPPE EmergencyServices Contact Emergency Services MajorSpill->EmergencyServices Contain Contain with Absorbent DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Report Report Incident Decontaminate->Report

References

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